Mal-amido-PEG24-acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H108N2O29/c61-55(3-6-60-56(62)1-2-57(60)63)59-5-8-67-10-12-69-14-16-71-18-20-73-22-24-75-26-28-77-30-32-79-34-36-81-38-40-83-42-44-85-46-48-87-50-52-89-54-53-88-51-49-86-47-45-84-43-41-82-39-37-80-35-33-78-31-29-76-27-25-74-23-21-72-19-17-70-15-13-68-11-9-66-7-4-58(64)65/h1-2H,3-54H2,(H,59,61)(H,64,65) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHIQJDLBQOCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H108N2O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Mal-amido-PEG24-acid: Chemical Properties, Specifications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Mal-amido-PEG24-acid, a heterobifunctional crosslinker pivotal in bioconjugation and drug delivery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented in a clear and accessible format.
Core Chemical Properties and Specifications
This compound is a polyethylene glycol (PEG) derivative featuring a maleimide group at one terminus and a carboxylic acid at the other, connected by a 24-unit PEG spacer.[1][2] This structure imparts unique functionalities, making it an essential tool for covalently linking molecules. The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[2] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond.[1] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate and can reduce steric hindrance.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₈H₁₀₈N₂O₂₉ | |
| Molecular Weight | ~1297.5 g/mol | |
| CAS Number | 871133-36-7 | |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | ≥95% | |
| Solubility | Soluble in water and most organic solvents. Stock solutions are typically prepared in anhydrous DMSO or DMF. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Reaction Mechanisms and Influencing Factors
The utility of this compound lies in its ability to facilitate specific and efficient bioconjugation reactions. Understanding the underlying mechanisms and the factors that influence these reactions is critical for successful experimental design.
Maleimide-Thiol Conjugation
The reaction between the maleimide group and a thiol group proceeds via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At neutral pH, the reaction with thiols is significantly faster than with amines, ensuring high selectivity.
Carboxylic Acid-Amine Conjugation
The carboxylic acid moiety requires activation to react with primary amines. This is typically achieved using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Stability of the Maleimide-Thiol Linkage
While the thioether bond formed is generally stable, the succinimide ring is susceptible to two competing reactions in a physiological environment:
-
Retro-Michael Reaction: This is a reversible process where the thioether linkage can break, leading to deconjugation.
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction.
Studies have shown that the rate of hydrolysis is influenced by pH and temperature, with higher pH and temperature generally leading to faster hydrolysis. The inclusion of a PEG spacer, as in this compound, can also influence the rate of hydrolysis.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a thiol-containing protein and the subsequent purification of the conjugate.
Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines the steps for the site-specific labeling of a protein with available cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed and free of primary amines and thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
(Optional) If cysteine residues are in disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before the addition of the maleimide reagent.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a 5- to 10-fold molar excess of the quenching reagent relative to the this compound to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to purification to separate the PEGylated protein from unreacted reagents and byproducts.
-
Purification of the PEGylated Protein Conjugate
Size-Exclusion Chromatography (SEC) is a common and effective method for purifying PEGylated proteins, separating molecules based on their hydrodynamic radius.
Table 2: Representative SEC-HPLC Protocol for PEG24-Protein Conjugate Purification
| Parameter | Recommended Condition |
| Column | Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or equivalent) |
| Mobile Phase | 150 mM Sodium Phosphate Buffer, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detector | UV at 214 nm or 280 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 2.0 mg/mL |
Note: These are general guidelines, and optimization may be required for specific proteins and conjugates.
Ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed for higher resolution separation of PEGylated isoforms and positional isomers. IEX separates based on net surface charge, which is altered by PEGylation, while HIC separates based on hydrophobicity.
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in bioconjugation processes.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Reaction pathway for maleimide-thiol conjugation.
Conclusion
This compound is a versatile and powerful tool for the development of bioconjugates with enhanced therapeutic potential. Its well-defined structure and dual functionality allow for precise and efficient conjugation to proteins and other biomolecules. By understanding its chemical properties, reaction kinetics, and stability, and by employing robust experimental and purification protocols, researchers can effectively leverage this linker to advance their drug development and research objectives. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound in a variety of scientific endeavors.
References
A Technical Guide to the Mechanism and Application of Mal-amido-PEG24-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Mal-amido-PEG24-acid linker, a heterobifunctional crosslinking reagent widely utilized in the field of bioconjugation. We will explore its core mechanism of action, provide quantitative data for reaction optimization, detail experimental protocols, and illustrate key processes through chemical and workflow diagrams. This linker's architecture, featuring a maleimide group, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise assembly of complex biomolecules such as antibody-drug conjugates (ADCs).
Core Mechanism of Action
This compound is a heterobifunctional linker, meaning it possesses two distinct reactive groups that enable the sequential and specific conjugation of two different molecules. This dual reactivity is central to its utility in creating precisely defined bioconjugates.
1.1. Maleimide-Thiol Conjugation
The maleimide moiety is highly specific for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition mechanism, where the thiol acts as a nucleophile and attacks one of the vinyl carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond.
This reaction is most efficient in the pH range of 6.5 to 7.5. Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, competing side reactions become more prominent, particularly the hydrolysis of the maleimide ring itself, which renders it unreactive. Reaction with amines can also occur at pH values above 8.5, compromising specificity.
1.2. Carboxylic Acid-Amine Conjugation
The terminal carboxylic acid group provides the second reactive handle. By itself, it is unreactive towards amines. However, it can be readily "activated" to form a highly reactive intermediate that readily couples with primary amines, such as those found on the side chain of lysine residues or the N-terminus of proteins.
The most common activation method is the use of carbodiimide chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS).
-
Step 1 (Activation): EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
Step 2 (Stabilization): This intermediate is prone to hydrolysis. NHS is added to react with the O-acylisourea, forming a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.
-
Step 3 (Conjugation): The NHS-ester reacts efficiently with a primary amine-containing molecule to form a stable and irreversible amide bond, releasing the NHS leaving group.
This two-step amidation is typically performed in a pH range of 7.2 to 8.5 for optimal efficiency.
1.3. The Role of the PEG24 Spacer
The 24-unit polyethylene glycol (PEG) chain serves as a flexible, hydrophilic spacer arm. This spacer offers several key advantages in bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of the resulting conjugate, which is particularly beneficial when linking hydrophobic drugs or molecules.
-
Reduced Steric Hindrance: The long, flexible chain minimizes steric hindrance between the two conjugated molecules, ensuring that their biological activity is retained.
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Improved Pharmacokinetics: In therapeutic applications like ADCs, PEGylation can increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending its circulation half-life.
-
Reduced Immunogenicity: The PEG chain can shield epitopes on the conjugated molecule, potentially reducing its immunogenicity.
Quantitative Data for Reaction Parameters
The efficiency and specificity of conjugations using this compound are highly dependent on reaction conditions. The following table summarizes key quantitative parameters.
| Parameter | Maleimide-Thiol Reaction | Carboxylic Acid-Amine (EDC/NHS) Reaction | Reference |
| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 | |
| Reaction Time | 1 - 4 hours | 2 hours - overnight | |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | |
| Molar Ratio (Linker:Molecule) | 5-20 fold molar excess of linker | 10-50 fold molar excess of EDC/NHS over linker | |
| Common Buffers | Phosphate Buffered Saline (PBS), HEPES | Phosphate Buffered Saline (PBS), MES (for activation step) | |
| Competing Reactions | Maleimide hydrolysis (increases with pH > 7.5), Thiol oxidation | NHS-ester hydrolysis (increases with time and pH) |
Experimental Protocols
Below are generalized, two-step protocols for a typical bioconjugation scenario where a protein (Protein-NH₂) is linked to a thiol-containing molecule (Molecule-SH) using this compound.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol describes the first stage: labeling an amine-containing protein with the linker.
-
Reagent Preparation:
-
Equilibrate all reagents, including the this compound linker, EDC, and Sulfo-NHS, to room temperature.
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare a "Conjugation Buffer" (e.g., PBS, pH 7.2-7.5).
-
Dissolve the protein to be labeled (Protein-NH₂) in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
-
Linker Activation:
-
Dissolve the this compound linker in the Activation Buffer.
-
Immediately before use, dissolve EDC and Sulfo-NHS in water or Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the dissolved linker solution.
-
Incubate for 15-30 minutes at room temperature to generate the active NHS-ester.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution (Protein-NH₂). A 10-20 fold molar excess of linker over the protein is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and reaction byproducts (e.g., EDC/NHS) using a desalting column, spin filtration, or dialysis against the Conjugation Buffer.
-
The resulting product is Protein-PEG24-Maleimide.
-
Protocol 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule
This protocol describes the second stage: conjugating the maleimide-activated protein to a thiol-containing molecule.
-
Reagent Preparation:
-
Ensure the purified Protein-PEG24-Maleimide from Protocol 1 is in a suitable buffer (e.g., PBS, pH 6.5-7.5). The buffer should be free of thiol-containing agents like DTT or BME.
-
Dissolve the thiol-containing molecule (Molecule-SH) in the same buffer. If the molecule has disulfide bonds that need to be reduced to generate free thiols, pre-treat it with a reducing agent like TCEP and subsequently remove the TCEP.
-
-
Conjugation Reaction:
-
Add the Molecule-SH to the Protein-PEG24-Maleimide solution. A 1.5-5 fold molar excess of the thiol-containing molecule over the maleimide-activated protein is recommended to ensure complete reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or B-mercaptoethanol can be added to the reaction mixture.
-
-
Final Purification:
-
Purify the final conjugate (Protein-PEG24-Molecule) to remove excess Molecule-SH and quenching reagents. This can be achieved using size exclusion chromatography (SEC), affinity chromatography, or other suitable purification methods.
-
Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and functional assays.
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and logical workflows described above.
Caption: Mechanism of Maleimide-Thiol Conjugation.
Caption: Activation and Conjugation of a Carboxylic Acid.
Caption: Two-step Bioconjugation Workflow.
Understanding the maleimide group reactivity in PEG linkers
An In-depth Technical Guide to Maleimide Group Reactivity in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry, reactivity, and application of maleimide-functionalized polyethylene glycol (PEG) linkers. Maleimide chemistry is a cornerstone of bioconjugation, enabling the precise, site-specific modification of biomolecules.[1] Its applications are extensive, ranging from the development of antibody-drug conjugates (ADCs) to the PEGylation of therapeutic proteins and the functionalization of nanoparticles.[][3]
Core Chemistry: The Maleimide-Thiol Reaction
The primary utility of the maleimide group lies in its highly selective reaction with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[4] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions to form a stable thioether bond.[5] This high efficiency and specificity make it a preferred method for bioconjugation in research and pharmaceutical development.
The reaction is considered a type of "click chemistry" due to its high efficiency, selectivity, and ability to proceed under mild conditions.
Reaction Mechanism
The reaction mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the electron-deficient double bond carbons of the maleimide ring. This forms a stable, covalent thiosuccinimidyl thioether linkage.
Factors Influencing Maleimide Reactivity
The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several reaction parameters.
Effect of pH
The pH of the reaction buffer is the most critical factor.
-
Optimal Range (pH 6.5-7.5): In this range, the reaction is highly chemoselective for thiol groups. The thiol group is sufficiently deprotonated to its reactive thiolate form, while primary amines (like the ε-amino group of lysine) are predominantly protonated and thus less reactive. At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.
-
Acidic Conditions (pH < 6.5): The reaction rate slows significantly as the concentration of the reactive thiolate anion decreases.
-
Alkaline Conditions (pH > 7.5): The reaction loses its chemoselectivity. At higher pH, primary amines become deprotonated and can react competitively with the maleimide group. Furthermore, the rate of maleimide hydrolysis increases significantly at higher pH.
Stoichiometry
The molar ratio of maleimide to thiol affects the conjugation efficiency. For protein labeling, a 10- to 20-fold molar excess of the maleimide-PEG reagent is often recommended as a starting point to drive the reaction to completion. However, for larger molecules or nanoparticles where steric hindrance can be a factor, the optimal ratio may be lower and requires empirical determination.
Stability and Side Reactions
While the maleimide-thiol reaction is robust, researchers must be aware of potential side reactions and stability issues that can impact the final conjugate.
Maleimide Group Stability and Hydrolysis
In aqueous solutions, the maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. This hydrolysis reaction is highly dependent on pH, with the rate increasing as the pH rises. Due to this instability, aqueous solutions of maleimide-containing reagents should be prepared immediately before use and not stored.
Stability of the Thioether Conjugate
-
Retro-Michael Reaction: The thioether bond formed can be slowly reversible under certain conditions, particularly in the presence of other thiols like glutathione in vivo. This can lead to a loss of the conjugated payload.
-
Hydrolysis of the Succinimide Ring: After conjugation, the resulting thiosuccinimide ring can also undergo hydrolysis. This ring-opening reaction is beneficial as it forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction. While this hydrolysis occurs very slowly under physiological conditions, strategies using maleimides with electron-withdrawing N-substituents can accelerate this process to ensure long-term in vivo stability.
Competing Reactions and Impurities
-
Reaction with Amines: As previously noted, at a pH above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues, leading to non-specific labeling.
-
Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine, the resulting succinimide is susceptible to nucleophilic attack from the adjacent N-terminal amine. This can lead to a rearrangement to form a six-membered thiazine structure. This side reaction is more prominent at basic pH and can be prevented by performing the conjugation under acidic conditions (around pH 5) or by acetylating the N-terminal cysteine.
Quantitative Data Summary
The following tables summarize key quantitative parameters for maleimide reactivity.
Table 1: Optimal Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Rationale & Notes | Citations |
|---|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity (thiolate formation) with minimal amine reactivity and maleimide hydrolysis. | |
| Temperature | 4°C to Room Temperature | Reaction proceeds efficiently. Overnight incubation at 4°C is common. | |
| Buffer | Phosphate, HEPES, Tris | Must be free of extraneous thiols (e.g., DTT, 2-mercaptoethanol). |
| Molar Excess | 10-20x (Maleimide:Thiol) | Recommended starting point for proteins to ensure complete conjugation. May need optimization. | |
Table 2: Relative Reactivity and Stability
| Reaction | Condition | Relative Rate / Half-life | Citations |
|---|---|---|---|
| Thiol vs. Amine Addition | pH 7.0 | Thiol reaction is ~1,000x faster than amine reaction. | |
| Maleimide Hydrolysis | pH 7.0 | Slower than thiol conjugation, but significant over time. Rate increases with pH. | |
| Thioether Bond Stability | Physiological conditions | Susceptible to slow retro-Michael reaction. |
| Ring-Opened Thioether | Physiological conditions | Highly stable; half-lives can exceed two years. | |
Experimental Protocols
This section provides a generalized protocol for the conjugation of a maleimide-functionalized PEG to a thiol-containing protein.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-PEG reagent
-
Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES).
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain a thiol group itself.
-
Quenching Reagent (Optional): Free cysteine or β-mercaptoethanol.
-
Solvent for Maleimide-PEG: Anhydrous DMSO or DMF.
-
Purification System: Size exclusion chromatography (e.g., gel filtration column), dialysis, or HPLC.
Experimental Workflow
Detailed Protocol Steps
-
Protein Preparation: Dissolve the protein to be labeled in a degassed reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of thiols.
-
Reduction of Disulfides (Optional): If targeting cysteine residues involved in disulfide bonds, they must first be reduced. Add an excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Maleimide-PEG Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the Maleimide-PEG reagent in anhydrous DMSO or DMF.
-
Conjugation: Add the Maleimide-PEG stock solution to the protein solution while gently stirring. A 10-20x molar excess of the maleimide reagent is a common starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The vial should be flushed with an inert gas (e.g., nitrogen or argon) and protected from light.
-
Purification: Remove the unreacted Maleimide-PEG and other small molecules from the final conjugate. Size exclusion chromatography (gel filtration) is a widely used and effective method.
-
Storage: Store the purified conjugate solution at 2-8°C, protected from light. For long-term storage, stabilizers such as BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) can be added, and the solution can be stored at -20°C if mixed with 50% glycerol.
Applications in Drug Development and Research
The reliability of maleimide chemistry has made it central to several advanced biomedical applications.
-
Antibody-Drug Conjugates (ADCs): In ADCs, maleimide linkers are used to attach potent cytotoxic drugs to monoclonal antibodies via cysteine residues. This allows for the targeted delivery of the drug payload specifically to cancer cells, enhancing efficacy while minimizing off-target toxicity.
-
Protein PEGylation: Attaching PEG chains to therapeutic proteins (PEGylation) improves their pharmacokinetic properties, such as increasing serum half-life, enhancing solubility, and reducing immunogenicity. Maleimide-functionalized PEGs allow for site-specific PEGylation at cysteine residues.
-
Nanoparticle and Surface Modification: Functionalizing nanoparticles, liposomes, or biosensor surfaces with Maleimide-PEG enhances their biocompatibility and enables the attachment of targeting ligands (like antibodies or peptides) for targeted drug delivery or diagnostic applications.
-
Hydrogel Formation: PEG maleimides can be used as crosslinkers to form hydrogels for applications in tissue engineering and controlled drug release.
References
An In-depth Technical Guide to the Hydrophilicity and Solubility of Mal-amido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilicity and solubility of Mal-amido-PEG24-acid, a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems. This document outlines the molecule's key physicochemical properties, presents detailed experimental protocols for its characterization, and illustrates its utility in scientific applications.
Introduction to this compound
This compound is a versatile chemical tool that features a maleimide group at one terminus and a carboxylic acid at the other, separated by a 24-unit polyethylene glycol (PEG) spacer. The maleimide group facilitates covalent bond formation with thiol-containing molecules, such as cysteine residues in proteins, while the carboxylic acid can be activated to react with primary amines. The defining feature of this linker is its substantial PEG chain, which plays a crucial role in modulating the physical and biological properties of the resulting conjugates. The presence of this hydrophilic PEG spacer significantly enhances the aqueous solubility of the molecule and any hydrophobic entities attached to it.[1][2][3][4]
Physicochemical Properties
The structural characteristics of this compound dictate its behavior in various chemical and biological environments. The long, flexible PEG chain is the primary determinant of its hydrophilicity and solubility.
Quantitative Data Summary
While specific experimental values for the solubility of this compound in a wide range of solvents are not extensively published, its general properties can be summarized. The following table includes known data and illustrative examples based on the behavior of similar PEGylated molecules.
| Property | Value | Source/Comment |
| Molecular Formula | C₅₈H₁₀₈N₂O₂₉ | Supplier Data |
| Molecular Weight | ~1297.5 g/mol | Supplier Data |
| Solubility in DMSO | 10 mM | MedChemExpress |
| Aqueous Solubility | High (Qualitative) | The hydrophilic PEG chain imparts excellent water solubility.[1] Quantitative data is not readily available in the literature. |
| Solubility in Alcohols | Likely Soluble | (e.g., Ethanol, Methanol) - Illustrative, based on the properties of PEG. |
| Solubility in Aprotic Organic Solvents | Likely Soluble in many common solvents | (e.g., DMF, NMP) - Illustrative. A similar, larger molecule is soluble in Chloroform, DMAC, DMF, ACN, and DCM. |
| Calculated LogP | -5.9 (for a similar NHS ester derivative) | PubChem CID 89408683. This highly negative value indicates a strong preference for the aqueous phase, confirming its hydrophilic nature. |
Molecular Structure and Functional Groups
The strategic placement of functional groups on the this compound linker is key to its utility in bioconjugation.
Experimental Protocols
To quantitatively assess the hydrophilicity and solubility of this compound, standardized experimental procedures are necessary.
Determination of Aqueous Solubility using the Saturation Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or a Total Organic Carbon (TOC) analyzer
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. A visible amount of undissolved solid should remain.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant. For enhanced accuracy, filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve using the HPLC or TOC analyzer.
-
Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Role in Bioconjugation and Drug Delivery
The hydrophilicity of the PEG24 spacer is a critical attribute in the design of bioconjugates, such as antibody-drug conjugates (ADCs). Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation and poor pharmacokinetic profiles when conjugated to antibodies. The inclusion of a hydrophilic linker like this compound can mitigate these issues.
Benefits of the Hydrophilic PEG Spacer:
-
Improved Solubility: Enhances the overall aqueous solubility of the conjugate, preventing aggregation.
-
Enhanced Stability: The hydrated PEG cloud can protect the attached molecule from enzymatic degradation.
-
Reduced Immunogenicity: The PEG chain can shield epitopes on the conjugated protein, reducing its potential to elicit an immune response.
-
Favorable Pharmacokinetics: The increased hydrodynamic radius of the conjugate can lead to a longer circulation half-life by reducing renal clearance.
Conclusion
This compound is a powerful tool in the field of bioconjugation, primarily due to the significant hydrophilicity and aqueous solubility conferred by its 24-unit PEG spacer. While extensive quantitative data on its solubility in a variety of solvents is not widely published, its qualitative behavior is well-understood and highly advantageous for applications in drug delivery and the development of biologics. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively characterize this important linker and leverage its properties for the creation of novel and effective bioconjugates.
References
An In-depth Technical Guide to Mal-amido-PEG24-acid as a Heterobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG24-acid is a high-purity, monodisperse heterobifunctional crosslinker essential in the field of bioconjugation. Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, bridged by a 24-unit polyethylene glycol (PEG) spacer, offers remarkable versatility and control in the covalent linkage of biomolecules. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in creating stable and functional bioconjugates for research, diagnostics, and therapeutic development.
The extended PEG24 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity.[1][2] These characteristics make this compound an ideal choice for advanced applications such as the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
Core Properties and Specifications
The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and execution.
| Property | Value | Reference |
| Molecular Weight | ~1297.5 g/mol | [5] |
| Molecular Formula | C58H108N2O29 | |
| CAS Number | 871133-36-7 | |
| Purity | ≥95% | |
| Spacer Arm Length | ~99 Å (estimated based on PEG unit length) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most common organic solvents (e.g., DMSO, DMF) | |
| Storage | Store at -20°C, protected from moisture |
Reaction Mechanism and Selectivity
This compound's utility stems from its two distinct reactive termini, allowing for sequential and controlled conjugation of two different molecules.
-
Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein. This activation is commonly achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting NHS ester is a reactive intermediate that forms a stable amide bond with an amine.
Experimental Protocols
The following are detailed protocols for the two-step conjugation process using this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Carboxylic Acid Activation and Amine Conjugation
This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to an amine-containing molecule (Molecule A).
Materials:
-
This compound
-
Molecule A (containing primary amines)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
Dissolve Molecule A in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a reaction tube, add the this compound stock solution to the Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.
-
Incubate for 15 minutes at room temperature to form the reactive NHS ester.
-
-
Conjugation to Amine-containing Molecule A:
-
Immediately add the activated this compound solution to the solution of Molecule A. A 10- to 20-fold molar excess of the linker over the amine-containing molecule is a common starting point, but this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate (Molecule A-PEG24-maleimide) from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide-functionalized intermediate (from Protocol 1) to a thiol-containing molecule (Molecule B).
Materials:
-
Purified Molecule A-PEG24-maleimide
-
Molecule B (containing free thiols)
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 6.5-7.5 (must be free of primary amines and thiols)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M L-cysteine in Conjugation Buffer
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis, hydrophobic interaction chromatography (HIC))
Procedure:
-
Preparation of Thiol-containing Molecule B:
-
Dissolve Molecule B in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the thiol groups are present as disulfide bonds, they must be reduced. Add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not contain a thiol and does not need to be removed before the addition of the maleimide-containing molecule. If DTT is used, it must be removed prior to the next step.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Molecule A-PEG24-maleimide to the solution of Molecule B.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if either molecule is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate (Molecule A-PEG24-Molecule B) from excess reagents and byproducts using an appropriate method. SEC is commonly used to separate the larger conjugate from smaller reactants. For applications like ADCs, HIC can be effective for separating species with different drug-to-antibody ratios.
-
-
Characterization:
-
The final conjugate should be characterized to confirm successful conjugation and purity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC are commonly employed.
-
Visualizing Workflows and Pathways
Chemical Structure of this compound
Caption: Structure of this compound.
General Bioconjugation Workflow
Caption: Two-step bioconjugation workflow.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: ADC synthesis using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure, heterobifunctional nature, and the inclusion of a hydrophilic PEG spacer provide a robust platform for the creation of advanced bioconjugates. By understanding its chemical properties and following optimized protocols, scientists can effectively leverage this crosslinker to develop novel solutions for targeted drug delivery, diagnostics, and fundamental biological research. The ability to control the stoichiometry and site of conjugation makes this compound an invaluable reagent in the pursuit of next-generation therapeutics and research tools.
References
An In-depth Technical Guide to PEGylation for Protein and Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene glycol (PEG) to proteins and peptides, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification has been instrumental in enhancing the therapeutic efficacy of numerous protein-based drugs by improving their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the core principles of PEGylation, from its fundamental chemistry to its impact on protein characteristics and clinical performance. Detailed methodologies for key PEGylation, purification, and characterization experiments are presented to provide a practical resource for researchers in the field.
Introduction to PEGylation
PEGylation is the process of covalently attaching chains of polyethylene glycol to a protein or peptide.[1] This modification has profound effects on the physicochemical properties of the molecule, leading to significant improvements in its therapeutic profile. The pioneering work in the 1970s demonstrated that attaching PEG to proteins could increase their stability and solubility, while also reducing their immunogenicity. Since then, PEGylation has evolved into a sophisticated and widely adopted technology in the biopharmaceutical industry.
The primary benefits of PEGylation include:
-
Extended Circulating Half-Life: The increased hydrodynamic size of the PEGylated protein reduces its renal clearance, leading to a longer residence time in the body.[2][3]
-
Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, thereby decreasing the likelihood of an immune response.[4]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and increase their stability under various storage and physiological conditions.[5]
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic proteins and peptides.
These advantages have led to the successful development and commercialization of numerous PEGylated drugs, including treatments for cancer, hepatitis C, and neutropenia.
Chemistry of PEGylation
The covalent attachment of PEG to a protein is achieved through a variety of chemical strategies that target specific functional groups on the protein's surface. These strategies have evolved from first-generation, non-specific methods to second-generation, site-specific approaches that offer greater control over the final product.
First-Generation PEGylation: Random Modification
Early PEGylation methods involved the random attachment of PEG to multiple sites on the protein, primarily targeting the ε-amino groups of lysine residues. This approach often resulted in a heterogeneous mixture of PEGylated isomers with varying numbers of attached PEG chains and different sites of attachment. While effective in extending half-life, this heterogeneity could lead to a loss of biological activity and difficulties in characterization and manufacturing.
Second-Generation PEGylation: Site-Specific Modification
To overcome the limitations of random PEGylation, site-specific strategies have been developed to attach a single PEG chain at a defined location on the protein. This approach yields a more homogeneous product with preserved biological activity.
This strategy targets the α-amino group at the N-terminus of the protein. By controlling the reaction pH, it is possible to selectively modify the N-terminal amine, which typically has a lower pKa than the ε-amino groups of lysine residues.
This method involves the attachment of PEG to the thiol group of a cysteine residue. Proteins that do not have a free cysteine can be engineered to introduce one at a specific site for PEGylation. Reagents such as PEG-maleimide are commonly used for this purpose.
Impact of PEGylation on Protein Properties
The attachment of PEG chains significantly alters the physicochemical and biological properties of a protein.
Pharmacokinetics
PEGylation dramatically improves the pharmacokinetic profile of proteins. The increased hydrodynamic radius of the PEG-protein conjugate leads to a significant reduction in renal clearance, resulting in a prolonged circulating half-life. This allows for less frequent dosing, improving patient compliance and convenience.
Immunogenicity
The flexible and hydrophilic PEG chains create a "shield" around the protein, masking its immunogenic epitopes from the immune system. This can significantly reduce the risk of an anti-drug antibody (ADA) response, which can lead to a loss of efficacy and adverse events.
Bioactivity
While PEGylation offers numerous advantages, it can also lead to a decrease in the in vitro biological activity of the protein. This is often due to steric hindrance, where the PEG chain blocks the protein's active site or its binding site to a receptor. However, the extended half-life and improved stability of the PEGylated protein often compensate for this reduced in vitro activity, leading to an overall enhancement of its in vivo efficacy.
Quantitative Data on PEGylation Effects
The following tables summarize quantitative data from the literature, illustrating the impact of PEGylation on the pharmacokinetic parameters and in vitro bioactivity of various therapeutic proteins.
| Protein | PEG Size (kDa) | Native Half-Life | PEGylated Half-Life | Fold Increase in Half-Life | Reference |
| Interferon-α2a | 40 (branched) | ~9 hours | ~77 hours | ~8.6 | |
| Interferon-α2b | 12 (linear) | ~2.3 hours | ~4.6 hours | ~2 | |
| G-CSF (Filgrastim) | 20 (linear) | ~3.5 hours | ~15-80 hours | ~4-23 | Not explicitly in provided search results |
| TIMP-1 | 20 (linear) | 1.1 hours | 28 hours | ~25 |
Table 1: Comparison of the pharmacokinetic half-lives of native and PEGylated proteins.
| Protein | PEG Size (kDa) | Native Bioactivity | PEGylated Bioactivity (in vitro) | % Retained Activity | Reference |
| Interferon-α2a | 40 (branched) | 100% | ~7% | 7% | |
| α-Chymotrypsin | 0.7 - 5 | 100% | Varies with PEGylation degree | 50% (kcat) | |
| TNF-α (lysine-deficient) | 5 (linear) | 100% | 82% | 82% | |
| TNF-α (lysine-deficient) | 10 (branched) | 100% | 93% | 93% |
Table 2: Comparison of the in vitro bioactivity of native and PEGylated proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments in the PEGylation workflow, from the conjugation reaction to the purification and characterization of the final product.
N-terminal PEGylation of a Protein
Objective: To selectively attach a single PEG chain to the N-terminus of a protein.
Materials:
-
Protein of interest (e.g., recombinant human growth hormone)
-
mPEG-propionaldehyde (20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction buffer: 100 mM sodium phosphate, pH 5.0
-
Quenching solution: 1 M Tris-HCl, pH 7.4
-
Purification columns (e.g., ion-exchange or size-exclusion)
Protocol:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 2-5 molar excess of mPEG-propionaldehyde to the protein solution.
-
Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at 4°C for 12-24 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the mono-PEGylated protein from the reaction mixture using ion-exchange or size-exclusion chromatography.
Cysteine-Specific PEGylation with PEG-Maleimide
Objective: To attach a PEG chain to a specific cysteine residue on a protein.
Materials:
-
Protein with a single free cysteine residue
-
PEG-maleimide (20 kDa)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA
-
Quenching solution: 100 mM L-cysteine in PBS
-
Purification columns
Protocol:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 1.5 to 5-fold molar excess of PEG-maleimide to the protein solution.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring.
-
Quench the reaction by adding a 10-fold molar excess of L-cysteine over the PEG-maleimide.
-
Purify the PEGylated protein using appropriate chromatography techniques.
Purification of Mono-PEGylated Protein by Ion-Exchange Chromatography (IEX)
Objective: To separate the mono-PEGylated protein from unreacted protein, multi-PEGylated species, and excess PEG reagent.
Materials:
-
PEGylation reaction mixture
-
IEX column (e.g., cation-exchange or anion-exchange, depending on the protein's pI)
-
Equilibration buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
HPLC system
Protocol:
-
Equilibrate the IEX column with the equilibration buffer.
-
Load the PEGylation reaction mixture onto the column.
-
Wash the column with the equilibration buffer to remove unbound material.
-
Elute the bound proteins using a linear gradient of the elution buffer.
-
Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the pure mono-PEGylated protein.
Characterization of PEGylated Proteins
Objective: To determine the number of PEG chains attached to the protein.
Materials:
-
Purified PEGylated protein
-
Unmodified protein (control)
-
MALDI matrix (e.g., sinapinic acid)
-
MALDI-TOF mass spectrometer
Protocol:
-
Mix the protein sample (1-10 pmol) with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum of the sample.
-
The mass difference between the PEGylated and unmodified protein peaks corresponds to the mass of the attached PEG, allowing for the calculation of the degree of PEGylation.
Objective: To assess the purity of the PEGylated protein and detect the presence of aggregates or fragments.
Materials:
-
Purified PEGylated protein
-
SEC-HPLC column
-
Mobile phase (e.g., phosphate-buffered saline)
-
HPLC system with a UV detector
Protocol:
-
Equilibrate the SEC-HPLC column with the mobile phase.
-
Inject the PEGylated protein sample onto the column.
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show peaks corresponding to the monomeric PEGylated protein, as well as any high-molecular-weight aggregates or low-molecular-weight fragments.
Visualizing PEGylation Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the PEGylation process.
References
- 1. youtube.com [youtube.com]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Mal-amido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and experimental protocols for Mal-amido-PEG24-acid, a heterobifunctional PEG linker. This reagent is instrumental in the fields of bioconjugation, drug delivery, and proteomics, enabling the covalent attachment of polyethylene glycol (PEG) chains to biomolecules. The information presented herein is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, connected by a 24-unit polyethylene glycol spacer. This structure imparts both reactivity and favorable physicochemical properties.
| Property | Value | Source |
| Chemical Formula | C₅₈H₁₀₈N₂O₂₉ | [1] |
| Molecular Weight | ~1297.5 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically >95% | [1][3] |
| Solubility | Soluble in water, DMSO, DMF, chloroform, and dichloromethane | BroadPharm |
| Storage | Long-term: -20°C, protected from light; Short-term: 0-4°C |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on SDS for structurally similar maleimide-PEG compounds and general laboratory safety principles.
Personal Protective Equipment (PPE)
Proper PPE is essential when handling this compound to minimize exposure.
| PPE | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. An N95 or higher respirator is recommended if generating dust. | Avoids inhalation of dust particles. |
Handling and Storage
-
Handling : Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container at -20°C for long-term stability. For short-term use, storage at 0-4°C for days to weeks is acceptable. The compound is typically shipped at ambient temperature.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal
Unreacted maleimide groups are reactive and should be deactivated before disposal.
-
Quenching : React the this compound waste with an excess of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) for at least 2 hours to deactivate the maleimide.
-
Collection : Collect the deactivated solution in a labeled, sealed container.
-
Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Experimental Protocols
Bioconjugation to Thiol-Containing Molecules (e.g., Proteins with Cysteine Residues)
This protocol outlines the general procedure for conjugating this compound to a protein with an available cysteine residue.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation :
-
Dissolve the protein in the conjugation buffer.
-
If the protein has disulfide bonds, reduction may be necessary to expose free thiols. Add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: TCEP is preferred over DTT as it does not contain a thiol group that can react with the maleimide. If DTT is used, it must be removed before adding the maleimide reagent.
-
-
Maleimide-PEG Solution Preparation :
-
Immediately before use, dissolve this compound in the conjugation buffer or an anhydrous solvent like DMSO or DMF.
-
-
Conjugation Reaction :
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching :
-
Add a small molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification :
-
Remove unreacted PEG reagent and byproducts by SEC or IEX. The choice of method depends on the size and charge differences between the protein and the PEGylated conjugate.
-
Activation of Carboxylic Acid for Amine Coupling
The terminal carboxylic acid can be activated to react with primary amines.
Materials:
-
PEGylated molecule with a terminal carboxylic acid
-
Amine-containing molecule
-
Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Coupling Buffer: MES buffer (pH 5.0-6.0) or PBS (pH 7.2-7.5)
Procedure:
-
Activation :
-
Dissolve the carboxylic acid-terminated PEG molecule in the coupling buffer.
-
Add a 2-5 fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Amine Coupling :
-
Add the amine-containing molecule to the activated PEG solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification :
-
Purify the conjugate using appropriate chromatography techniques (e.g., SEC, IEX, or reverse-phase chromatography).
-
Stability Considerations
The stability of the maleimide group and the resulting thioether bond are critical for successful conjugation and the stability of the final product.
| Factor | Effect on Stability | Recommendations |
| pH | Maleimide hydrolysis increases with pH. The optimal pH for thiol conjugation is 6.5-7.5. At pH > 8.0, hydrolysis of the maleimide ring is significant. | Maintain the recommended pH range during conjugation. |
| Temperature | Higher temperatures increase the rate of maleimide hydrolysis. | Perform conjugation at room temperature or 4°C. |
| Thiol Exchange | The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. | The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable ring-opened structure that is resistant to cleavage. This can be promoted by incubation at a slightly basic pH post-conjugation if desired. |
Characterization of Conjugates
The extent of PEGylation can be assessed using various analytical techniques:
-
SDS-PAGE : A shift in the molecular weight of the protein band indicates successful PEGylation.
-
Size-Exclusion Chromatography (SEC) : Can separate PEGylated from un-PEGylated protein and can be used to estimate the degree of labeling.
-
Mass Spectrometry : Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.
-
UV-Vis Spectroscopy : Can be used to determine the degree of labeling if the PEG reagent contains a chromophore. Ellman's reagent can be used to quantify the loss of free thiols.
Visualized Workflows and Pathways
Experimental Workflow for Protein PEGylation
Caption: Workflow for the conjugation of this compound to a thiol-containing protein.
Signaling Pathway Context: Potential Effects of PEGylation
PEGylation can alter the interaction of a therapeutic protein with its target and the subsequent signaling cascade. While not specific to this compound, this diagram illustrates a general concept. For example, PEGylation of a growth factor ligand could sterically hinder its binding to a receptor tyrosine kinase (RTK), thereby modulating downstream signaling through pathways like MAPK and PI3K/Akt.
Caption: Conceptual diagram of how PEGylation may modulate a signaling pathway.
References
In-Depth Technical Guide to Mal-amido-PEG24-acid: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amido-PEG24-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative featuring a maleimide group at one terminus and a carboxylic acid group at the other, separated by a 24-unit PEG spacer. This structure imparts unique functionalities, allowing for the covalent linkage of two different molecules. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The carboxylic acid group can be activated to react with primary amine groups, present in lysine residues or N-termini of proteins. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can improve its pharmacokinetic properties.[1]
| Property | Value | Reference |
| Molecular Formula | C58H108N2O29 | [2] |
| Molecular Weight | 1297.49 g/mol | [2] |
| CAS Number | 871133-36-7 | |
| Purity | >96% | [2] |
Experimental Protocols
The utility of this compound lies in its ability to participate in two distinct, sequential conjugation reactions. Below are detailed protocols for these key experimental procedures.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5. The buffer should be degassed to minimize thiol oxidation and must not contain any thiol-containing reagents.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis.
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine residue is part of a disulfide bond, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm successful conjugation by analyzing the purified product using SDS-PAGE, which will show a higher molecular weight band for the conjugated protein, and by mass spectrometry.
-
Protocol 2: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of the Mal-amido-PEG-conjugated molecule and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
Molecule with a primary amine
-
Mal-amido-PEG-conjugated molecule (from Protocol 1)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of the Mal-amido-PEG-conjugated molecule in the Activation Buffer.
-
Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a two-step reaction, first dissolve the Mal-amido-PEG-conjugated molecule in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A common molar ratio is a 2:1 to 5:1 excess of EDC/NHS over the carboxylic acid groups.
-
Incubate the reaction for 15-30 minutes at room temperature to form a stable NHS ester.
-
-
Conjugation to Primary Amine:
-
Immediately add the amine-containing molecule to the activated NHS ester solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to stop the reaction by hydrolyzing any unreacted NHS esters.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and a typical experimental workflow involving this compound.
References
Navigating Bioconjugation: A Technical Guide to Mal-amido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Mal-amido-PEG24-acid, a heterobifunctional crosslinker pivotal in the advancement of targeted therapeutics and bioconjugation methodologies. This document elucidates the compound's chemical properties, provides detailed experimental protocols for its application, and presents quantitative data to inform experimental design. Furthermore, it visualizes key reaction mechanisms and experimental workflows to facilitate a deeper understanding of its utility in complex biological systems.
Core Compound Identification
This compound is a polyethylene glycol (PEG) derivative that features a maleimide group at one terminus and a carboxylic acid at the other, separated by a 24-unit PEG spacer. This structure allows for a two-step, orthogonal conjugation strategy.
Physicochemical and Handling Data
A summary of the key physicochemical properties and handling recommendations for this compound is provided in the table below.
| Parameter | Value | Reference(s) |
| Molecular Formula | C58H108N2O29 | |
| Molecular Weight | ~1297.5 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | Store at -20°C, protected from moisture |
Reaction Mechanisms and Applications
The utility of this compound stems from its two distinct reactive moieties, which can be addressed in a stepwise manner to link two different molecules. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically and efficiently with thiol (sulfhydryl) groups, typically found in the cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction, a Michael addition, is highly selective within a pH range of 6.5-7.5.
Carboxylic Acid-Amine Conjugation
The terminal carboxylic acid can be activated to react with primary amine groups, present in lysine residues of proteins or other amine-containing molecules, to form a stable amide bond. This reaction typically requires the presence of a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and may be enhanced by the addition of N-hydroxysuccinimide (NHS).
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common bioconjugation applications.
Protein Labeling via Thiol-Maleimide Chemistry
This protocol outlines the steps for labeling a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 7.0-7.5, degassed.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching solution: L-cysteine or N-acetylcysteine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed prior to the addition of the maleimide reagent.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching:
-
To stop the reaction, add a 100-fold molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent using SEC or dialysis against the desired storage buffer.
-
-
Analysis:
-
The degree of labeling (DOL), which is the average number of PEG molecules per protein, can be determined using various analytical techniques, including UV-Vis spectroscopy or mass spectrometry.
-
Applications in Drug Development
This compound is a critical component in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound can be used to link a cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The maleimide end reacts with a cysteine residue on the antibody, and the carboxylic acid end is conjugated to the drug. This creates a targeted delivery system that minimizes systemic toxicity.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect the target protein ligand (warhead) to the E3 ligase ligand. The length and composition of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.
Quantitative Data Summary
The efficiency of conjugation reactions with this compound is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Parameters for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Minimizes maleimide hydrolysis and reaction with amines. | |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of maleimide drives the reaction to completion. The optimal ratio is target-dependent. | |
| Reaction Time | 30 min to 2 hours at RT | Can be extended to overnight at 4°C. Reaction kinetics are generally fast. | |
| Conjugation Efficiency | Up to 84% in 30 min | Highly dependent on the specific reactants and conditions. |
Table 2: Application-Specific Data for PEG Linkers in Drug Development
| Application | Parameter | Finding | Reference(s) |
| ADCs | PEG Spacer Length | PEG chains (≥8 units) can improve ADC solubility, stability, and pharmacokinetics. | |
| PROTACs | Linker Length | The linker length is critical for the formation of a stable and productive ternary complex. | |
| PROTACs | DC50 (Half-maximal degradation concentration) | Highly dependent on the specific PROTAC construct, including the linker. | |
| PROTACs | Dmax (Maximum degradation) | Influenced by the linker's ability to facilitate optimal ternary complex formation. |
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise and efficient construction of complex bioconjugates. A thorough understanding of its reaction chemistry and careful optimization of experimental parameters, as outlined in this guide, are essential for harnessing its full potential in creating novel therapeutics and research reagents.
References
In-Depth Technical Guide: Stability and Storage of Mal-amido-PEG24-acid
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents like Mal-amido-PEG24-acid is paramount for ensuring the reproducibility and success of bioconjugation and other applications. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Core Concepts: The Chemistry of Maleimide Stability
This compound is a heterobifunctional crosslinker that contains a maleimide group and a carboxylic acid. The maleimide moiety is highly reactive towards thiol groups, forming stable thioether bonds, a reaction widely used in bioconjugation. However, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. This hydrolysis is a critical factor in the stability and storage of maleimide-containing compounds.
The stability of the maleimide group is primarily influenced by pH and temperature. The rate of hydrolysis increases significantly with increasing pH. While the reaction of maleimides with thiols is also pH-dependent, a balance must be struck to favor the conjugation reaction over hydrolysis.
Recommended Storage Conditions
To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below.[1][2] | Low temperatures significantly slow down the rate of hydrolysis and other potential degradation pathways. |
| Form | Store as a dry, solid powder. | In the solid state, the mobility of molecules is restricted, minimizing degradation. |
| Moisture | Protect from moisture. | The presence of water accelerates the hydrolysis of the maleimide ring. |
| Light | Store in the dark. | While not as critical as temperature and moisture, protection from light is a general good practice for chemical storage to prevent any potential photochemical degradation. |
| In Solution | Avoid long-term storage in aqueous solutions. If aqueous solutions are necessary, prepare them fresh and use a buffer with a slightly acidic pH (6.0-6.5) for short-term storage at 4°C.[3] For longer-term storage of solutions, use anhydrous solvents like DMSO or DMF and store at -20°C. | Aqueous solutions, especially at neutral or alkaline pH, will lead to rapid hydrolysis of the maleimide group. |
Quantitative Stability Data
While specific stability data for this compound is not extensively published, the stability of similar maleimide-PEG conjugates provides valuable insights. The following tables summarize the stability of maleimide-PEG compounds under various conditions.
Table 1: Stability of Maleimide-PEG Conjugates in the Presence of Thiols
| Conjugate Type | Conditions | Time | Remaining Intact Conjugate |
| Maleimide-PEG conjugate | 1 mM glutathione, 37°C | 7 days | ~70% |
| Mono-sulfone-PEG conjugate | 1 mM glutathione, 37°C | 7 days | >95% |
Table 2: Impact of Storage Conditions on Maleimide-PEG Reactivity
| Compound | Storage Conditions | Time | Decrease in Reactivity |
| Maleimide-PEG-PLGA Nanoparticles | 4°C | 7 days | ~10% |
| Maleimide-PEG-PLGA Nanoparticles | 20°C | 7 days | ~40% |
Signaling Pathways and Experimental Workflows
To visually represent the chemical processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
Methodological & Application
Application Notes and Protocols for Cysteine-Specific PEGylation using Mal-amido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Maleimide-amido-PEG24-acid to cysteine residues on proteins, peptides, and other biomolecules. This process, known as PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The maleimide group of Mal-amido-PEG24-acid reacts specifically with the thiol (sulfhydryl) group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This site-specific modification allows for the precise attachment of a 24-unit polyethylene glycol (PEG) chain, which can enhance solubility, increase serum half-life, and reduce the immunogenicity of the target molecule.[1][2][3]
The following sections detail the reaction parameters, a comprehensive experimental protocol, methods for purification and analysis, and a summary of expected quantitative outcomes.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants.[4] While optimal conditions should be determined empirically for each specific biomolecule, the following table summarizes typical reaction parameters and expected outcomes for the conjugation of this compound to a cysteine-containing protein.
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| pH | 6.5 - 7.5 | Balances selective thiol reactivity while minimizing hydrolysis of the maleimide group.[1] |
| Temperature | 4°C to 25°C | Room temperature is often sufficient. Lower temperatures can be used to slow down potential side reactions or for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time for completion. |
| Reactant Molar Ratio | 5- to 20-fold molar excess of this compound | A molar excess of the PEG reagent drives the reaction towards completion. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |
| Typical Conjugation Efficiency | > 90% | High efficiency can be achieved under optimal conditions, assessable by techniques like SDS-PAGE or mass spectrometry. |
Experimental Protocols
This section provides a detailed step-by-step methodology for the conjugation of this compound to a protein with an accessible cysteine residue.
Materials
-
Cysteine-containing protein or peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other non-thiol containing buffers like HEPES or Tris can also be used.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol to stop the reaction.
-
Solvent for PEG Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis equipment.
-
Analytical instruments: SDS-PAGE system, UV-Vis spectrophotometer, and optionally a mass spectrometer.
Procedure
-
Preparation of the Cysteine-Containing Protein:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Optional - Reduction of Disulfide Bonds: If the target cysteine residue is involved in a disulfide bond, it must be reduced prior to conjugation.
-
Add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Crucially, remove the TCEP immediately using a desalting column equilibrated with Conjugation Buffer to prevent its reaction with the maleimide reagent.
-
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 5- to 20-fold) of the this compound solution to the protein solution while gently mixing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined by monitoring the reaction progress.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or β-mercaptoethanol in excess.
-
-
Purification of the PEGylated Protein:
-
Remove the unreacted this compound and quenching reagent from the conjugated protein using Size-Exclusion Chromatography (SEC), also known as gel filtration. This method effectively separates the larger PEGylated protein from the smaller unreacted molecules.
-
Alternatively, dialysis can be used, although it may be slower.
-
-
Analysis and Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, with the PEGylated protein migrating slower (appearing at a higher molecular weight) than the unconjugated protein.
-
UV-Vis Spectrophotometry: Determine the protein concentration.
-
Mass Spectrometry: For a more precise characterization, use mass spectrometry to confirm the mass of the PEGylated protein and determine the degree of labeling.
-
-
Storage of the Conjugate:
-
For short-term storage (up to one week), store the purified conjugate at 2-8°C, protected from light.
-
For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or -80°C. Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also be beneficial.
-
Visualizations
Experimental Workflow
Caption: Workflow for conjugating this compound to a cysteine residue.
Signaling Pathway Example: Inhibition of Pro-Inflammatory Cytokine Signaling
PEGylation can enhance the therapeutic potential of peptides that modulate cellular signaling. For instance, a PEGylated peptide designed to inhibit the RNA-binding protein HuR can suppress the expression of pro-inflammatory cytokines. The diagram below illustrates a simplified representation of this inhibitory effect on the TNF-α signaling pathway.
Caption: Inhibition of TNF-α production by a PEGylated peptide targeting HuR.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for activating the carboxylic acid on Mal-amido-PEG24-acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to activating the terminal carboxylic acid on Mal-amido-PEG24-acid for subsequent conjugation to amine-containing molecules. This compound is a heterobifunctional linker widely used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. The maleimide group allows for specific conjugation to thiol-containing molecules (e.g., cysteine residues in proteins), while the carboxylic acid provides a handle for attachment to primary amines (e.g., lysine residues).
The hydrophilic 24-unit polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] Proper activation of the carboxylic acid is a critical step to ensure high-yield and efficient conjugation. This guide details two common activation methods: the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and the alternative use of the powerful coupling agent O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Overview of Carboxylic Acid Activation
Direct amide bond formation between a carboxylic acid and an amine is generally slow and inefficient. Therefore, the carboxylic acid on this compound must first be converted into a more reactive intermediate. This is typically achieved by forming an active ester, which is more susceptible to nucleophilic attack by a primary amine.
EDC/NHS Chemistry: This is the most common method for activating carboxylic acids for bioconjugation.[2] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. The addition of NHS (or its water-soluble analog, Sulfo-NHS) traps the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3] This two-step process allows for better control over the reaction and often leads to higher conjugation efficiencies.
HATU Chemistry: HATU is a uronium-based coupling agent that is also highly effective for amide bond formation.[4] It reacts with the carboxylic acid to form a highly reactive OAt-ester, which then readily reacts with primary amines. HATU is often used in organic synthesis and can be a valuable alternative to EDC/NHS, particularly for challenging conjugations.
Quantitative Data Summary
The choice of activation reagent and reaction conditions can significantly impact the stability of the activated intermediate and the final conjugation yield. The following table summarizes key quantitative parameters for the activation of carboxylic acids and the stability of the resulting NHS esters.
| Parameter | EDC/NHS Activation | HATU Activation | Notes & References |
| Typical Molar Excess (Reagent:PEG-acid) | EDC: 1.5-2 eq, NHS: 1.5-2 eq | HATU: 1.1-1.5 eq, Base (e.g., DIPEA): 2-3 eq | Stoichiometry may need to be optimized for specific applications.[2] |
| Activation Time | 15-60 minutes at room temperature | 15-30 minutes at room temperature | Reaction progress can be monitored by TLC or LC-MS. |
| Optimal pH for Activation | 4.5 - 7.2 | Not applicable (typically performed in organic solvent with a non-nucleophilic base) | EDC/NHS activation is most efficient in a slightly acidic to neutral pH range. |
| Optimal pH for Conjugation | 7.0 - 8.5 | Not applicable | The reaction of the NHS-ester with primary amines is most efficient at a slightly basic pH. |
| NHS Ester Hydrolysis Half-life (in aqueous buffer) | pH 7.0: ~7 hours, pH 8.0: ~1 hour, pH 8.6 (4°C): ~10 minutes, pH 9.0: < 9 minutes | Not applicable | The stability of the NHS ester is highly dependent on pH and temperature. |
| Comparative Amidation Yield | High | Very High (~99% for model peptides) | Direct comparative data for PEG-acids is limited, but HATU is generally considered a highly efficient coupling reagent. |
Experimental Protocols
The following are detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing molecule.
Protocol 1: Activation of this compound using EDC/NHS in Aqueous Buffer
This protocol is suitable for the activation of this compound for subsequent conjugation to proteins or other biomolecules in an aqueous environment.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.
-
Immediately add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Immediately add the activated this compound solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is often used, but this should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM Tris or 10 mM hydroxylamine to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Activation of this compound using HATU in Organic Solvent
This protocol is suitable for the activation of this compound for conjugation to amine-containing molecules that are soluble in organic solvents. All glassware should be dried thoroughly, and anhydrous solvents should be used.
Materials:
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the chosen anhydrous solvent.
-
-
Activation and Conjugation:
-
Add 1.1 to 1.5 equivalents of HATU to the solution.
-
Add 2 to 3 equivalents of DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to allow for activation.
-
Add a solution of the amine-containing molecule (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by an appropriate method, such as flash chromatography on silica gel, to isolate the desired conjugate.
-
Visualization of Workflow and Chemistry
Chemical Pathway
The following diagram illustrates the two-step activation of the carboxylic acid on this compound with EDC and NHS, followed by the conjugation to a primary amine.
Caption: Activation of this compound and subsequent amidation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the activation and conjugation of this compound.
Caption: Experimental workflow for this compound conjugation.
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful PEGylation and assess its purity.
Protocol 3: Characterization by HPLC
A. Size-Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess the molecular weight increase upon conjugation and to detect any aggregation or fragmentation.
-
Column: A column suitable for the molecular weight range of the protein and its conjugate.
-
Mobile Phase: A physiological buffer such as PBS, pH 7.4.
-
Detection: UV absorbance at 280 nm.
-
Expected Result: A shift to a shorter retention time for the PEGylated product compared to the unconjugated protein, indicating an increase in hydrodynamic radius.
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the conjugate and separate different PEGylated species.
-
Column: A C4 or C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Expected Result: The PEGylated conjugate will typically have a longer retention time than the unconjugated protein due to the increased hydrophobicity of the PEG chain. This method can often resolve species with different numbers of attached PEG molecules.
Protocol 4: Characterization by Mass Spectrometry (MS)
-
Purpose: To confirm the covalent attachment of the this compound linker and to determine the number of PEG chains conjugated to the molecule.
-
Techniques:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Provides the average molecular weight of the conjugate.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures and provides accurate mass measurements.
-
-
Sample Preparation: The sample should be desalted prior to analysis.
-
Expected Result: An increase in the molecular weight of the conjugated molecule corresponding to the mass of the this compound linker (approximately 1160 Da) for each attached PEG chain.
NMR Spectroscopy
While not as routine as HPLC and MS for this application, ¹H NMR spectroscopy can be used to confirm the activation of the carboxylic acid. The formation of the NHS ester results in a characteristic downfield shift of the protons adjacent to the newly formed ester linkage. The protons of the succinimide ring of the NHS ester typically appear as a singlet at around 2.8 ppm in CDCl₃.
By following these detailed protocols and characterization methods, researchers can confidently activate this compound and produce well-defined bioconjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Bioconjugation Using Mal-amido-PEG24-acid with EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Mal-amido-PEG24-acid, is a valuable tool in bioconjugation, enabling the covalent linkage of two different biomolecules. This linker features a terminal maleimide group and a carboxylic acid group, separated by a 24-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[1][2] The carboxylic acid can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amine groups present in molecules like antibodies, proteins, or amine-modified oligonucleotides.[1][3][4]
The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces non-specific binding, and can improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and circulation time. This two-step conjugation strategy offers a controlled approach to creating well-defined bioconjugates for various applications, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.
Chemical Reaction Pathway
The bioconjugation process involves two primary chemical reactions. First, the carboxylic acid terminus of this compound is activated by EDC and NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions. This NHS ester readily reacts with a primary amine on the first biomolecule (Biomolecule 1) to form a stable amide bond.
In the second step, the maleimide group of the now-functionalized PEG linker reacts with a thiol group on the second biomolecule (Biomolecule 2) via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.
References
Application Notes and Protocols for Labeling Antibodies with Mal-amido-PEG24-acid for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, connected by a chemical linker. The choice of linker is critical to the stability, efficacy, and safety of the ADC. Maleimide-based linkers are widely used for their reactivity towards free thiol groups, such as those generated from the reduction of interchain disulfide bonds in antibodies. The Mal-amido-PEG24-acid linker offers a discrete polyethylene glycol (PEG) chain of 24 units, which enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and prolong the circulation half-life of the conjugate.[1][2][3]
These application notes provide a detailed protocol for the generation and characterization of ADCs using a this compound linker. The process involves the controlled reduction of the antibody's disulfide bonds, conjugation with the maleimide-activated drug-linker, and subsequent purification and characterization of the resulting ADC.
Principle of Thiol-Maleimide Conjugation
The conjugation of a maleimide-containing linker to an antibody relies on the Michael addition reaction between the maleimide group and a sulfhydryl (thiol) group. In this case, the thiol groups are generated by the selective reduction of the antibody's interchain disulfide bonds. The reaction is highly specific for thiols within a pH range of 6.5-7.5.[4] The resulting thioether bond, however, can be subject to a retro-Michael reaction, leading to premature drug release.[5] The stability of this linkage can be influenced by factors such as the local microenvironment and the specific cysteine residue involved. Strategies to improve stability include the use of self-stabilizing maleimides that undergo hydrolysis to a more stable ring-opened form.
Experimental Workflow
The overall workflow for the preparation and characterization of an ADC using a this compound linker is depicted below.
Detailed Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose as it is stable, odorless, and does not contain thiols that would require removal prior to conjugation. Dithiothreitol (DTT) is another option, but excess DTT must be removed before the addition of the maleimide linker.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed).
-
TCEP hydrochloride solution (10 mM in degassed conjugation buffer).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. It is crucial to use a buffer free of amines or thiols.
-
Nitrogen or Argon gas.
Procedure:
-
Prepare the antibody solution to the desired concentration in the degassed conjugation buffer.
-
To initiate the reduction, add a 10-20 fold molar excess of TCEP solution to the antibody solution. The exact molar ratio may need to be optimized depending on the antibody and the desired number of free thiols.
-
Flush the headspace of the reaction vial with nitrogen or argon gas, cap tightly, and incubate at room temperature for 30-60 minutes.
-
The reduced antibody is typically used immediately in the conjugation reaction without the need for TCEP removal. If DTT is used, excess reducing agent must be removed by a desalting column or dialysis prior to conjugation.
Protocol 2: Conjugation of Drug-Mal-amido-PEG24-acid to Reduced Antibody
This protocol details the conjugation of the maleimide-activated drug-linker to the freshly reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1.
-
Drug-Mal-amido-PEG24-acid dissolved in a compatible organic solvent (e.g., DMSO) at a concentration of approximately 10 mM.
-
Quenching solution: N-acetylcysteine or L-cysteine (100 mM in conjugation buffer).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
Procedure:
-
Prepare a stock solution of the Drug-Mal-amido-PEG24-acid in a suitable solvent like DMSO.
-
Add the desired molar excess of the Drug-Mal-amido-PEG24-acid solution to the reduced antibody solution while gently stirring. A molar excess of 5-10 equivalents of the drug-linker is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal reaction time may vary and should be determined empirically.
-
To quench the reaction and cap any unreacted maleimide groups, add a 100-fold molar excess of the quenching solution (e.g., N-acetylcysteine) and incubate for an additional 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching reagent, and any aggregated protein. Size-Exclusion Chromatography (SEC) is a widely used method for this purpose.
Materials:
-
Quenched conjugation reaction mixture.
-
Size-Exclusion Chromatography (SEC) system and a suitable column (e.g., Sephadex G-25).
-
Purification Buffer: A buffer suitable for the final formulation of the ADC (e.g., PBS, pH 7.4).
Procedure:
-
Equilibrate the SEC column with the purification buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with the purification buffer. The ADC, being a larger molecule, will elute first, followed by the smaller molecules (excess drug-linker, quenching reagent).
-
Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Pool the ADC-containing fractions and concentrate if necessary using an appropriate method such as ultrafiltration.
-
Filter the final ADC solution through a 0.22 µm sterile filter.
Characterization of the ADC
Thorough characterization of the ADC is a critical step to ensure its quality, efficacy, and safety. The Drug-to-Antibody Ratio (DAR) is a key quality attribute that directly impacts the therapeutic window of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species.
1. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different numbers of conjugated drug molecules based on their hydrophobicity. The unconjugated antibody is the least hydrophobic and elutes first, followed by species with increasing DAR.
Table 1: Typical HIC Parameters for DAR Analysis
| Parameter | Condition |
| Column | Phenyl-based HIC column |
| Mobile Phase A | High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0) |
| Mobile Phase B | Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) |
| Gradient | Linear gradient from high salt to low salt |
| Detection | UV at 280 nm |
The weighted average DAR can be calculated from the peak areas of the different drug-loaded species in the chromatogram.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR. This method typically involves the reduction of the ADC to separate the light and heavy chains prior to analysis.
3. Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for an accurate determination of the number of conjugated drug molecules.
Aggregation Analysis
Size-Exclusion Chromatography (SEC) is the standard method for quantifying the amount of high molecular weight species (aggregates) in the ADC preparation. The presence of aggregates can impact the safety and efficacy of the ADC.
Stability Assessment
The stability of the ADC is a critical parameter. The stability of the thioether bond can be assessed by incubating the ADC in plasma or in the presence of a thiol-containing molecule like glutathione and monitoring the release of the drug-linker over time.
Impact of PEG24 Linker on ADC Properties
The inclusion of a PEG24 linker is intended to improve the physicochemical properties of the ADC.
Table 2: Expected Impact of PEG24 Linker on ADC Characteristics
| Property | Effect of PEG24 Linker | Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain enhances the overall solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. |
| Aggregation | Reduced | The "hydration shell" formed by the PEG chain can reduce non-specific protein-protein interactions, thereby minimizing aggregation. |
| Pharmacokinetics | Prolonged half-life | The increased hydrodynamic volume of the PEGylated ADC can reduce renal clearance, leading to a longer circulation time. Studies have shown that longer PEG chains can lead to slower clearance. |
| Immunogenicity | Potentially reduced | The PEG chain can shield immunogenic epitopes on the drug or linker, potentially reducing the immunogenic response. |
A study optimizing a PEGylated glucuronide-MMAE linker showed a clear relationship between PEG length and conjugate pharmacology, with longer PEG chains resulting in slower clearance. A PEG8 chain was found to be a threshold beyond which clearance was not significantly impacted. Another study highlighted that a PEG24 moiety provided greater physical stability and less aggregation compared to a PEG12 linker.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction of the thiol-maleimide conjugation.
Note: The images in the diagram are placeholders and would need to be replaced with actual chemical structures.
Conclusion
The use of this compound linkers in the development of ADCs offers several advantages, primarily related to improved hydrophilicity and pharmacokinetic properties. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully label antibodies with this linker. Careful optimization of the reduction and conjugation steps, followed by thorough characterization of the resulting ADC, is essential for the development of safe and effective therapeutic agents.
References
Application Notes and Protocols for Mal-amido-PEG24-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG24-acid is a heterobifunctional crosslinker that plays a crucial role in the development of targeted drug delivery systems. Its structure features a maleimide group at one end and a carboxylic acid at the other, connected by a 24-unit polyethylene glycol (PEG) spacer.[1] This configuration allows for the covalent conjugation of two different molecules, typically a targeting moiety and a therapeutic agent. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins like antibodies, while the carboxylic acid can form a stable amide bond with primary amines present on drug molecules after activation.[1]
The hydrophilic PEG24 chain enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by providing a protective hydration layer.[2][3] These characteristics make this compound an ideal linker for constructing sophisticated drug delivery vehicles such as Antibody-Drug Conjugates (ADCs) and Proteasome-Targeting Chimeras (PROTACs).[1]
Applications in Targeted Drug Delivery
The primary application of this compound is in the site-specific conjugation of therapeutic payloads to targeting ligands.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery minimizes systemic toxicity by concentrating the therapeutic agent at the tumor site. The this compound linker facilitates this by first reacting with an amine-containing drug and then conjugating to a thiol group on the antibody, often generated by the reduction of interchain disulfide bonds.
-
PROTACs: PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound can be utilized in the synthesis of PROTACs to connect these two ligands.
-
Peptide and Oligonucleotide Conjugation: This linker can also be used to conjugate peptides or amine-modified oligonucleotides to thiol-containing molecules or surfaces, expanding its utility in various bioconjugation applications.
Data Presentation
The efficiency of the maleimide-thiol conjugation is influenced by factors such as the molar ratio of the reactants and the reaction time. While specific data for this compound is not extensively published, data from similar maleimide-functionalized linkers provide valuable insights.
| Parameter | Condition | Outcome | Conjugation Efficiency (%) | Reference |
| Reactant Ratio | Maleimide:Thiol (Peptide) | 2:1 in HEPES buffer, pH 7.0, 30 min | 84 ± 4 | |
| Maleimide:Thiol (Nanobody) | 5:1 in PBS, pH 7.4, 2 hours | 58 ± 12 | ||
| Reaction Time | Maleimide-Peptide Conjugation | 5 minutes | > 65 | |
| Maleimide-Peptide Conjugation | 30 minutes | Plateau reached (~80) | ||
| Maleimide-Nanobody Conjugation | 2 hours | Plateau reached (~55) |
The stability of the resulting thioether bond is a critical consideration. The thiosuccinimide ring formed can undergo a retro-Michael reaction, leading to premature drug release. Hydrolysis of the succinimide ring can stabilize the linkage. The rate of this stabilizing hydrolysis is influenced by the local chemical environment.
| Maleimide Linker Type | Condition | Half-life of Ring-Opening Hydrolysis | Reference |
| N-aminoethyl SITE | pH 7.4, 37 °C | ~0.4 hours | |
| N-alkyl SITEs | pH 7.4, 37 °C | ~200-300 hours | |
| N-carboxamidomethyl SITEs | pH 7.4, 37 °C | ~4-6 hours |
Experimental Protocols
Protocol 1: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the general procedure for creating an ADC using this compound. It involves the initial activation of the carboxylic acid and reaction with an amine-containing drug, followed by conjugation of the maleimide group to a reduced antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
Monoclonal antibody (mAb)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Quenching reagent (e.g., L-cysteine)
-
Purification columns (e.g., SEC, HIC)
Step 1: Activation of this compound and Conjugation to Drug
-
Activation: Dissolve this compound, EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF or DMSO. Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
Drug Conjugation: Dissolve the amine-containing drug in anhydrous DMF or DMSO. Add this solution to the activated linker solution. Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the drug-linker conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted drug and linker.
Step 2: Antibody Reduction and Conjugation to Drug-Linker
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at room temperature for 30-60 minutes to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Remove excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.2-7.4.
-
Conjugation: Immediately add the purified drug-linker conjugate (from Step 1) to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker is recommended.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.
-
Quenching: Add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Final Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess drug-linker and other impurities.
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass information to determine the DAR.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the final ADC product.
-
SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to visualize the successful conjugation and assess the purity of the ADC.
3. In Vitro Plasma Stability Assay:
-
Incubation: Dilute the ADC to a final concentration of 1 mg/mL in human plasma and a control sample in PBS. Incubate at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: Use immunoaffinity beads to capture the ADC from the plasma.
-
Analysis: Analyze the captured ADC by LC-MS to determine the average DAR over time, providing an indication of the linker's stability.
Visualizations
Signaling Pathway: ADC Targeting a Receptor Tyrosine Kinase
Many ADCs target receptor tyrosine kinases (RTKs) that are overexpressed on cancer cells. Upon binding, the ADC is internalized, and the cytotoxic drug is released, often leading to apoptosis. The following diagram illustrates a generalized signaling pathway.
Caption: Generalized signaling pathway of an ADC targeting a receptor tyrosine kinase.
Experimental Workflow: ADC Synthesis and Characterization
The following diagram outlines the key steps in the synthesis and characterization of an ADC using this compound.
References
Application Notes and Protocols for Surface Modification of Nanoparticles Using Mal-amido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time in vivo. The heterobifunctional linker, Mal-amido-PEG24-acid, offers a versatile platform for covalently conjugating nanoparticles to a wide range of biomolecules.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound. This linker possesses a terminal carboxylic acid group for stable amide bond formation with amine-functionalized nanoparticles and a maleimide group for highly specific covalent attachment to thiol-containing ligands, such as peptides, antibodies, and other targeting moieties.[1][2] The extended 24-unit PEG chain provides a substantial hydrophilic spacer, which can improve solubility and reduce steric hindrance.[3]
Principle of Two-Step Conjugation
The use of this compound allows for a controlled, two-step conjugation strategy. This orthogonal approach ensures the precise attachment of the desired targeting ligand to the nanoparticle surface.
-
Amide Bond Formation: The carboxylic acid end of the this compound is activated, typically using carbodiimide chemistry with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated linker then reacts with primary amine groups on the surface of the nanoparticle to form a stable amide bond. The result is a nanoparticle coated with a flexible PEG chain terminating in a reactive maleimide group.[4]
-
Thiol-Maleimide Michael Addition: The maleimide-functionalized nanoparticle is subsequently reacted with a molecule containing a free sulfhydryl (thiol) group, such as a cysteine residue in a peptide or antibody fragment. This reaction, a Michael addition, is highly specific and occurs efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2]
Quantitative Data on Nanoparticle Surface Modification
The successful modification of nanoparticles with this compound can be quantified by various analytical techniques. The following tables provide representative data on the expected changes in nanoparticle characteristics upon surface modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 150.2 ± 5.1 | 0.15 ± 0.02 | +35.2 ± 1.5 |
| Amine-Functionalized Nanoparticles | 155.8 ± 4.8 | 0.16 ± 0.03 | +28.7 ± 2.1 |
| Mal-amido-PEG24 Functionalized NPs | 185.3 ± 6.2 | 0.19 ± 0.02 | -5.4 ± 0.8 |
| Ligand-Conjugated Nanoparticles | 198.6 ± 7.5 | 0.21 ± 0.03 | -12.1 ± 1.1 |
Note: Data are illustrative and will vary depending on the core nanoparticle material, size, and the specific ligand conjugated.
Table 2: Conjugation Efficiency and Drug Loading Capacity
| Parameter | Value | Method of Determination |
| Maleimide Accessibility | ||
| PCL-PEG-MAL Nanoparticles | 51-67% | Ellman's Reagent Assay |
| Conjugation Efficiency | ||
| Splenocyte Conjugation (Mal-S, High) | Stable conjugation observed at day 3 | Flow Cytometry |
| Drug Loading Content (Illustrative) | ||
| Doxorubicin in PEG-Dox Micelles | up to 46 wt% | UV-Vis Spectroscopy |
| Drug Loading Efficiency (Illustrative) | ||
| Doxorubicin in Star Polymer Micelles | 93.4 wt% | UV-Vis Spectroscopy |
Experimental Protocols
These protocols provide a general framework for the surface modification of nanoparticles. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific nanoparticle systems and ligands.
Protocol 1: Attachment of this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the linker to nanoparticles bearing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Centrifuge, dialysis cassettes (appropriate MWCO), or size-exclusion chromatography (SEC) column.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Purify the resulting Maleimide-PEG24-NPs to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and resuspension, dialysis against PBS, or size-exclusion chromatography.
-
Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-PEG24-NPs
This protocol describes the final step of conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to the maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-PEG24-NPs (from Protocol 1)
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP), for reducing disulfide bonds in the ligand.
-
Purification system (as described in Protocol 1).
Procedure:
-
Ligand Preparation (if necessary):
-
If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced prior to conjugation.
-
Dissolve the ligand in Conjugation Buffer and add a 5-10 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Disperse the Maleimide-PEG24-NPs in the Conjugation Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension at a 2-10 fold molar excess over the maleimide groups on the nanoparticles.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles using centrifugation, dialysis, or SEC to remove the unreacted ligand.
-
Characterization of Modified Nanoparticles
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of modification.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is expected to change after each modification step.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticle core.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker and the conjugated ligand through the appearance of characteristic vibrational bands.
-
Quantification of Surface Ligands: The number of accessible maleimide groups can be quantified using Ellman's reagent. The amount of conjugated peptide or antibody can be determined using fluorescence-based assays or chromatography.
Visualizations
References
Application Notes and Protocols for Biotinylation Using Mal-amido-PEG24-acid Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific biotinylation is a powerful technique for studying protein-protein interactions, immobilizing proteins on surfaces, and developing targeted drug delivery systems. The use of bifunctional linkers, such as Mal-amido-PEG24-acid, allows for a controlled, two-step conjugation process, providing spatial separation between the biotin moiety and the target protein, which can minimize steric hindrance and preserve protein function. The this compound linker features a maleimide group that reacts specifically with sulfhydryl groups (e.g., from cysteine residues) and a carboxylic acid group that can be coupled to primary amines (e.g., on a biotin derivative or a lysine residue). The long, hydrophilic PEG24 (polyethylene glycol) spacer enhances the solubility of the conjugate and makes the biotin accessible for binding to avidin or streptavidin.[1]
These application notes provide detailed protocols for a two-step biotinylation strategy using the this compound linker, methods for quantifying the degree of biotinylation, and an example of its application in studying a key signaling pathway.
I. Two-Step Biotinylation Strategy Overview
The core strategy involves two sequential conjugation reactions:
-
Amide Bond Formation: The carboxylic acid end of the this compound linker is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) and then reacted with an amine-containing biotin derivative (e.g., Biotin-Amine) to form a stable amide bond. This creates a Maleimide-PEG24-Biotin conjugate.
-
Thioether Bond Formation: The maleimide group of the Maleimide-PEG24-Biotin conjugate is then reacted with a free sulfhydryl group on the target protein to form a stable thioether bond.
This workflow allows for the purification of the Maleimide-PEG24-Biotin intermediate before its reaction with the protein, ensuring a more defined final product.
References
Creating Fluorescent Probes with Mal-amido-PEG24-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted fluorescent probes is a cornerstone of modern biological research and drug development. These probes enable the visualization and quantification of specific biomolecules, cellular pathways, and drug-target interactions with high sensitivity and specificity. Mal-amido-PEG24-acid is a versatile heterobifunctional linker that facilitates the precise construction of such probes. It features a maleimide group for covalent attachment to thiol-containing molecules (e.g., cysteine residues in proteins or peptides) and a terminal carboxylic acid for conjugation to amine-containing molecules, such as fluorescent dyes or drug payloads. The long, hydrophilic polyethylene glycol (PEG) spacer (24 PEG units) enhances the solubility and biocompatibility of the final conjugate, minimizing non-specific interactions and improving pharmacokinetic properties in therapeutic applications.[1][2][3]
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of fluorescent probes using this compound.
Principle of Fluorescent Probe Synthesis
The creation of a fluorescent probe using this compound is a two-step process that leverages orthogonal chemistries to link a thiol-containing biomolecule to an amine-containing fluorophore.
-
Thiol-Maleimide Ligation: The maleimide group of this compound reacts specifically with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide, via a Michael addition reaction.[4][5] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.
-
Amine-Carboxylic Acid Coupling: The terminal carboxylic acid group of the linker is activated, most commonly using carbodiimide chemistry (e.g., EDC in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS). The activated ester then readily reacts with a primary amine on the fluorescent dye to form a stable amide bond.
Data Presentation: Key Reaction Parameters
The success of the conjugation reactions depends on several critical parameters. The following tables summarize the recommended quantitative data for each step.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-linker ensures efficient conjugation to the thiol-containing molecule. |
| Reaction Buffer | Phosphate-buffered saline (PBS), MES, or HEPES | Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol). |
| Temperature | Room Temperature (20-25 °C) or 4 °C | Room temperature reactions are typically faster. 4 °C can be used to maintain protein stability. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by analytical techniques. |
Table 2: Amine-Carboxylic Acid Coupling Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Slightly basic pH facilitates the reaction with primary amines. |
| Molar Ratio (Fluorophore:Linker-Molecule) | 5:1 to 15:1 | A molar excess of the amine-reactive fluorophore drives the reaction to completion. |
| Activation Reagents | EDC and Sulfo-NHS | EDC: 2-10 mM; Sulfo-NHS: 5-20 mM. Use freshly prepared solutions. |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Borate buffer | Avoid amine-containing buffers like Tris, as they will compete in the reaction. |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 hours to overnight | Reaction progress can be monitored. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the first step of the fluorescent probe synthesis: the attachment of the linker to a protein with an available cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in conjugation buffer
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they may need to be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 30 minutes at room temperature. Immediately remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in conjugation buffer.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
-
Quenching (Optional): To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 1-10 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
Protocol 2: Conjugation of an Amine-Reactive Fluorophore to the Linker-Protein Conjugate
This protocol outlines the second step: labeling the linker-modified protein with a fluorescent dye.
Materials:
-
Protein-PEG-acid conjugate from Protocol 1
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS Ester, Cy®3 NHS Ester)
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0 for activation; 100 mM Phosphate, 150 mM NaCl, pH 7.5 for conjugation.
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassette
Procedure:
-
Fluorophore Preparation: Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
The Protein-PEG-acid conjugate should be in the MES buffer at a concentration of 1-10 mg/mL.
-
Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in water or MES buffer.
-
Add EDC to a final concentration of 5 mM and Sulfo-NHS to a final concentration of 10 mM to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Immediately after activation, add the amine-reactive fluorescent dye stock solution to the activated protein solution to achieve a 5- to 15-fold molar excess of the dye.
-
Adjust the pH of the reaction mixture to 7.5 by adding the phosphate buffer.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS-ester groups on the dye. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye and reaction byproducts using size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Characterization of the Fluorescent Probe
1. Determination of Degree of Labeling (DOL):
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified fluorescent probe at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = Amax / (εdye × Protein Concentration (M)) where εdye is the molar extinction coefficient of the fluorescent dye at its Amax.
2. Functional Analysis:
The biological activity of the protein component of the fluorescent probe should be assessed to ensure it was not compromised during the conjugation process. This can be done through various functional assays specific to the protein, such as ELISA, flow cytometry, or enzyme activity assays.
Mandatory Visualizations
Caption: Experimental workflow for creating a fluorescent probe.
Caption: Application of a fluorescent probe in cell signaling analysis.
References
Application Notes and Protocols for Mal-amido-PEG24-acid in Peptide-Carrier Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG24-acid is a heterobifunctional crosslinker that serves as a critical tool in bioconjugation, particularly for the development of immunogenic conjugates.[1][2][3] Small peptides (haptens) are often poorly immunogenic on their own.[4] To elicit a robust antibody response, they are commonly coupled to larger carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5] The this compound linker facilitates this conjugation by providing a maleimide group for reaction with a thiol (from a cysteine residue on the peptide) and a carboxylic acid group for reaction with primary amines (lysine residues) on the carrier protein. The polyethylene glycol (PEG) spacer, with 24 PEG units, enhances the solubility and stability of the resulting conjugate.
The maleimide group reacts specifically with thiol groups via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. The carboxylic acid group is activated to form a reactive ester, which then couples with primary amines on the carrier protein to form a stable amide bond. This two-step process allows for controlled and efficient conjugation of peptides to carrier proteins.
Quantitative Data
The efficiency of peptide-carrier protein conjugation is a critical parameter. The following table summarizes representative data on the stoichiometry of peptide conjugation to a carrier protein using a long-chain PEG linker, SM(PEG)24, which is structurally analogous to this compound. The data is derived from a study by Liao et al. (2022), where the HIV-1 fusion peptide (FP8v1) was conjugated to the recombinant heavy chain of tetanus toxin (rTTHc).
| Linker | Peptide | Carrier Protein | Peptide-to-Carrier Stoichiometry | Reference |
| SM(PEG)24 | FP8v1 | rTTHc | ~10 |
Note: SM(PEG)24 is a succinimidyl-maleimide linker with a 24-unit PEG spacer. This data is presented as an estimation of the performance of this compound due to the structural similarity of the linker.
Experimental Protocols
Protocol 1: Activation of Carrier Protein with this compound
This protocol describes the activation of the carrier protein (e.g., KLH) by forming an amide bond between the carboxylic acid of the linker and the amine groups on the protein.
Materials:
-
Carrier protein (e.g., KLH, BSA)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Carrier Protein Preparation: Dissolve the carrier protein in Activation Buffer to a final concentration of 10 mg/mL.
-
Linker and Activator Preparation: Immediately before use, dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO to a concentration of 100 mM each.
-
Activation Reaction: a. Add a 50-fold molar excess of NHS to the carrier protein solution. b. Add a 50-fold molar excess of EDC to the solution. c. Immediately add a 20-fold molar excess of the dissolved this compound to the reaction mixture. d. Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Purification of Activated Carrier Protein: a. Equilibrate a desalting column with Conjugation Buffer. b. Apply the reaction mixture to the desalting column to remove excess crosslinker and byproducts. c. Collect the protein-containing fractions. The maleimide-activated carrier protein is now ready for conjugation to the thiol-containing peptide.
Protocol 2: Conjugation of Thiol-Containing Peptide to Activated Carrier Protein
This protocol details the reaction between the maleimide-activated carrier protein and a peptide containing a free cysteine residue.
Materials:
-
Maleimide-activated carrier protein (from Protocol 1)
-
Thiol-containing peptide (ensure high purity, >95%)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol in water
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in degassed Conjugation Buffer to a final concentration of 5-10 mg/mL. If the peptide has low aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO before adding to the Conjugation Buffer.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved peptide to the solution of the maleimide-activated carrier protein. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: a. Purify the peptide-carrier protein conjugate from unreacted peptide and quenching reagents using a desalting column equilibrated with PBS or by dialysis against PBS.
-
Characterization: Determine the concentration of the conjugate and the peptide-to-carrier protein ratio using methods such as UV-Vis spectrophotometry and amino acid analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for linking peptides to carrier proteins.
Immunogenic Response Signaling Pathways
The immunogenic response to a peptide-carrier protein conjugate involves the activation of antigen-presenting cells (APCs), such as dendritic cells and B cells, leading to the subsequent activation of T cells and the production of specific antibodies.
Toll-Like Receptor (TLR) Signaling in Antigen-Presenting Cells
Carrier proteins can act as pathogen-associated molecular patterns (PAMPs) that are recognized by Toll-like receptors (TLRs) on APCs, initiating an innate immune response that enhances the adaptive immune response to the conjugated peptide.
Caption: Simplified Toll-Like Receptor (TLR) signaling pathway.
B-Cell Activation by Peptide-Carrier Conjugate
The peptide-carrier conjugate is recognized by B cells through their B-cell receptors (BCRs). The B cell internalizes the conjugate, processes the carrier protein, and presents peptide fragments on MHC class II molecules to helper T cells. This interaction, along with co-stimulatory signals, leads to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells.
Caption: B-cell activation by a peptide-carrier protein conjugate.
References
Application Notes and Protocols for Protein PEGylation with Mal-amido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in pharmaceutical development. This process can significantly improve the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can enhance serum half-life, improve stability, reduce immunogenicity, and decrease renal clearance.[1][2][3][4] Mal-amido-PEG24-acid is a specific PEGylation reagent that contains a maleimide group at one end and a carboxylic acid at the other, connected by a 24-unit PEG linker. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues within proteins, to form a stable thioether bond.[5] This site-specific conjugation allows for a more homogenous product compared to less specific methods.
This document provides a detailed experimental workflow for the PEGylation of a therapeutic protein using this compound, including protocols for conjugation, purification, and characterization of the resulting PEGylated protein.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | BroadPharm | BP-22345 (example) |
| Protein of Interest (with free cysteine) | - | - |
| Phosphate Buffered Saline (PBS), pH 7.2 | Standard laboratory supplier | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard laboratory supplier | - |
| Ethylenediaminetetraacetic acid (EDTA) | Standard laboratory supplier | - |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Standard laboratory supplier | - |
| Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol) | Standard laboratory supplier | - |
| Size Exclusion Chromatography (SEC) Column | (e.g., GE Healthcare, Agilent) | - |
| Ion Exchange Chromatography (IEX) Column | (e.g., Bio-Rad, Sartorius) | - |
| SDS-PAGE Gels and Reagents | Standard laboratory supplier | - |
| Mass Spectrometer (MALDI-TOF or ESI-MS) | - | - |
Experimental Workflow
The overall experimental workflow for protein PEGylation with this compound consists of three main stages: Protein Preparation and Conjugation, Purification of the PEGylated Protein, and Characterization of the Final Product.
Caption: Experimental workflow for protein PEGylation.
Detailed Experimental Protocols
Protein Preparation and Reduction of Disulfide Bonds
For proteins containing intramolecular disulfide bonds that mask the target cysteine residue(s), a reduction step is necessary prior to PEGylation.
-
Buffer Preparation : Prepare a conjugation buffer of Phosphate Buffered Saline (PBS) containing 1-5 mM EDTA at pH 7.0-7.5. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can re-oxidize the free thiols.
-
Protein Solution : Dissolve the protein of interest in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reduction : Add a 10-100 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the protein solution. TCEP is preferred over dithiothreitol (DTT) as it does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide-PEG reagent.
-
Incubation : Incubate the reaction mixture at room temperature for 20-30 minutes under an inert gas atmosphere.
Protein PEGylation with this compound
-
PEG Reagent Preparation : Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Reaction Incubation : Gently stir the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.
-
Reaction Quenching : To stop the conjugation reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the unreacted maleimide-PEG. Incubate for an additional 30 minutes at room temperature.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Maleimide-Thiol Conjugation with Mal-amido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of thiol-containing molecules to Mal-amido-PEG24-acid. This protocol is designed to ensure high efficiency and reproducibility for applications in drug delivery, protein modification, and surface functionalization.
Introduction to Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, forming a stable thioether bond. This Michael addition reaction is highly specific for thiols, particularly within a controlled pH range, making it ideal for selectively modifying cysteine residues in proteins and peptides. This compound is a heterobifunctional linker featuring a maleimide group for thiol conjugation and a terminal carboxylic acid for further modification, connected by a 24-unit polyethylene glycol (PEG) spacer. The long, hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate while potentially reducing immunogenicity.
Chemical Reaction Pathway
The conjugation process involves the nucleophilic attack of a thiol group on the carbon-carbon double bond of the maleimide ring, leading to the formation of a stable thioether linkage.
Caption: Maleimide-thiol conjugation reaction pathway.
Optimal Buffer Conditions
The success of the maleimide-thiol conjugation is highly dependent on the reaction buffer conditions. The following table summarizes the key parameters and their recommended ranges.
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 6.5 - 7.5 | This range ensures the thiol group is sufficiently nucleophilic for efficient reaction while minimizing competing side reactions such as hydrolysis of the maleimide ring and reaction with primary amines (e.g., lysine residues).[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] |
| Buffer System | Phosphate-buffered saline (PBS), HEPES, MOPS | These buffers are effective in maintaining the desired pH range and are generally non-reactive with the maleimide and thiol groups.[3] Avoid buffers containing primary amines (e.g., Tris) or thiols. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for faster kinetics (typically 1-4 hours) or at 4°C overnight for sensitive biomolecules.[2] |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | To ensure the availability of free thiols, disulfide bonds within the target molecule may need to be reduced. TCEP is the recommended reducing agent as it is thiol-free and does not need to be removed prior to the addition of the maleimide reagent. If DTT is used, it must be removed before conjugation. |
| Additives | EDTA (1-5 mM) | The inclusion of a chelating agent like EDTA can help prevent the metal-catalyzed oxidation of thiols to disulfide bonds. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a thiol-containing protein with this compound.
Materials
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing Agent (optional): TCEP hydrochloride
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes (with appropriate MWCO)
Experimental Workflow
Caption: Experimental workflow for maleimide-thiol conjugation.
Detailed Procedure
-
Preparation of Thiol-Containing Protein:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
It is crucial to degas the buffer to minimize the oxidation of free thiols.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the target thiol groups are present as disulfide bonds, a reduction step is necessary.
-
Prepare a fresh stock solution of TCEP in the Conjugation Buffer.
-
Add the TCEP stock solution to the protein solution to a final concentration of 10-50 molar excess relative to the protein.
-
Incubate at room temperature for 30-60 minutes.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the (reduced) protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application. Due to the long PEG chain, steric hindrance might be a factor, and a higher excess may be required.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in large excess (e.g., 100-fold) of the initial amount of this compound. This will react with any unreacted maleimide groups.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess this compound, quenching reagent, and any byproducts using size-exclusion chromatography (SEC) or dialysis.
-
For SEC, equilibrate the column with a suitable storage buffer (e.g., PBS).
-
For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is appropriate to retain the conjugate while allowing smaller molecules to diffuse out.
-
-
Characterization of the Conjugate:
-
The efficiency of the conjugation can be determined by various methods, including:
-
SDS-PAGE: Successful conjugation will result in a shift in the molecular weight of the protein.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from the unconjugated protein and quantify the conjugation efficiency.
-
Mass Spectrometry: To confirm the exact mass of the conjugate and determine the degree of labeling.
-
Ellman's Reagent: To quantify the number of remaining free thiols after conjugation.
-
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Maleimide | Prepare fresh solutions of this compound immediately before use. Store the solid reagent under dry conditions. |
| Oxidized Thiols | Ensure buffers are degassed. Include EDTA in the reaction buffer. Perform a reduction step with TCEP if disulfide bonds are present. | |
| Suboptimal pH | Verify the pH of the reaction buffer is within the 6.5-7.5 range. | |
| Steric Hindrance | Due to the long PEG24 chain, the reactive maleimide may have difficulty accessing the thiol site. Consider increasing the molar excess of the this compound or extending the reaction time. | |
| Poor Yield | Incorrect Molar Ratio | Empirically determine the optimal molar ratio of this compound to the thiol-containing molecule through small-scale pilot experiments. |
| Hydrolysis of Maleimide | Avoid pH values above 7.5 and prolonged reaction times at room temperature if possible. | |
| Precipitation | Poor Solubility | The PEG chain on this compound generally improves solubility. If precipitation occurs, consider adjusting the protein concentration or the buffer composition. |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low conjugation yield.
References
Application Note: Purification of Mal-amido-PEG24-acid Conjugates by SEC-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as proteins, peptides, and antibody-drug conjugates (ADCs), is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of discrete PEG linkers, such as Mal-amido-PEG24-acid, offers precise control over the length and composition of the PEG chain, leading to more homogeneous conjugates compared to traditional polydisperse PEG reagents.
Size-Exclusion Chromatography (SEC) coupled with High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the purification and characterization of PEGylated biomolecules. SEC separates molecules based on their hydrodynamic volume, making it highly effective for separating the desired larger conjugate from smaller unconjugated molecules, excess PEG linker, and reaction byproducts. Furthermore, SEC-HPLC is the method of choice for quantifying high molecular weight impurities, such as aggregates, which is a critical quality attribute for biotherapeutics.[1]
This application note provides a detailed protocol for the purification of this compound conjugates using SEC-HPLC.
Challenges in SEC of PEGylated Conjugates
The purification of PEGylated proteins by SEC can present unique challenges. The PEG moiety can interact with the silica-based stationary phase of the column, which may result in poor peak shape, tailing, and reduced recovery.[1] To mitigate these non-specific interactions, it is common to optimize the mobile phase composition, for instance, by including salts such as sodium chloride or arginine.
Experimental Workflow
The overall workflow for the purification of this compound conjugates by SEC-HPLC involves several key steps, from the initial conjugation reaction to the final analysis of the purified product.
Caption: Workflow for the purification of this compound conjugates.
Experimental Protocols
Conjugation of Thiol-Containing Biomolecule with this compound
This protocol outlines the conjugation of a biomolecule with available thiol groups (e.g., a reduced antibody or a cysteine-containing peptide) to the maleimide group of the this compound linker.
Materials:
-
Thiol-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Conjugation buffer: PBS, pH 6.5-7.5
-
Quenching solution: e.g., N-acetylcysteine or L-cysteine
Procedure:
-
Ensure the thiol groups on the biomolecule are reduced and available for reaction.
-
Dissolve the this compound in the conjugation buffer. A 1.5 to 5-fold molar excess of the linker over the thiol-containing molecule is typically used.
-
Add the this compound solution to the biomolecule solution and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups.
SEC-HPLC Purification Protocol
This protocol describes the purification of the this compound conjugate from the reaction mixture.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the conjugate (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl or similar)
-
Mobile Phase: Phosphate-buffered saline (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). The inclusion of up to 200 mM arginine can also be considered to reduce non-specific interactions.[2]
-
Sample Preparation: Dilute the quenched conjugation reaction mixture with the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Perform an isocratic elution with the mobile phase for a sufficient duration to allow for the separation of the conjugate, unconjugated biomolecule, and excess linker.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).
-
Collect the fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions for purity using analytical SEC-HPLC.
-
Pool the pure fractions for downstream applications.
Data Presentation
The following tables summarize typical quantitative data obtained from the SEC-HPLC purification of this compound conjugates.
Table 1: HPLC System and Column Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity Bio-inert Quaternary LC or similar |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent |
| Mobile Phase | 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | Ambient |
| Detector | UV, 280 nm |
| Injection Vol. | 20 µL |
Table 2: Purity and Yield of Purified Conjugate
| Parameter | Result |
| Purity of Conjugate (by SEC-HPLC) | > 99%[1] |
| High Molecular Weight Aggregates | < 1% |
| Unconjugated Biomolecule | Not Detected |
| Excess Linker | Not Detected |
| Recovery | 78% - 120% (dependent on scale and process)[3] |
Table 3: Method Precision
| Parameter | %RSD |
| Retention Time (Main Peak) | < 0.1% |
| Peak Area (Main Peak) | < 2.5% |
| Relative Peak Area (% Aggregates) | < 10% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the SEC-HPLC separation process.
Caption: Principle of SEC separation for this compound conjugates.
Conclusion
SEC-HPLC is a robust and reliable method for the purification and analysis of this compound conjugates. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-purity conjugates suitable for further characterization and preclinical studies. Careful optimization of the mobile phase is key to overcoming potential challenges associated with the analysis of PEGylated molecules.
References
Characterization of Mal-amido-PEG24-acid Conjugates by Mass Spectrometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can reduce renal clearance and protect against proteolytic degradation, thereby extending its circulating half-life.[1] The choice of PEG linker is critical for controlling the homogeneity and defining the characteristics of the final conjugate. Mal-amido-PEG24-acid is a discrete (monodisperse) PEG linker that provides a long, hydrophilic spacer arm, increasing the solubility of the conjugate in aqueous media.[2] It contains a maleimide group that reacts specifically with free sulfhydryl (thiol) groups, and a terminal carboxylic acid that allows for further conjugation to amine-containing molecules after activation.[2]
Accurate and detailed characterization of these bioconjugates is a critical aspect of quality control in the development of therapeutic agents. Mass spectrometry (MS) is an indispensable analytical tool for the comprehensive structural elucidation of this compound conjugates. It provides precise molecular weight information, confirms the success of the conjugation reaction, and can help to identify the location of PEGylation. This application note provides detailed protocols for the characterization of this compound conjugates using both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry.
Experimental Workflow
The overall workflow for the conjugation and subsequent mass spectrometric characterization of a thiol-containing biomolecule with this compound is depicted below.
References
Application Notes and Protocols for Calculating Drug-to-Antibody Ratio (DAR) with Mal-amido-PEG24-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences its efficacy, safety, and pharmacokinetic profile.[1] An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities. This document provides detailed application notes and protocols for the determination of DAR for ADCs constructed using Mal-amido-PEG24-acid linkers.
The this compound linker is a long-chain, hydrophilic spacer that connects the antibody and the cytotoxic drug. The maleimide group reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable covalent bond. The extended polyethylene glycol (PEG) chain (PEG24) enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic properties by increasing its hydrodynamic volume.[2][3] However, the presence of this long PEG chain can also present unique challenges for analytical characterization.
These notes will detail the primary methods for DAR calculation: Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, and Mass Spectrometry (MS), with specific considerations for ADCs containing the this compound linker.
Experimental Workflows and Logical Relationships
The overall process for generating and characterizing an ADC with a this compound linker involves several key stages, from antibody preparation to final DAR calculation.
Method 1: Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used technique for determining the DAR and drug-load distribution of cysteine-linked ADCs.[4] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated drug-linkers increases, the hydrophobicity of the ADC typically increases, leading to longer retention times on the HIC column. The long, hydrophilic PEG24 chain in the this compound linker can modulate the overall hydrophobicity of the ADC, potentially leading to earlier elution times compared to ADCs with shorter or more hydrophobic linkers.
Experimental Protocol: HIC-HPLC for DAR Analysis
Materials:
-
ADC sample with this compound linker
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[1]
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-50 µg of the prepared ADC sample.
-
Chromatography:
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV absorbance at 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different drug-loaded species (DAR 0, DAR 2, DAR 4, etc.). The unconjugated antibody (DAR 0) will elute first.
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100
-
Data Presentation: HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | Example: 5.2 | Example: 10 |
| DAR 2 | Example: 7.8 | Example: 35 |
| DAR 4 | Example: 9.5 | Example: 40 |
| DAR 6 | Example: 11.1 | Example: 10 |
| DAR 8 | Example: 12.5 | Example: 5 |
| Average DAR | - | Example: 3.8 |
Note: The retention times are illustrative and will vary depending on the specific ADC, column, and HPLC system.
Method 2: UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward method for determining the average DAR, provided that the drug and the antibody have distinct absorbance maxima at different wavelengths. This method relies on the Beer-Lambert law and requires accurate knowledge of the molar extinction coefficients of both the antibody and the drug at these wavelengths.
Experimental Protocol: UV-Vis Spectroscopy for DAR Determination
Materials:
-
Purified ADC sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Assay buffer (e.g., PBS, pH 7.4)
Procedure:
-
Determine Extinction Coefficients (ε):
-
Accurately determine the molar extinction coefficients for the unconjugated antibody and the free drug-linker at two wavelengths (e.g., 280 nm for the antibody and a wavelength where the drug has maximum absorbance, λmax).
-
-
Sample Measurement:
-
Prepare a solution of the purified ADC in the assay buffer.
-
Measure the absorbance of the ADC solution at both 280 nm (A280) and λmax (Aλmax).
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
Solve the simultaneous equations for CAb and CDrug.
-
Calculate the average DAR: Average DAR = CDrug / CAb
-
Data Presentation: UV-Vis Spectroscopy
| Component | Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| Antibody | 280 | Example: 210,000 |
| λmax (drug) | Example: 5,000 | |
| Drug-Linker | 280 | Example: 15,000 |
| λmax (drug) | Example: 60,000 | |
| ADC Sample Absorbance | 280 | Example: 1.2 |
| λmax (drug) | Example: 0.8 | |
| Calculated Average DAR | - | Example: 3.9 |
Method 3: Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the ADC species, allowing for unambiguous confirmation of drug conjugation and a precise determination of the DAR. Analysis can be performed on the intact ADC or after reduction of the antibody into its light and heavy chains. The large mass of the this compound linker needs to be accurately accounted for in the data analysis.
Experimental Protocol: LC-MS for DAR Analysis (Reduced ADC)
Materials:
-
Purified ADC sample
-
Dithiothreitol (DTT)
-
Formic Acid
-
UHPLC system
-
Reversed-phase column (e.g., Agilent PLRP-S)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Reduction:
-
To ~100 µg of ADC, add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to reduce interchain disulfide bonds.
-
Quench the reaction by adding formic acid.
-
-
LC-MS Analysis:
-
Inject the reduced sample onto the reversed-phase column.
-
Elute the light and heavy chains using a gradient of Mobile Phase B.
-
Acquire mass spectra over the appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the light and heavy chain species.
-
Identify the peaks corresponding to the unconjugated chains and chains conjugated with one or more drug-linkers.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Data Presentation: Mass Spectrometry
| Chain | Species | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | Unconjugated | Example: 23,500 | Example: 20 |
| 1 Drug-Linker | Example: 25,500 | Example: 80 | |
| Heavy Chain | Unconjugated | Example: 50,000 | Example: 15 |
| 1 Drug-Linker | Example: 52,000 | Example: 50 | |
| 2 Drug-Linkers | Example: 54,000 | Example: 30 | |
| 3 Drug-Linkers | Example: 56,000 | Example: 5 | |
| Average DAR | - | - | Example: 4.1 |
Note: The observed masses are illustrative and will depend on the specific antibody, drug, and linker.
Conclusion
Accurate determination of the drug-to-antibody ratio is essential for the development of safe and effective antibody-drug conjugates. This application note has provided detailed protocols and data presentation formats for the three primary analytical techniques used for DAR calculation: HIC-HPLC, UV-Vis spectroscopy, and mass spectrometry. While each method has its advantages, employing orthogonal techniques is highly recommended to ensure the accuracy and reliability of the determined DAR for ADCs containing this compound linkers. The specific properties of the long PEG chain must be considered during method development and data interpretation to obtain a comprehensive understanding of the ADC's critical quality attributes.
References
Application Notes and Protocols for Protein Immobilization using Mal-amido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto biosensor surfaces is a critical step in the development of reliable and sensitive assays for a wide range of applications, from basic research to drug discovery and diagnostics. The orientation, density, and stability of the immobilized protein directly impact the functionality and performance of the biosensor. Mal-amido-PEG24-acid is a heterobifunctional crosslinker designed to provide a robust and flexible method for covalently attaching proteins to surfaces.
This molecule features a maleimide group that selectively reacts with thiol (sulfhydryl) groups on proteins, and a terminal carboxylic acid that can be activated to react with primary amines on a functionalized biosensor surface. The long, hydrophilic 24-unit polyethylene glycol (PEG) spacer helps to extend the protein away from the surface, minimizing steric hindrance and non-specific binding, thereby enhancing its biological activity.[1][2]
These application notes provide detailed protocols and supporting data for the use of this compound in immobilizing proteins on biosensor surfaces, with a focus on gold surfaces commonly used in Surface Plasmon Resonance (SPR) and other optical biosensing technologies.
Principle of Immobilization
The immobilization strategy using this compound is a two-step process that ensures a stable and oriented conjugation of proteins.
-
Surface Activation: The biosensor surface, typically gold, is first functionalized with a self-assembled monolayer (SAM) of thiol-containing molecules that terminate in a primary amine. The carboxylic acid end of the this compound is then activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[3][4] This reaction forms a stable NHS ester on the linker. The NHS-activated linker is then reacted with the amine-functionalized surface to form a stable amide bond, resulting in a surface decorated with maleimide groups.
-
Protein Conjugation: The protein of interest, which must contain a free thiol group (cysteine residue), is then introduced to the maleimide-activated surface. The maleimide group reacts specifically with the thiol group via a Michael addition reaction to form a stable thioether bond.[5] This covalent linkage ensures the stable immobilization of the protein.
The following diagram illustrates the overall workflow for protein immobilization using this compound on a gold biosensor surface.
Quantitative Data Summary
The efficiency of protein immobilization and the subsequent performance of the biosensor depend on several factors, including the density of the linker on the surface and the efficiency of the protein conjugation step. The following tables summarize key quantitative parameters derived from literature for similar immobilization chemistries.
Table 1: Thiol-Maleimide Conjugation Efficiency
| Ligand | Maleimide to Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | 2:1 | 30 min | 84 ± 4 | |
| 11A4 (nanobody) | 5:1 | 2 hours | 58 ± 12 |
Note: Conjugation efficiencies can vary significantly based on the specific protein, its size, and the accessibility of the thiol group.
Table 2: Surface Density of Immobilized Proteins
| Immobilization Method | Protein | Surface Density (ng/mm²) | Reference |
| EDC/NHS on lipoic acid SAM | Concanavalin A | ~1.31 | |
| Amine coupling on dextran | General Protein | ~1.0 (equivalent to 1000 RU in SPR) |
Note: The surface density is influenced by the length and density of the PEG linker. Longer PEG chains may lead to a lower absolute number of immobilized proteins but can improve their functional activity.
Table 3: Recommended Reaction Conditions
| Parameter | Condition | Rationale | Reference |
| EDC/NHS Activation | |||
| pH | 4.5 - 6.0 | Optimal for carbodiimide activation of carboxylic acids. | |
| EDC Concentration | 5 mM | Sufficient for surface activation. | |
| NHS Concentration | 5 mM | Stabilizes the active intermediate. | |
| Amine Coupling | |||
| pH | 7.0 - 8.0 | Efficient reaction of NHS esters with primary amines. | |
| Thiol-Maleimide Conjugation | |||
| pH | 6.5 - 7.5 | Highly selective for thiol groups, minimizing reaction with amines. | |
| Temperature | Room Temperature | Sufficient for efficient conjugation. |
Experimental Protocols
Protocol 1: Preparation of a Maleimide-Activated Biosensor Surface
This protocol describes the functionalization of a gold biosensor surface with this compound.
Materials:
-
Gold-coated biosensor chip
-
11-amino-1-undecanethiol hydrochloride (or similar amine-terminated thiol)
-
Ethanol, absolute
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 10 mM Sodium Acetate, pH 5.0
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Clean the Gold Surface: Thoroughly clean the gold biosensor chip with ethanol and DI water and dry under a stream of nitrogen.
-
Form Amine-Terminated SAM:
-
Prepare a 1 mM solution of 11-amino-1-undecanethiol in absolute ethanol.
-
Immerse the gold chip in the thiol solution and incubate for at least 12 hours at room temperature to form a self-assembled monolayer.
-
Rinse the chip thoroughly with ethanol, followed by DI water, and dry under nitrogen.
-
-
Activate this compound:
-
Prepare a 10 mg/mL solution of this compound in the Coupling Buffer.
-
Prepare a fresh solution of 50 mg/mL EDC and 50 mg/mL NHS in Activation Buffer.
-
Mix equal volumes of the EDC and NHS solutions.
-
Add the EDC/NHS mixture to the this compound solution at a 1:1 volume ratio and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Couple Activated Linker to the Surface:
-
Immediately apply the activated this compound solution to the amine-functionalized gold surface.
-
Incubate for 1-2 hours at room temperature.
-
Rinse the surface thoroughly with Coupling Buffer, followed by PBS.
-
-
Store the Activated Chip: The maleimide-activated chip is now ready for protein immobilization. It is recommended to use it immediately. If short-term storage is necessary, store it in PBS at 4°C for no longer than a few hours, as the maleimide group can hydrolyze over time.
The following diagram details the chemical reactions involved in the surface activation and linker coupling process.
Protocol 2: Immobilization of a Thiol-Containing Protein
This protocol describes the conjugation of a protein with an available cysteine residue to the maleimide-activated surface.
Materials:
-
Maleimide-activated biosensor chip (from Protocol 1)
-
Thiol-containing protein (e.g., antibody fragment with a reduced hinge region, or a cysteine-tagged recombinant protein)
-
Conjugation Buffer: PBS, pH 7.0-7.2, with 1-5 mM EDTA (to prevent disulfide bond formation)
-
Quenching Solution: 10 mM L-cysteine in Conjugation Buffer
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 10-100 µg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose a free thiol, treat it with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Note: Ensure to remove the reducing agent before adding the protein to the maleimide surface, for example, by using a desalting column.
-
-
Immobilize the Protein:
-
Apply the protein solution to the maleimide-activated biosensor surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Unreacted Maleimide Groups:
-
Rinse the surface with Conjugation Buffer.
-
Apply the Quenching Solution (L-cysteine) to the surface and incubate for 15-30 minutes at room temperature to block any remaining unreacted maleimide groups.
-
-
Final Wash:
-
Wash the surface extensively with PBST to remove non-covalently bound protein and excess quenching agent.
-
The biosensor with the immobilized protein is now ready for use.
-
The diagram below outlines the logical steps for the protein immobilization protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Immobilization | Inefficient surface activation | Ensure fresh EDC/NHS solutions are used. Optimize activation time and pH. |
| Hydrolysis of maleimide groups | Use the activated surface immediately. Avoid high pH (>7.5) during storage and conjugation. | |
| Lack of free thiols on the protein | Ensure complete reduction of disulfide bonds and removal of the reducing agent. Confirm the presence of free thiols using Ellman's reagent. | |
| Steric hindrance | The PEG spacer of this compound is designed to minimize this, but for very large proteins or dense surfaces, consider using a lower protein concentration during immobilization. | |
| High Non-Specific Binding | Incomplete quenching of maleimides | Ensure the quenching step is performed thoroughly with a sufficient concentration of L-cysteine. |
| Hydrophobic or electrostatic interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers. | |
| Loss of Protein Activity | Denaturation during immobilization | Avoid harsh conditions (extreme pH, temperature). The use of a long PEG spacer helps maintain protein conformation. |
| Covalent linkage at an active site | If possible, engineer a cysteine residue at a site distant from the active site for oriented immobilization. |
Conclusion
This compound provides a versatile and effective tool for the covalent immobilization of proteins on biosensor surfaces. The two-step conjugation chemistry allows for controlled surface functionalization and specific protein attachment, while the long PEG spacer enhances the accessibility and functionality of the immobilized protein. By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve stable and reproducible protein surfaces for high-performance biosensing applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Troubleshooting & Optimization
How to prevent hydrolysis of the maleimide group in Mal-amido-PEG24-acid
Welcome to the technical support center for Mal-amido-PEG24-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing troubleshooting guidance and answers to frequently asked questions, with a focus on preventing the hydrolysis of the maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a critical issue for this compound?
A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring of the this compound molecule reacts with water, leading to the opening of the ring structure. This process forms a maleamic acid derivative, which is no longer reactive towards thiol (sulfhydryl) groups on molecules like cysteine residues in proteins.[1][2] This loss of reactivity is a significant concern as it directly leads to lower conjugation efficiency or complete failure of the intended labeling or crosslinking reaction, resulting in wasted reagents and unreliable experimental outcomes.[1][2]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is predominantly influenced by the following factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.
-
Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions will lead to hydrolysis. Therefore, it is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.
Q3: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?
A3: To ensure the highest efficiency for the thiol-maleimide conjugation while minimizing hydrolysis, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5. Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low.
Q4: How should I properly store this compound to maintain the integrity of the maleimide group?
A4: Proper storage is crucial for preserving the reactivity of this compound. The recommended storage conditions are:
-
Solid Form: Store the solid reagent at -20°C, protected from moisture.
-
Stock Solutions: For preparing stock solutions, use an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should be stored at -20°C and are typically stable for up to one month. Avoid storing the reagent in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on issues arising from maleimide hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group prior to or during the reaction. | - Ensure this compound was stored correctly in its solid form at -20°C or as a fresh stock solution in anhydrous DMSO or DMF. - Prepare aqueous working solutions of the maleimide reagent immediately before use. - Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5. |
| Incorrect buffer composition. | - Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES. - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the maleimide group. | |
| Inconsistent Results Between Experiments | Variable levels of maleimide hydrolysis. | - Standardize your protocol by preparing fresh buffers and maleimide solutions for each experiment. - Carefully monitor and control the pH and temperature of your reaction. - Minimize the time the maleimide reagent is in an aqueous solution before initiating the conjugation reaction. |
| Precipitation of the Reagent | Poor solubility in the reaction buffer. | - If using a stock solution in DMSO or DMF, ensure the final concentration of the organic solvent in the aqueous reaction mixture is not too high, as this can cause precipitation of some proteins. |
Experimental Protocols
Protocol for Monitoring Maleimide Hydrolysis via UV-Vis Spectroscopy
This protocol allows for the quantitative assessment of maleimide stability under your specific experimental conditions. The maleimide group has a characteristic UV absorbance at approximately 300 nm, which disappears upon hydrolysis.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer of interest (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare Working Solution: Dilute the stock solution in the aqueous reaction buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at ~300 nm. Prepare this solution immediately before starting the measurements.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at the λmax of the maleimide group (around 302 nm, but may vary slightly).
-
Data Acquisition: Immediately after preparing the working solution, begin monitoring the absorbance at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Data Analysis: Plot the absorbance values as a function of time. A decrease in absorbance over time indicates the hydrolysis of the maleimide group. The rate of hydrolysis can be determined from the slope of this plot.
General Protocol for Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating this compound to a thiol-containing molecule, such as a protein with cysteine residues.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, HEPES, or MES, pH 6.5-7.5, degassed)
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the protein or peptide in the degassed conjugation buffer. If necessary, reduce any disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide reagent.
-
Prepare the Maleimide Reagent: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point, but this should be optimized for your specific application.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine can be added.
-
Purification: Remove excess, unreacted maleimide reagent and other reaction components by size-exclusion chromatography or dialysis.
Visualizations
Caption: Reaction pathway of maleimide hydrolysis.
Caption: Competing reaction pathways for the maleimide group.
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-amido-PEG24-acid
Welcome to the technical support center for Mal-amido-PEG24-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no conjugation efficiency with this compound?
Low conjugation efficiency can stem from several factors:
-
Maleimide Hydrolysis: The maleimide group on the PEG linker is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[1][2][3] It is crucial to use freshly prepared or properly stored reagents.[3]
-
Thiol Oxidation: The thiol (-SH) groups on your target molecule (e.g., cysteine residues in a protein) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[4]
-
Suboptimal pH: The maleimide-thiol reaction is most efficient within a pH range of 6.5-7.5. At a lower pH, the thiol is less nucleophilic, slowing the reaction rate, while a higher pH increases the rate of maleimide hydrolysis.
-
Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent can lead to an incomplete reaction.
-
Presence of Competing Thiols: Buffers or other reagents containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with your target molecule for reaction with the maleimide.
Q2: How can I prevent maleimide hydrolysis?
To minimize hydrolysis of the this compound:
-
Proper Storage: Store the solid reagent at -20°C. If you need to prepare a stock solution, use an anhydrous solvent like DMSO or DMF and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Prepare aqueous solutions of the maleimide reagent immediately before use. Do not store maleimide-containing products in aqueous solutions.
-
Control pH: Maintain the reaction pH between 6.5 and 7.5.
Q3: How do I ensure my protein's thiols are available for conjugation?
To ensure free and reactive thiols on your protein:
-
Disulfide Bond Reduction: If your protein contains disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) is also effective but must be removed before conjugation to prevent it from reacting with the maleimide.
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen. Including a chelating agent like EDTA (1-5 mM) in your reaction buffer can sequester metal ions that catalyze thiol oxidation.
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your protein sample before starting the conjugation.
Q4: What is the optimal molar ratio of this compound to my thiol-containing molecule?
The optimal molar ratio can vary depending on the specific reactants and conditions. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, for some molecules, a lower ratio may be optimal. For example, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was best for a larger nanobody. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application.
Q5: My final conjugate is not stable. What could be the cause?
Instability of the final conjugate can be due to the reversibility of the maleimide-thiol linkage, known as a retro-Michael reaction. This can occur in the presence of other thiols, such as glutathione, which is abundant in cellular environments, leading to the exchange of the PEG linker.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low conjugation efficiency.
| Observation | Potential Cause | Recommended Solution |
| Low or no conjugate detected | Maleimide Hydrolysis | - Ensure this compound was stored correctly (-20°C). - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the reaction buffer pH is within the 6.5-7.5 range. |
| Thiol Oxidation | - Reduce disulfide bonds with TCEP (which doesn't require removal) or DTT (which must be removed). - Degas buffers and add 1-5 mM EDTA to prevent re-oxidation. - Quantify free thiols using Ellman's reagent. | |
| Incorrect Buffer Composition | - Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS), HEPES, or MES. - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol). | |
| Inconsistent results between experiments | Variable Maleimide Hydrolysis | - Standardize the time the maleimide reagent is in an aqueous solution before starting the conjugation. - Control the reaction temperature consistently. - Use fresh aliquots of the maleimide stock solution for each experiment. |
| Variable Thiol Availability | - Ensure consistent and complete reduction of disulfide bonds in each experiment. - Consistently use degassed buffers with EDTA. | |
| Conjugate is formed but appears unstable | Retro-Michael Reaction (Thiol Exchange) | - Consider strategies to stabilize the thioether bond, such as those involving transcyclization reactions if an N-terminal cysteine is involved. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conjugation efficiency.
Caption: Troubleshooting logic for low conjugation yield.
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general guideline. Optimization may be required for your specific application.
1. Preparation of Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
If disulfide bonds need to be reduced, add TCEP to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate at room temperature for 30-60 minutes. The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.
-
If using DTT, add it to a final concentration of 10-100 mM and incubate for 30-60 minutes. Crucially, excess DTT must be removed using a desalting column or buffer exchange before proceeding.
2. Preparation of this compound Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
3. Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of maleimide).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be beneficial.
4. Quenching and Purification:
-
To quench any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess PEG linker and other small molecules.
Characterization of the Conjugate
-
SDS-PAGE: Analyze the reaction mixture before and after purification. A shift to a higher molecular weight band for the conjugated protein indicates successful conjugation.
-
Mass Spectrometry (MS): Confirm the exact mass of the PEGylated protein to verify the degree of PEGylation.
-
HPLC: Use size-exclusion or reversed-phase HPLC to assess the purity of the conjugate and quantify the conjugation efficiency by comparing peak areas of conjugated and unconjugated species.
Visualizing the Conjugation Reaction
The following diagram illustrates the chemical reaction between the maleimide group of the PEG linker and a thiol group on a target molecule.
Caption: Maleimide-thiol Michael addition reaction.
References
Technical Support Center: Optimizing Mal-amido-PEG24-acid to Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-amido-PEG24-acid for protein conjugation. Our aim is to help you optimize your experimental workflow and overcome common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: A common starting point for optimization is a 10- to 20-fold molar excess of the this compound linker over the thiol-containing protein.[1][2] However, the ideal ratio is system-dependent and should be determined empirically for each specific protein and application. Using a sufficient excess of the PEG-maleimide can help drive the reaction to completion, minimizing the amount of unconjugated protein remaining.
Q2: What is the recommended buffer and pH for the conjugation reaction?
A2: The reaction between a maleimide and a thiol group proceeds most efficiently at a pH between 6.5 and 7.5.[3] Common buffers used include phosphate-buffered saline (PBS), Tris, and HEPES. It is crucial to use a buffer that does not contain any thiol-containing compounds. To prevent thiol oxidation, it is recommended to degas the buffer before use.
Q3: How should I prepare my protein for conjugation?
A3: Your protein should be dissolved in a degassed conjugation buffer at a concentration typically between 1-10 mg/mL. If your protein contains disulfide bonds, these must be reduced to generate free thiols for reaction with the maleimide. TCEP (tris(2-carboxyethyl)phosphine) is a commonly recommended reducing agent.
Q4: How do I dissolve and store the this compound linker?
A4: this compound should be dissolved in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution. This stock solution can then be added to the aqueous protein solution. Unused stock solutions can typically be stored at -20°C for up to a month, protected from light and moisture.
Q5: What are the recommended reaction time and temperature?
A5: The conjugation reaction can be incubated for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the specific reactants and their concentrations. It is advisable to protect the reaction mixture from light, especially if the PEG linker is attached to a fluorescent dye.
Troubleshooting Guide
This guide addresses common issues that may arise during the conjugation of this compound to a protein.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Oxidation of protein's thiol groups: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. | - Reduce disulfide bonds using a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature. - Degas all buffers to remove oxygen. - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze oxidation. |
| Hydrolysis of the maleimide group: The maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols. | - Perform the conjugation at a slightly acidic pH (6.5-7.0) to minimize hydrolysis. - Use freshly prepared or properly stored this compound solutions. | |
| Insufficient molar ratio of linker: The amount of linker may not be enough to drive the reaction to completion. | - Increase the molar excess of this compound to protein. Ratios up to 20-fold are common starting points. | |
| Non-specific Labeling | Reaction with other nucleophilic groups: At higher pH, maleimides can react with primary amines, such as the N-terminus or lysine residues. | - Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiol groups. |
| Reaction with N-terminal cysteine: An unprotected N-terminal cysteine can lead to a side reaction forming a thiazine derivative. | - If possible, avoid using proteins with an N-terminal cysteine for conjugation. - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated. - Consider acetylation of the N-terminal cysteine to prevent this side reaction. | |
| Precipitation during reaction | Poor solubility of the linker or conjugate: The this compound or the resulting conjugate may have limited solubility in the reaction buffer. | - The PEG24 spacer is designed to increase aqueous solubility. However, if precipitation occurs, consider increasing the volume of the reaction mixture or adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. |
Experimental Protocols
Protein Reduction and Conjugation
This protocol outlines a general procedure for the reduction of protein disulfide bonds and subsequent conjugation with this compound.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.0-7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-60 minutes at room temperature.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Gently mix the reaction.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagent.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Confirm the identity and purity of the PEGylated product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
Side reactions of Mal-amido-PEG24-acid and how to avoid them
Welcome to the technical support center for Mal-amido-PEG24-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional crosslinker. It contains a maleimide group that selectively reacts with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides. It also possesses a terminal carboxylic acid which can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein. The 24-unit polyethylene glycol (PEG) spacer is hydrophilic, which helps to increase the solubility of the molecule and the resulting conjugate in aqueous solutions, reduces steric hindrance, and can minimize immunogenicity.[1][2]
Q2: What are the primary applications of this compound?
A2: This reagent is widely used in bioconjugation for a variety of applications, including:
-
PEGylation of proteins and peptides: To enhance their therapeutic properties, such as increasing hydrodynamic volume to reduce renal clearance and extend circulating half-life.[2][3]
-
Antibody-Drug Conjugate (ADC) development: As a linker to connect cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface modification: To functionalize nanoparticles or other surfaces to improve biocompatibility.
-
Protein labeling: For attaching fluorescent dyes, biotin, or other reporter molecules.
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
A3: The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5 .[4] Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with amines, such as the side chain of lysine, leading to non-specific conjugation. Below pH 6.5, the reaction rate with thiols is significantly reduced.
Q4: My protein doesn't have any free cysteine residues. Can I still use this linker?
A4: Yes, if your protein has disulfide bonds, you can use a reducing agent to generate free thiols for conjugation. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before the conjugation step. If you use DTT, it is crucial to remove it before adding the maleimide linker, for example, by dialysis or using a desalting column, as it will compete for reaction with the maleimide.
Troubleshooting Guide: Side Reactions and How to Avoid Them
This section addresses common side reactions encountered during conjugation with this compound and provides strategies to minimize them.
Issue 1: Low or No Conjugation Yield
Possible Cause 1: Hydrolysis of the Maleimide Group
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.
Solutions:
-
Maintain Optimal pH: Perform the conjugation reaction within the recommended pH range of 6.5-7.5.
-
Prepare Reagents Fresh: Dissolve this compound in a suitable dry organic solvent (e.g., DMSO or DMF) immediately before use and add it to the reaction buffer. Do not store the maleimide reagent in aqueous solutions for extended periods.
Possible Cause 2: Oxidation of Thiol Groups
Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.
Solutions:
-
Use a Reducing Agent: If your protein contains disulfide bonds, use a reducing agent like TCEP to generate free thiols.
-
Prevent Re-oxidation:
-
Degas buffers to remove dissolved oxygen.
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze oxidation.
-
Work with solutions on ice when possible to slow down oxidation.
-
Flush reaction vials with an inert gas like nitrogen or argon.
-
Issue 2: Non-Specific Conjugation
Possible Cause: Reaction with Primary Amines
At pH values above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine residues, leading to a heterogeneous product.
Solution:
-
Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.
Issue 3: Instability of the Conjugate
Possible Cause 1: Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed between the maleimide and the thiol is potentially reversible, especially in the presence of other thiols like glutathione in a biological environment. This can lead to the transfer of the PEG linker to other molecules.
Solutions:
-
Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, the succinimide ring of the thioether adduct can be intentionally hydrolyzed to form a more stable ring-opened structure. This can be promoted by a slight increase in pH or temperature after the initial conjugation is complete. The resulting succinamic acid thioether is more resistant to the retro-Michael reaction.
-
Alternative Chemistries: For applications requiring very high stability, consider alternative thiol-reactive chemistries that form irreversible bonds, such as those based on vinyl sulfones.
Possible Cause 2: Thiazine Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a six-membered thiazine ring. This is more prominent at neutral to basic pH.
Solutions:
-
Acidic Conjugation pH: Performing the conjugation at a more acidic pH (e.g., pH 5.0-6.0) can suppress this rearrangement by keeping the N-terminal amine protonated and less nucleophilic.
-
Avoid N-terminal Cysteines: If possible, engineer the cysteine residue at a different position within the protein sequence.
-
N-terminal Modification: Acetylation of the N-terminal amine can also prevent this side reaction.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the stability of maleimide-containing molecules. Note that these are representative values from studies on similar molecules and may not be exact for this compound but provide a good estimate of its chemical behavior.
Table 1: Hydrolysis of 8-arm PEG-Maleimide (40 kDa) at 37°C
| pH | Buffer | Half-life (hours) |
| 5.0 | Acetate | ~ 200 |
| 6.5 | Phosphate | ~ 40 |
| 7.4 | Phosphate | ~ 10 |
| 8.5 | Borate | ~ 1 |
Data adapted from a study on a multi-arm PEG-maleimide, which provides insight into the pH-dependent stability of the maleimide group.
Table 2: Stability of Maleimide-PEG Conjugate in the Presence of Glutathione (GSH)
| Conjugate | Incubation Condition | % Intact Conjugate after 7 days |
| Maleimide-PEG-Hb | 37°C in PBS | > 95% |
| Maleimide-PEG-Hb | 37°C in PBS with 1 mM GSH | < 70% |
| Mono-sulfone-PEG-Hb | 37°C in PBS with 1 mM GSH | > 90% |
This data from a study on PEGylated hemoglobin (Hb) highlights the susceptibility of the maleimide-thiol linkage to thiol exchange and compares it to a more stable alternative.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein
1. Materials:
-
Thiol-containing protein (e.g., cysteine-engineered antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Solution: 1 M L-cysteine or N-acetylcysteine in conjugation buffer.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.
2. Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If disulfide bonds need to be reduced, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
PEG Linker Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
1. Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: MES or phosphate buffer, pH 6.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
2. Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the activation buffer.
-
Add a 1.5-fold molar excess of EDC and a 0.75-fold molar excess of Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the amine-containing molecule solution (in a buffer at pH 7.2-8.0).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC or dialysis.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a thiol-containing protein.
Caption: Troubleshooting logic for side reactions in this compound conjugation.
References
Technical Support Center: Purification of Biomolecule-PEG Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unreacted Mal-amido-PEG24-acid from a reaction mixture, ensuring the purity of the final conjugated biomolecule.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in my reaction mixture after conjugation with this compound?
After a conjugation reaction, the mixture is typically heterogeneous and contains several components besides the desired product. Key impurities include:
-
Unreacted this compound: Excess PEG linker that did not covalently attach to the target biomolecule.
-
Unreacted Target Biomolecule: The original protein, peptide, or other molecule that was intended for conjugation.
-
Hydrolyzed this compound: The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative, rendering it incapable of reacting with thiol groups.[1]
-
Aggregates: High concentrations of biomolecules or changes in buffer conditions during the reaction can sometimes lead to the formation of soluble or insoluble aggregates.
Q2: What are the primary methods for removing small, unreacted PEG linkers like this compound?
The removal of a relatively small PEG linker (this compound MW ≈ 1.3 kDa) from a much larger biomolecule-conjugate is typically achieved by exploiting the significant difference in their physical properties, primarily size and charge. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatographic technique that separates molecules based on their hydrodynamic radius (size). It is highly efficient at separating the large conjugate from the small, unreacted PEG linker and often from the un-PEGylated biomolecule as well.[2]
-
Dialysis / Tangential Flow Filtration (TFF): Membrane-based techniques that separate molecules based on a specific molecular weight cutoff (MWCO). These methods are excellent for removing small molecules from a solution containing much larger ones. TFF, also known as cross-flow filtration, is a rapid and scalable version of dialysis, making it suitable for larger sample volumes.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on differences in their net surface charge. The covalent attachment of PEG chains can shield the surface charges of a protein, altering its interaction with an IEX resin. This change can be exploited to separate the PEGylated conjugate from the native, un-PEGylated biomolecule.
-
Precipitation: This technique involves using agents like polyethylene glycol (at high concentrations) or salts (e.g., ammonium sulfate) to selectively precipitate the larger protein conjugate, while the smaller, unreacted PEG linker remains in the soluble fraction.
Q3: How do I select the most appropriate purification method for my experiment?
The choice of method depends on several factors, including the scale of your experiment, the properties of your biomolecule, the required final purity, and the equipment available. The flowchart below provides a general decision-making guide.
Caption: Decision flowchart for selecting a purification method.
Q4: What are the critical parameters for purification using Dialysis or TFF?
The most critical parameter is the Molecular Weight Cutoff (MWCO) of the membrane. To effectively remove unreacted this compound (MW ≈ 1.3 kDa) while retaining your conjugate, the MWCO should be at least 5-10 times larger than the PEG linker but 3-5 times smaller than your target conjugate. For example, for a 50 kDa protein conjugate, a dialysis membrane with a 10 kDa MWCO would be a suitable choice. Additionally, for dialysis, ensure you use a large volume of dialysis buffer (at least 100 times the sample volume) and perform at least 2-3 buffer changes to ensure complete removal of the unreacted linker.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unreacted PEG linker detected in the final product | (SEC): Poor column resolution or inappropriate pore size for the separation range. | Use a longer column or a resin with a smaller particle size for higher resolution. Ensure the column is rated for the appropriate molecular weight range. |
| (Dialysis/TFF): Insufficient dialysis time, inadequate buffer exchanges, or incorrect MWCO. | Increase dialysis duration to overnight at 4°C. Perform at least three buffer changes with a buffer volume >100x the sample volume. Verify the membrane MWCO is significantly smaller than your conjugate. | |
| Low yield of the purified conjugate | (General): Non-specific binding of the conjugate to the chromatography resin or membrane. | Pre-condition the membrane or column as per the manufacturer's protocol. Modify buffer conditions (e.g., adjust pH, increase salt concentration) to reduce non-specific interactions. |
| (TFF): Over-concentration leading to precipitation on the membrane. | Monitor transmembrane pressure (TMP) during the run. If TMP increases sharply, reduce the cross-flow rate or temporarily halt permeation to allow the membrane to clear. | |
| Co-elution of conjugate and un-PEGylated biomolecule | (SEC): The addition of a single small PEG chain did not sufficiently increase the hydrodynamic radius for baseline separation. | This is a common challenge. For higher resolution, switch to a method based on a different property, such as charge. Ion Exchange Chromatography (IEX) is often the method of choice for this specific separation. |
| (IEX): Insufficient difference in net charge between the PEGylated and un-PEGylated species at the chosen pH. | Perform a pH scouting study to find a pH where the charge difference is maximized. Optimize the salt gradient for elution; a shallower gradient often improves resolution. |
Comparison of Purification Methods
| Method | Principle | Primary Use Case | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic size. | Removing unreacted PEG; separating PEGylated from un-PEGylated protein. | High resolution; gentle, non-denaturing conditions; predictable. | Limited sample volume; potential for sample dilution; can be slow for large volumes. |
| Dialysis / Ultrafiltration | Separation by a semi-permeable membrane based on MWCO. | Removing small molecules (salts, unreacted PEG) from large biomolecules. | Simple setup; low cost; effective for buffer exchange. | Slow process (especially dialysis); risk of sample loss due to non-specific binding; not easily scalable. |
| Tangential Flow Filtration (TFF) | Convective transport through a membrane with tangential flow to prevent fouling. | Large-scale removal of unreacted PEG; concentration and buffer exchange (diafiltration). | Fast; highly scalable; efficient for large volumes; minimizes filter clogging. | Higher initial equipment cost; requires process optimization. |
| Ion Exchange Chromatography (IEX) | Separation by net surface charge. | Separating molecules with different degrees of PEGylation or positional isomers. | High capacity; high resolution for charge variants; well-established technique. | Requires optimization of pH and salt conditions; PEG can shield charges, sometimes reducing effectiveness. |
Detailed Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying milligram-scale quantities of a PEGylated protein conjugate and removing unreacted this compound.
Materials:
-
SEC column suitable for the molecular weight range of your conjugate (e.g., Superdex 200 or similar).
-
HPLC or FPLC chromatography system.
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another buffer suitable for your biomolecule's stability.
-
Crude reaction mixture.
-
Fraction collection tubes.
Methodology:
-
System Preparation: Degas the mobile phase thoroughly. Equilibrate the chromatography system and the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude reaction mixture (e.g., at 14,000 x g for 10 minutes) to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution: Run the mobile phase at a constant, pre-determined flow rate (e.g., 1.0 mL/min for a 10/300 column). Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).
-
Fraction Collection: Collect fractions corresponding to the different peaks. Typically, the PEGylated conjugate will elute first (largest size), followed by the un-PEGylated biomolecule, and finally the small unreacted this compound.
-
Analysis: Analyze the collected fractions for purity using SDS-PAGE or analytical HPLC to confirm the identity and purity of the desired product. Pool the pure fractions containing the conjugate.
Protocol 2: Purification by Dialysis
This protocol is a simple and cost-effective method for removing the small unreacted PEG linker from a larger biomolecule conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa conjugate).
-
Dialysis Buffer: PBS, pH 7.4, or other suitable buffer.
-
Large beaker (e.g., 2-4 L).
-
Magnetic stir plate and stir bar.
-
Crude reaction mixture.
Methodology:
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with DI water to remove preservatives.
-
Sample Loading: Carefully load the reaction mixture into the dialysis tubing/cassette, leaving some headspace to accommodate potential buffer influx. Securely seal the ends.
-
Dialysis: Immerse the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100x the sample volume). Place the beaker on a stir plate and add a stir bar to ensure gentle, continuous mixing of the buffer.
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours or overnight. For maximum efficiency, change the dialysis buffer completely at least two to three times.
-
Sample Recovery: After the final buffer change and dialysis period, carefully remove the tubing/cassette from the buffer. Wipe the exterior and gently remove the purified sample into a clean tube. The sample is now buffer-exchanged and free of the unreacted PEG linker.
References
Preventing protein aggregation during conjugation with Mal-amido-PEG24-acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-amido-PEG24-acid to prevent protein aggregation during conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during conjugation with this compound can stem from several factors. A primary cause is suboptimal reaction conditions, particularly pH. The maleimide-thiol reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1][2] Deviating from this range can lead to side reactions and protein instability. High protein concentrations can also increase the likelihood of intermolecular interactions, leading to aggregation.[3][4] Additionally, the composition of the buffer is critical; the presence of certain salts or a high ionic strength can destabilize the protein.[5] The inherent hydrophobicity of the molecule being conjugated can also contribute to aggregation of the final product.
Q2: My protein solution becomes cloudy or precipitates after adding this compound. What should I do?
A cloudy or precipitated solution indicates poor solubility and potential aggregation, and it is not recommended for use. This can be caused by several factors:
-
Suboptimal pH: Ensure the pH of your reaction buffer is between 6.5 and 7.5 for optimal maleimide-thiol reactivity and protein stability.
-
High Protein Concentration: High concentrations of protein are more prone to aggregation. Consider performing the conjugation at a lower protein concentration.
-
Buffer Composition: Certain buffer components can negatively impact protein stability. It is advisable to use non-amine containing buffers like PBS or HEPES. The addition of stabilizing excipients may also be beneficial.
Q3: Can the molar ratio of this compound to my protein influence aggregation?
Yes, the molar ratio is a critical parameter. While a molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion, an excessive molar ratio of a hydrophobic maleimide reagent can increase the overall hydrophobicity of the protein conjugate, which in turn can promote aggregation. It is recommended to empirically determine the lowest effective molar ratio of this compound to protein that achieves the desired degree of labeling without causing significant aggregation. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent to the protein.
Q4: What role does temperature play in preventing aggregation during conjugation?
Temperature influences the rate of the maleimide-thiol reaction. Performing the reaction at a lower temperature, such as 4°C, will slow down the reaction rate. A slower, more controlled reaction can be advantageous for sensitive proteins, minimizing the risk of protein degradation and aggregation. Reactions are also commonly performed at room temperature (20-25°C) for a shorter duration.
Q5: Are there any additives or excipients I can include in my reaction buffer to prevent protein aggregation?
Yes, several stabilizing excipients can be incorporated into the reaction buffer to help prevent aggregation. These include:
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol can act as protein stabilizers.
-
Amino Acids: Arginine and glycine are known to suppress non-specific protein-protein interactions.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 can prevent surface-induced aggregation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing your conjugation reaction and minimizing aggregation.
| Parameter | Recommended Range/Value | Rationale |
| pH of Reaction Buffer | 6.5 - 7.5 | Optimal for maleimide-thiol reaction specificity and protein stability. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase aggregation risk. |
| Maleimide:Protein Molar Ratio | 10-20 fold excess (starting point) | A high excess can lead to increased hydrophobicity and aggregation. |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures slow the reaction, which can be beneficial for sensitive proteins. |
| Reaction Time | 2 hours (Room Temp) to Overnight (4°C) | Dependent on temperature and the specific reactants. |
| Stabilizing Excipients | ||
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Experimental Protocols
Protocol: Conjugation of a Thiol-Containing Protein with this compound
This protocol provides a general procedure for the conjugation reaction. Optimal conditions may vary depending on the specific protein and application.
1. Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Anhydrous DMSO or DMF for dissolving this compound.
-
Purification column (e.g., size-exclusion chromatography).
2. Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: TCEP does not need to be removed before adding the maleimide reagent.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use to avoid hydrolysis of the maleimide group.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point). Add the solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent using size-exclusion chromatography or dialysis.
-
3. Analysis:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like HPLC to determine the conjugation efficiency and assess the purity of the final product.
Visualizations
Caption: Troubleshooting workflow for protein aggregation.
Caption: Maleimide-thiol conjugation pathway.
References
Technical Support Center: Mal-amido-PEG24-acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability with their Mal-amido-PEG24-acid conjugates.
Troubleshooting Guide: Diagnosing and Resolving Conjugate Instability
Instability in this compound conjugates typically manifests as a loss of the conjugated molecule over time. This guide will help you identify the potential causes and implement effective solutions.
Primary Cause of Instability: Reversible Thiol-Maleimide Linkage
The most common reason for the instability of maleimide-thiol conjugates is the reversibility of the bond formed. This is due to a "retro-Michael" reaction, which can be exacerbated by the presence of other thiol-containing molecules like glutathione.[1][2][3][4]
-
Gradual loss of conjugated payload over time, especially in the presence of biological fluids.
-
Detection of free thiol on the biomolecule and free this compound derivative in your sample.
-
Post-Conjugation Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable, ring-opened structure that is resistant to the retro-Michael reaction.[5] This can be achieved by adjusting the pH of the conjugate solution.
-
Alternative Chemistries: If instability persists, consider using alternative thiol-reactive chemistries that form more stable linkages, such as those based on carbonylacrylic PEG or vinyl pyridinium PEG reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate showing instability?
A1: The primary cause of instability in maleimide-thiol conjugates is the reversibility of the thiosuccinimide linkage formed. This bond can undergo a retro-Michael reaction, leading to the deconjugation of your payload. This process can be accelerated in biological environments containing other thiols, such as glutathione.
Q2: How does pH affect the stability of my conjugate?
A2: The pH plays a critical role in both the conjugation reaction and the stability of the final product. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate is significantly slower.
-
Above pH 7.5: The maleimide group is prone to hydrolysis, rendering it inactive for conjugation. Additionally, side reactions with primary amines (e.g., lysine residues) can occur. After conjugation, a higher pH (8.5-9.0) can be used to intentionally hydrolyze the thiosuccinimide ring, which stabilizes the conjugate against the retro-Michael reaction.
Q3: My conjugate involves an N-terminal cysteine and appears unstable. What could be the issue?
A3: Conjugates with an N-terminal cysteine can undergo a side reaction called thiazine rearrangement, where the N-terminal amine attacks the succinimide ring. This is more likely to occur at physiological or higher pH. To minimize this, consider performing the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less reactive.
Q4: I am observing low conjugation efficiency. What are the possible causes?
A4: Low conjugation efficiency can stem from several factors:
-
Oxidation of Thiols: Free thiol groups on your biomolecule may have oxidized to form disulfide bonds, which are unreactive with maleimides. Consider pre-treating your biomolecule with a reducing agent like TCEP.
-
Hydrolysis of Maleimide: Your this compound reagent may have hydrolyzed prior to the conjugation reaction. Always prepare aqueous solutions of maleimide-containing reagents immediately before use.
-
Suboptimal pH: The reaction pH may be outside the optimal range of 6.5-7.5.
-
Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing biomolecule may need optimization.
Q5: How can I improve the stability of my this compound conjugate?
A5: To enhance the stability of your conjugate, you can induce the hydrolysis of the thiosuccinimide ring after the initial conjugation reaction. This creates a stable, ring-opened structure that is not susceptible to the retro-Michael reaction. This is typically achieved by incubating the purified conjugate at a pH of 8.5-9.0.
Quantitative Data Summary
The stability of maleimide-thiol conjugates is highly dependent on pH and the chemical environment. The following table summarizes the key pH-dependent effects.
| pH Range | Effect on Maleimide-Thiol Conjugation and Stability |
| < 6.5 | Slower conjugation reaction rate. |
| 6.5 - 7.5 | Optimal range for efficient and specific maleimide-thiol conjugation. |
| > 7.5 | Increased rate of maleimide hydrolysis (inactivation). Increased potential for side reactions with primary amines. |
| 8.5 - 9.0 | Optimal for post-conjugation hydrolysis of the thiosuccinimide ring to stabilize the conjugate. |
Experimental Protocols
Protocol 1: Stabilizing the Maleimide-Thiol Conjugate by Post-Conjugation Hydrolysis
This protocol describes the steps to form a stable conjugate by hydrolyzing the thiosuccinimide ring after the initial conjugation.
-
Initial Conjugation:
-
Perform the maleimide-thiol conjugation reaction in a suitable buffer at a pH between 6.5 and 7.5.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the conjugate from unreacted reagents using an appropriate method, such as size-exclusion chromatography (SEC).
-
-
Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a high pH buffer (e.g., 50 mM sodium borate, pH 9.0).
-
Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.
-
-
Final Formulation:
-
Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.
-
Protocol 2: Reducing Disulfide Bonds Prior to Conjugation
This protocol outlines the steps to reduce disulfide bonds in a protein to ensure the availability of free thiols for conjugation.
-
Preparation:
-
Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).
-
-
Reduction:
-
Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate for 20-60 minutes at room temperature.
-
-
Conjugation:
-
The reduced protein can now be used in the conjugation reaction. If DTT was used as the reducing agent, it must be removed prior to adding the maleimide reagent. TCEP does not require removal.
-
Visualizations
Caption: Key instability and stabilization pathways for a maleimide-thiol conjugate.
Caption: A logical workflow for troubleshooting unstable maleimide conjugates.
References
Technical Support Center: Disulfide Bond Reduction for Mal-amido-PEG24-acid Conjugation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist you with the critical step of disulfide bond reduction prior to conjugation with Mal-amido-PEG24-acid.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide conjugation?
A1: The maleimide group of this compound reacts specifically with free sulfhydryl (thiol) groups (-SH) on cysteine residues to form a stable thioether bond. In many proteins, particularly antibodies, cysteine residues exist in an oxidized state as disulfide bonds (-S-S-), which are unreactive with maleimides. Therefore, it is essential to reduce these disulfide bonds to generate the free thiols required for the conjugation reaction to proceed.
Q2: Which reducing agent should I choose: TCEP or DTT?
A2: The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) is critical and depends on your experimental setup. TCEP is often the preferred reducing agent for maleimide conjugations because it is a non-thiol-containing phosphine that does not react with the maleimide group, eliminating the need for its removal before adding your PEG linker.[1] TCEP is also effective over a broader pH range (1.5-8.5) and is more stable and odorless compared to DTT.[1][2][3] DTT, a strong reducing agent, contains thiol groups and will compete with the protein's free thiols for reaction with the maleimide.[2] Consequently, excess DTT must be completely removed after reduction and before the conjugation step, typically via desalting columns or dialysis. DTT's reducing power is also optimal at a pH greater than 7.
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
A3: The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with amines, such as the side chain of lysine, leading to non-specific conjugation. Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.
Q4: How can I prevent the re-oxidation of free thiols after reduction?
A4: To prevent the re-oxidation of sulfhydryl groups back into disulfide bonds, it is recommended to work with degassed buffers to remove dissolved oxygen. Additionally, including a chelating agent like EDTA (1-5 mM) in your reaction buffer can help by sequestering metal ions that can catalyze thiol oxidation. It is also advisable to flush the reaction vial with an inert gas like nitrogen or argon before sealing.
Q5: What are common side reactions, and how can I minimize them?
A5: A common side reaction is the hydrolysis of the maleimide ring, which can be minimized by preparing aqueous solutions of the maleimide linker immediately before use and maintaining the pH between 6.5 and 7.5. Another potential side reaction is the retro-Michael reaction, where the thioether bond is reversible, potentially leading to the transfer of the PEG linker to other thiol-containing molecules. When conjugating to a peptide or protein with an N-terminal cysteine, a thiazine rearrangement can occur, especially at physiological or higher pH. To prevent this, performing the conjugation at a more acidic pH (e.g., pH 5.0) can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incomplete Disulfide Bond Reduction | Optimize the concentration of the reducing agent (TCEP or DTT) and the incubation time. Confirm reduction using Ellman's reagent. |
| Maleimide Hydrolysis | Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF. Ensure the reaction buffer pH is between 6.5 and 7.5. | |
| Re-oxidation of Thiols | Use degassed buffers containing EDTA. Flush the reaction vessel with an inert gas (nitrogen or argon). | |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to the protein. A 10-20 fold molar excess of the maleimide reagent is a common starting point. | |
| Non-specific Conjugation | Reaction with Amines | Maintain the reaction pH below 7.5. The optimal range for thiol-maleimide conjugation is 6.5-7.5. |
| Presence of Thiol-containing Reducing Agent (DTT) | If using DTT, ensure its complete removal by desalting or dialysis before adding the maleimide linker. | |
| Inconsistent Results | Variability in Reduction Step | Standardize the reduction protocol, including reagent concentrations, incubation time, and temperature. |
| Instability of Maleimide Stock Solution | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Comparison of TCEP and DTT as Reducing Agents
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Phosphine-based, non-thiol | Thiol-based |
| Effective pH Range | 1.5 - 8.5 | > 7.0 |
| Reaction Time | Typically < 5 minutes at room temperature for complete reduction. | Variable, often requires longer incubation times. |
| Stability | More stable, resistant to air oxidation. Unstable in phosphate buffers at neutral pH. | Less stable, sensitive to oxidation. |
| Removal Required Before Maleimide Conjugation | No, does not react with maleimides. | Yes, excess DTT must be removed to prevent competition. |
| Odor | Odorless | Slight sulfur smell |
Table 2: Recommended Reaction Conditions for Disulfide Reduction and Maleimide Conjugation
| Step | Parameter | Recommended Value | Notes |
| Disulfide Reduction (TCEP) | Molar Excess of TCEP | 10-100 fold over protein | The optimal ratio should be determined empirically. |
| Incubation Time | 20-60 minutes | At room temperature. | |
| Buffer | Phosphate, HEPES, or Tris buffer (pH 7.0-7.5) | TCEP is less stable in phosphate buffers, so prepare fresh. | |
| Disulfide Reduction (DTT) | Molar Excess of DTT | 10-100 fold over protein | The optimal ratio should be determined empirically. |
| Incubation Time | 30-60 minutes | At room temperature. | |
| Buffer | Buffer pH > 7.0 | ||
| Maleimide Conjugation | Molar Excess of this compound | 10-20 fold over protein | Start with a 10-20 fold excess and optimize. |
| Reaction pH | 6.5 - 7.5 | Critical for selectivity towards thiols. | |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | ||
| Quenching | 100-fold molar excess of L-cysteine or N-acetylcysteine | To cap any unreacted maleimide groups. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare the Protein Solution: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 100 mM in degassed water).
-
Initiate Reduction: Add the TCEP stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold).
-
Incubate: Gently mix the solution and incubate at room temperature for 30-60 minutes. It is recommended to flush the vial with an inert gas like nitrogen or argon before sealing to prevent re-oxidation of the thiols.
-
Proceed to Conjugation: The reduced protein solution can be used directly for the this compound conjugation without removing the TCEP.
Protocol 2: this compound Conjugation
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Initiate Conjugation: Add the desired molar excess of the this compound stock solution to the reduced protein solution from Protocol 1.
-
Incubate: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
Quench the Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching agent such as L-cysteine or N-acetylcysteine to a final concentration of 10-20 mM and incubate for an additional 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and other small molecules using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
Visualizations
Caption: Experimental workflow for disulfide reduction and this compound conjugation.
Caption: Decision tree for selecting a reducing agent for maleimide conjugation.
References
Minimizing batch-to-batch variability in Mal-amido-PEG24-acid conjugations
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Mal-amido-PEG24-acid conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation reactions?
The optimal pH range for the reaction between a maleimide group and a thiol group is typically 6.5-7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing potential side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which helps ensure specificity.[1] At pH values below 6.5, the reaction rate slows down considerably.[1] Conversely, at alkaline pH (≥ 8), maleimides are susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols.[2]
Q2: What is the recommended molar ratio of this compound to the thiol-containing molecule?
The ideal molar ratio of maleimide to thiol can vary depending on the specific molecules being conjugated. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent.[1] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the ratio may need to be optimized. For instance, one study found a 2:1 maleimide to thiol ratio to be optimal for a small peptide, while a 5:1 ratio was best for a larger nanobody. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application.
Q3: How should this compound be stored to ensure its stability?
To ensure the stability of this compound, it should be stored at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. The compound is generally stable enough for shipping at ambient temperatures. Once dissolved in an aqueous buffer, it is recommended to use the solution immediately. If aqueous storage is necessary, a slightly acidic pH of 6.0-6.5 can help to minimize hydrolysis of the maleimide group, and the solution should be stored at 4°C for short periods. Long-term storage of maleimide-functionalized molecules at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.
Q4: What are the common side reactions to be aware of during maleimide-thiol conjugations?
The primary side reaction of concern is the hydrolysis of the maleimide ring at alkaline pH, which renders it inactive. Another potential side reaction is the reaction of maleimides with primary amines, such as the ε-amino group of lysine residues, although this reaction is significantly slower than the reaction with thiols at neutral pH. If the thiol-containing molecule has an N-terminal cysteine, a thiazine rearrangement can occur, especially at physiological or higher pH. This can be minimized by performing the conjugation at a more acidic pH (e.g., pH 5.0) or by acetylating the N-terminal cysteine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Inactivity: The maleimide group on the this compound may have hydrolyzed due to improper storage or reaction conditions. | Ensure the this compound is stored correctly at -20°C. Prepare fresh solutions of the reagent for each experiment. Maintain the reaction pH between 6.5 and 7.5. |
| Thiol Oxidation: Free thiol groups on the protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed before conjugation to prevent it from reacting with the maleimide. | |
| Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | Optimize the molar ratio of this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a good starting point. | |
| Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the conjugation to go to completion. | Perform a time-course experiment to determine the optimal reaction time. Reactions are typically carried out at room temperature for 1-2 hours or overnight at 4°C. | |
| Batch-to-Batch Variability | Inconsistent Reagent Quality: Variations in the purity or activity of the this compound or the thiol-containing molecule between batches. | Source high-purity reagents from a reliable supplier. Characterize each new batch of starting material (e.g., via mass spectrometry) to ensure consistency. |
| Variations in Reaction Parameters: Minor differences in pH, temperature, reaction time, or buffer composition between batches. | Strictly control all reaction parameters. Use freshly calibrated equipment for all measurements. Prepare and use buffers consistently. | |
| Inconsistent Handling and Storage: Differences in the storage and handling of reagents and reaction mixtures. | Adhere to strict storage and handling protocols for all materials. Minimize freeze-thaw cycles. | |
| Product Instability | Reversibility of the Thioether Bond: The thioether bond formed between the maleimide and thiol can undergo a retro-Michael reaction, particularly at higher pH. | Store the final conjugate at a slightly acidic to neutral pH. Avoid exposure to strong nucleophiles. |
| Protein Aggregation: The PEGylation process itself can sometimes induce protein aggregation. | Optimize the PEGylation conditions, such as protein concentration and the PEG-to-protein ratio. Analyze the product for aggregation using techniques like size-exclusion chromatography. |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2) to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce them.
-
-
This compound Preparation:
-
Shortly before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF. Then, dilute it in the conjugation buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration that is in large excess to the initial amount of maleimide. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess this compound and quenching reagent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Protocol 2: Characterization of the PEGylated Protein
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.
-
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Use SEC-HPLC to assess the purity of the conjugate and to detect any aggregation. The PEGylated protein will elute earlier than the unconjugated protein.
-
-
Mass Spectrometry (MS):
-
Determine the precise molecular weight of the conjugate using mass spectrometry to confirm the number of PEG chains attached to the protein.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Reaction pH | 6.5 - 7.5 | |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 1-2 hours at RT, or overnight at 4°C | |
| TCEP Molar Excess for Reduction | 10-20 fold | |
| Protein Concentration | 1-10 mg/mL |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Signaling pathway of maleimide-thiol conjugation.
References
Validation & Comparative
A Head-to-Head Comparison of Mal-amido-PEG24-acid and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and toxicity. This guide provides an objective, data-driven comparison between two widely utilized non-cleavable linkers: the hydrophilic, PEGylated Mal-amido-PEG24-acid and the hydrophobic, non-PEGylated Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Executive Summary
This compound and SMCC are both heterobifunctional linkers that facilitate the conjugation of a cytotoxic payload to an antibody, typically through maleimide-thiol chemistry. The fundamental difference lies in the presence of a 24-unit polyethylene glycol (PEG) spacer in the this compound linker. This PEG chain imparts hydrophilicity, which can significantly alter the physicochemical and pharmacological properties of the resulting ADC.
In general, the inclusion of a PEG linker, such as in this compound, is associated with improved solubility, reduced aggregation, and a longer plasma half-life compared to non-PEGylated linkers like SMCC.[1] However, this can be accompanied by a decrease in in vitro cytotoxicity.[2] SMCC, a component of the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine), is a well-established linker known for its high plasma stability.[3][4]
This guide will delve into the structural and functional differences between these two linkers, present available quantitative data for comparison, provide detailed experimental protocols for their use and evaluation, and offer visualizations to clarify key processes.
Structural and Functional Comparison
This compound Linker
The this compound linker is composed of three key functional parts: a maleimide group for conjugation to thiol-containing payloads, a long-chain PEG spacer (24 units), and a terminal carboxylic acid. The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines, such as the lysine residues on an antibody.[5]
The primary advantage of the PEG24 spacer is the significant increase in hydrophilicity it confers to the ADC. This can be particularly beneficial when working with hydrophobic payloads, as it helps to mitigate aggregation, which can otherwise lead to rapid clearance and reduced efficacy. Furthermore, the PEG chain increases the hydrodynamic radius of the ADC, which generally leads to reduced renal clearance and an extended plasma half-life.
SMCC Linker
SMCC is a heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with amine groups on the antibody, while the maleimide group reacts with sulfhydryl groups on the cytotoxic drug. The cyclohexane bridge within the SMCC structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.
As a non-PEGylated linker, SMCC is more hydrophobic. While it forms a stable, non-cleavable thioether bond, ADCs constructed with SMCC, especially those with a high drug-to-antibody ratio (DAR) and a hydrophobic payload, may be prone to aggregation. Its non-cleavable nature ensures high stability in plasma, and drug release is dependent on the complete lysosomal degradation of the antibody component.
Performance Data: A Comparative Analysis
Pharmacokinetics and Stability
The inclusion of a PEG linker has a pronounced effect on the pharmacokinetic profile of an ADC.
| Parameter | ZHER2-SMCC-MMAE | ZHER2-PEG4K-MMAE | ZHER2-PEG10K-MMAE |
| Plasma Half-Life Extension (vs. SMCC) | - | 2.5-fold | 11.2-fold |
Data from a study on affibody-drug conjugates.
These data clearly demonstrate that PEGylation significantly extends the plasma half-life of the conjugate compared to the non-PEGylated SMCC linker. This is a critical advantage for improving drug exposure at the tumor site. While both SMCC and maleimide-based PEG linkers are susceptible to a retro-Michael reaction leading to deconjugation, the overall stability of the ADC in circulation is enhanced by the properties conferred by the PEG chain.
In Vitro Cytotoxicity
There is often a trade-off between improved pharmacokinetics and in vitro potency.
| Conjugate | In Vitro Cytotoxicity (IC50) Reduction (vs. SMCC) |
| ZHER2-SMCC-MMAE | - |
| ZHER2-PEG4K-MMAE | 4.5-fold |
| ZHER2-PEG10K-MMAE | 22-fold |
Data from a study on affibody-drug conjugates.
The presence of a long PEG chain can sterically hinder the interaction of the ADC with its target cell or the subsequent intracellular processing, leading to a higher IC50 value (lower potency) in vitro. This effect appears to be dependent on the length of the PEG chain.
In Vivo Efficacy
Despite a potential reduction in in vitro potency, the improved pharmacokinetic profile of PEGylated ADCs often translates to enhanced in vivo efficacy. In a preclinical xenograft model, an affibody-MMAE conjugate with a 10kDa PEG linker demonstrated the "most ideal tumor therapeutic ability" when compared to the SMCC-linked version. In another study, a small-sized ADC with a 20kDa PEG linker led to complete tumor eradication, while the non-PEGylated counterpart only slowed tumor growth.
Visualizing the Concepts
To better understand the structures and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical structures of the linkers.
Caption: General ADC conjugation workflow.
Caption: ADC mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: Preparation of an ADC using SMCC or a pre-activated this compound (as an NHS ester)
Materials:
-
Monoclonal antibody (mAb) in a phosphate-buffered saline (PBS), pH 7.2-7.4.
-
SMCC or Mal-amido-PEG24-NHS ester linker.
-
Thiol-containing cytotoxic payload.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., Sephadex G-25).
-
Reaction buffers: Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2), Thiol Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 6.8).
Procedure:
-
Antibody-Linker Conjugation:
-
Dissolve the SMCC or Mal-amido-PEG24-NHS ester linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 5-10 fold molar excess of the linker solution to the antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted linker using a desalting column equilibrated with Thiol Reaction Buffer.
-
-
Conjugation to Payload:
-
Dissolve the thiol-containing payload in DMSO.
-
Add a 1.5-2 fold molar excess of the payload to the activated antibody.
-
Incubate at room temperature for 4 hours or overnight at 4°C.
-
-
Purification of ADC:
-
Purify the ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess purity and aggregation by SEC.
-
Confirm identity and integrity by mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
Materials:
-
Purified ADC.
-
Human or mouse plasma.
-
Protein A or G magnetic beads.
-
LC-MS system.
Procedure:
-
Spike the ADC into plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.
-
Capture the ADC from the plasma using Protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
Calculate the in vitro half-life of the conjugate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
Purified ADC, unconjugated antibody, and free drug.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.
-
Treat the cells with the different concentrations and incubate for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for tumor implantation.
-
ADC, vehicle control, and unconjugated antibody control.
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups.
-
Administer the ADC, vehicle, and control antibody via intravenous injection at the desired dose and schedule.
-
Monitor tumor volume and body weight 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Calculate tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Conclusion
The choice between a this compound and an SMCC linker is a critical decision in ADC design that involves a trade-off between established stability and the benefits of hydrophilicity.
-
SMCC is a well-validated, non-cleavable linker that provides high plasma stability. However, its hydrophobicity can lead to challenges with aggregation, particularly with hydrophobic payloads and high DARs.
-
This compound offers the significant advantage of increased hydrophilicity, which can mitigate aggregation, allow for higher drug loading, and, most notably, extend the pharmacokinetic half-life of the ADC. This often leads to superior in vivo efficacy, despite a potential decrease in in vitro potency.
For novel ADC development, particularly when working with hydrophobic payloads or aiming to optimize in vivo performance through extended drug exposure, the this compound linker represents a compelling option. The optimal choice will ultimately depend on the specific antibody, payload, and desired therapeutic profile.
References
The Balancing Act: How PEG Linker Length Dictates the Efficacy and Pharmacokinetics of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a meticulous process of balancing competing factors to achieve a maximal therapeutic window. Central to this optimization is the linker, the molecular bridge between the antibody and the cytotoxic payload. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a crucial tool for fine-tuning the physicochemical and pharmacological properties of ADCs. The length of the PEG chain, in particular, has a profound impact on an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its antitumor efficacy.
The incorporation of PEG linkers into ADCs serves multiple purposes. Hydrophobic payloads, while often potent, can induce aggregation and rapid clearance of the ADC from circulation. The hydrophilic nature of PEG can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1] Furthermore, PEGylation can shield the payload from the immune system, potentially reducing immunogenicity, and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[2][]
However, the choice of PEG linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1][4] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
Comparative Analysis of PEG Linker Length on ADC Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Linker | ADC Model | Animal Model | Key PK Parameter | Result | Reference |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid | |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 | |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance | |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 | |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - | |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG |
Table 2: Effect of PEG Linker Length on Efficacy
| Linker | ADC Model | In Vitro/In Vivo Model | Key Efficacy Metric | Result | Reference |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - | |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction vs. no PEG | |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22 to 22.5-fold reduction vs. no PEG | |
| No PEG | L540cy xenograft | SCID Mouse | Tumor Weight Reduction | 11% | |
| PEG2 / PEG4 | L540cy xenograft | SCID Mouse | Tumor Weight Reduction | 35-45% | |
| PEG8 / PEG12 / PEG24 | L540cy xenograft | SCID Mouse | Tumor Weight Reduction | 75-85% |
General Trends: A Qualitative Comparison
Table 3: Qualitative Summary of Different PEG Linker Lengths
| PEG Linker Length | Pharmacokinetics | Efficacy | General Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency. Can lead to reduced in vivo efficacy due to rapid clearance. | May be suitable for payloads that do not require prolonged exposure. |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Often shows a significant improvement in in vivo efficacy. May have a moderate impact on in vitro potency. | Represents a balanced approach for many ADCs. |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy, but may also cause a more substantial reduction in in vitro cytotoxicity. | Beneficial for miniaturized ADCs or when maximum exposure is required. |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.
References
A Head-to-Head Comparison: Mal-amido-PEG24-acid Versus Other Crosslinkers for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. The choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of the final bioconjugate. This guide provides a comprehensive, data-driven comparison of Mal-amido-PEG24-acid with other widely used crosslinking agents, offering insights into their respective performances in protein labeling applications.
This compound is a heterobifunctional crosslinker featuring a maleimide group that selectively reacts with thiol (sulfhydryl) groups on cysteine residues, and a terminal carboxylic acid for further conjugation. Its defining characteristic is a 24-unit polyethylene glycol (PEG) chain, which imparts unique properties to the resulting conjugate. This guide will objectively evaluate this linker against non-PEGylated maleimide-based linkers, such as SMCC, and amine-reactive linkers, like NHS-esters, based on available experimental data.
At a Glance: Key Performance Metrics
| Feature | This compound | SMCC (non-PEGylated Maleimide) | NHS-ester |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Lysine (Amine) |
| Specificity | High | High | Moderate (targets multiple lysines) |
| Solubility | High | Low | Variable |
| Immunogenicity | Reduced | Potential for aggregation | Generally low |
| In Vivo Half-life | Extended | Shorter | Generally shorter |
| Stability | Moderate to High | Moderate | High (stable amide bond) |
Delving into the Data: A Quantitative Comparison
Enhanced Stability of PEGylated Maleimide Conjugates
A significant concern with traditional maleimide-based linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation in vivo. The inclusion of a PEG chain, as in this compound, can influence the stability of the maleimide-thiol linkage. While direct comparative data for this compound versus SMCC is limited, a study comparing a maleimide-PEG conjugate to a more stable mono-sulfone-PEG conjugate provides valuable insights. In the presence of 1 mM glutathione (GSH) at 37°C for seven days, the maleimide-PEG conjugate retained approximately 70% of its conjugation, whereas the mono-sulfone-PEG conjugate maintained over 95% conjugation[1]. This suggests that while PEGylation offers advantages, the inherent reactivity of the maleimide group remains a factor in overall stability.
| Conjugate Type | Condition | Time | % Intact Conjugate |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | ~70%[1] |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | >95%[1] |
The Impact of PEGylation on Protein Aggregation
A key advantage of PEGylated linkers is their ability to mitigate protein aggregation, a common challenge with hydrophobic crosslinkers and payloads. A study on granulocyte colony-stimulating factor (GCSF) demonstrated that conjugation with a 20 kDa PEG moiety prevented protein precipitation by forming soluble aggregates. Over a 144-hour period, the soluble aggregates of the PEG-GCSF conjugate appeared to plateau at approximately 18%, whereas the non-PEGylated GCSF did not form detectable soluble aggregates but was prone to precipitation[2]. This highlights the significant role of the PEG chain in maintaining the solubility and stability of the conjugated protein.
| Protein | Observation (144 hours) |
| 20kPEG-GCSF | Soluble aggregates plateaued at ~18%[2] |
| GCSF (non-PEGylated) | No detectable soluble aggregates, prone to precipitation |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Protein Labeling with this compound (or other Maleimide Reagents)
This protocol outlines the general procedure for conjugating a maleimide-containing linker to a protein with available cysteine residues.
1. Protein Preparation:
-
Dissolve the protein in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline - PBS).
-
If necessary, reduce disulfide bonds by incubating the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. TCEP is preferred as it does not need to be removed before adding the maleimide reagent.
2. Linker Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to create a stock solution.
3. Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide linker stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a molar excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Purify the conjugate to remove excess linker and quenching reagents using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Protein Labeling with NHS-ester Crosslinkers
This protocol details the labeling of primary amines (lysine residues) on a protein using an NHS-ester.
1. Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate buffer). Ensure the protein solution is free of amine-containing stabilizers like Tris.
2. Linker Preparation:
-
Prepare a fresh stock solution of the NHS-ester in an anhydrous solvent such as DMSO.
3. Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-ester stock solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
4. Quenching and Purification:
-
The reaction can be stopped by adding an amine-containing buffer (e.g., Tris-HCl).
-
Purify the conjugate using SEC or dialysis to remove unreacted NHS-ester.
Visualizing the Application: Labeled Ligands in EGFR Signaling
The specific and stable labeling of proteins is crucial for studying cellular processes like signal transduction. For instance, a fluorescently labeled Epidermal Growth Factor (EGF) can be used to visualize and track the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is pivotal in cell proliferation and is often dysregulated in cancer.
The diagram above illustrates both the experimental workflow for tracking EGFR using a labeled ligand and a simplified representation of the downstream signaling cascade. The use of a PEGylated linker like this compound for attaching the fluorescent dye can enhance the solubility and stability of the labeled EGF, leading to more reliable and reproducible experimental outcomes.
Logical Framework for Crosslinker Selection
The choice between this compound and other crosslinkers depends on the specific requirements of the application. The following logical diagram outlines key decision-making factors.
Conclusion
This compound offers a compelling set of advantages for protein labeling, particularly for applications requiring enhanced solubility, stability, and a longer in vivo half-life. The hydrophilic and flexible PEG spacer minimizes steric hindrance and reduces the potential for aggregation and immunogenicity. While the maleimide-thiol linkage is highly specific, its stability can be a consideration for long-term in vivo applications, and alternatives with enhanced stability are available.
In contrast, non-PEGylated maleimide linkers like SMCC provide a more rigid connection but may lead to solubility and aggregation issues with hydrophobic payloads. NHS-esters offer a robust method for labeling abundant lysine residues, but with less site-specificity compared to maleimide-based approaches.
Ultimately, the optimal choice of crosslinker is application-dependent. For creating bioconjugates with improved pharmacokinetic profiles and reduced off-target effects, the properties of this compound make it a superior choice over its non-PEGylated counterparts. However, for applications where a short, rigid linker is desired and solubility is not a primary concern, SMCC may be suitable. When targeting primary amines is the preferred strategy, NHS-esters remain a reliable option. A thorough evaluation of the experimental goals and the physicochemical properties of the protein and payload is essential for making an informed decision.
References
A Comparative Guide to PEGylated Proteins: In-Vitro and In-Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone in drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This guide provides an objective in-vitro and in-vivo comparison of three key therapeutic proteins and their PEGylated counterparts: Granulocyte Colony-Stimulating Factor (G-CSF), Interferon Alfa, and Erythropoietin (EPO). The supporting experimental data, detailed methodologies, and visual representations of key processes are intended to serve as a valuable resource for researchers and professionals in the field.
Granulocyte Colony-Stimulating Factor (G-CSF): Filgrastim vs. Pegfilgrastim
Granulocyte Colony-Stimulating Factor is a hematopoietic growth factor that stimulates the production of neutrophils. It is a critical therapy for patients undergoing myelosuppressive chemotherapy.
In-Vivo Pharmacokinetic Comparison
PEGylation dramatically extends the half-life of G-CSF, allowing for a single administration per chemotherapy cycle compared to daily injections of filgrastim. This is primarily due to reduced renal clearance and a neutrophil-mediated clearance mechanism for pegfilgrastim.
| Parameter | Filgrastim (non-PEGylated) | Pegfilgrastim (PEGylated) |
| Terminal Half-life (t½) | ~3.5 - 3.8 hours | ~15 - 80 hours |
| Clearance (CL/F) | ~0.5 - 1.0 mL/min/kg | ~0.1 - 0.3 mL/min/kg |
| Time to Maximum Concentration (Tmax) | ~2 - 8 hours | ~16 - 120 hours |
| Dosing Frequency | Daily | Once per chemotherapy cycle |
In-Vitro Bioactivity Comparison
The in-vitro bioactivity of G-CSF and its PEGylated form is typically assessed using a cell proliferation assay with the murine myeloblastic NFS-60 cell line, which is dependent on G-CSF for growth.
| Parameter | Filgrastim (non-PEGylated) | Pegfilgrastim (PEGylated) |
| Cell Line | M-NFS-60 | M-NFS-60 |
| EC50 | ~73.1 pg/mL[1] | ~44.6 - 46 pM[1] |
Note: Direct comparison of EC50 values should be done with caution due to variations in experimental conditions and units.
Immunogenicity Comparison
The development of anti-drug antibodies (ADAs) can impact the efficacy and safety of therapeutic proteins. PEGylation is generally considered to reduce the immunogenicity of proteins.
| Parameter | Filgrastim (non-PEGylated) | Pegfilgrastim (PEGylated) |
| Incidence of Anti-Drug Antibodies (ADAs) | Generally low | Low, with reported incidences in healthy subjects ranging from ~24% to 32%[2][3]. Most ADAs are directed against the PEG moiety and are often non-neutralizing. In clinical studies with breast cancer patients, the incidence of treatment-emergent ADAs was low and similar between lipegfilgrastim (a different form of pegfilgrastim) and pegfilgrastim (1.0-1.3% vs 1.0-1.9%)[4]. |
Interferon Alfa: Interferon Alfa-2a/2b vs. Peginterferon Alfa-2a/2b
Interferons are a group of signaling proteins that possess antiviral, antiproliferative, and immunomodulatory activities. They are used in the treatment of viral infections like hepatitis C and some cancers.
In-Vivo Pharmacokinetic Comparison
Similar to G-CSF, PEGylation significantly improves the pharmacokinetic profile of interferon alfa, leading to sustained serum concentrations and allowing for less frequent dosing.
| Parameter | Interferon Alfa-2a/2b (non-PEGylated) | Peginterferon Alfa-2a (40 kDa branched PEG) | Peginterferon Alfa-2b (12 kDa linear PEG) |
| Terminal Half-life (t½) | ~2 - 5 hours | ~50 - 130 hours | ~40 hours |
| Clearance (CL/F) | High | Reduced | Reduced |
| Time to Maximum Concentration (Tmax) | ~3 - 12 hours | ~72 - 96 hours | ~15 - 44 hours |
| Dosing Frequency | Multiple times per week | Once weekly | Once weekly |
In-Vitro Bioactivity Comparison
The in-vitro antiviral activity of interferons is commonly measured by their ability to protect cells from the cytopathic effect (CPE) of a virus. A significant reduction in in-vitro bioactivity is often observed after PEGylation.
| Parameter | Interferon Alfa-2a (non-PEGylated) | Peginterferon Alfa-2a (PEGylated) |
| In-Vitro Antiviral Activity | Standard activity | Reduced to approximately 7% of the unmodified interferon alfa-2a |
Immunogenicity Comparison
The incidence of neutralizing antibodies (NAbs) can be a concern with interferon therapy. PEGylation has been shown to reduce the immunogenicity of interferon alfa.
| Parameter | Interferon Alfa (non-PEGylated) | Peginterferon Alfa |
| Incidence of Neutralizing Antibodies (NAbs) | Can be significant, affecting clinical response. | Generally lower incidence compared to non-PEGylated forms. In a study with peginterferon beta-1a, the incidence of NAbs over 2 years was less than 1%. |
| Incidence of Anti-PEG Antibodies | Not applicable | In a study comparing PEG-IFN-λ and PEG-IFN-α, persistent anti-PEG antibodies were found in 6% and 9% of subjects, respectively. |
Erythropoietin (EPO): Epoetin Alfa vs. PEG-Epoetin Beta (Methoxy Polyethylene Glycol-Epoetin Beta)
Erythropoietin is a hormone that stimulates the production of red blood cells and is used to treat anemia, particularly in patients with chronic kidney disease.
In-Vivo Pharmacokinetic Comparison
PEGylation of erythropoietin results in a product with a substantially longer half-life, enabling less frequent administration.
| Parameter | Epoetin Alfa (non-PEGylated) | PEG-Epoetin Beta (PEGylated) |
| Terminal Half-life (t½) | ~4 - 13 hours (IV) | ~130 - 140 hours (IV) |
| Clearance (CL/F) | High | Significantly reduced |
| Dosing Frequency | 1-3 times per week | Once every 2-4 weeks |
In-Vitro Bioactivity Comparison
The in-vitro bioactivity of EPO is assessed by its ability to stimulate the proliferation of erythroid progenitor cell lines, such as TF-1. PEGylation can lead to a reduction in receptor binding affinity and in-vitro bioactivity.
| Parameter | Epoetin Alfa (non-PEGylated) | PEG-Epoetin Beta (PEGylated) |
| Cell Line | TF-1 | TF-1 |
| EC50 | Varies depending on the specific product and assay conditions. | Generally shows reduced in-vitro bioactivity compared to non-PEGylated EPO. One study on engineered PEGylated EPO analogs showed that most retained comparable in-vitro bioactivity to the non-PEGylated form. |
Immunogenicity Comparison
The development of neutralizing antibodies against EPO can lead to a serious adverse event known as pure red cell aplasia (PRCA). While the incidence is generally low, it is a critical safety consideration.
| Parameter | Epoetin Alfa (non-PEGylated) | PEG-Epoetin Beta (PEGylated) |
| Incidence of Anti-Drug Antibodies (ADAs) | Low. In a study of a biosimilar epoetin alfa, binding anti-EPO antibodies were detected in 1.7% of patients during the study. | Data on the specific incidence of ADAs for PEG-epoetin beta is limited, but PEGylation is generally expected to reduce immunogenicity. |
Experimental Protocols
G-CSF In-Vitro Cell Proliferation Assay
This assay measures the ability of G-CSF to stimulate the proliferation of the G-CSF-dependent murine myeloblastic cell line, M-NFS-60.
-
Cell Culture: Maintain M-NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and a saturating concentration of recombinant G-CSF.
-
Cell Preparation: Prior to the assay, wash the cells multiple times with G-CSF-free medium to remove any residual growth factor.
-
Assay Setup: Seed the washed cells into a 96-well microplate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well.
-
Sample Addition: Add serial dilutions of the G-CSF standard, non-PEGylated G-CSF, and PEGylated G-CSF to the wells. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 48 to 72 hours.
-
Cell Viability Measurement: Assess cell proliferation using a colorimetric method such as the MTT or XTT assay. Add the reagent to each well and incubate for a few hours. The absorbance, which is proportional to the number of viable cells, is then measured using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the G-CSF concentration and determine the EC50 value (the concentration that induces 50% of the maximal response) for each sample.
Interferon In-Vitro Antiviral Cytopathic Effect (CPE) Assay
This assay determines the biological activity of interferon by measuring its ability to protect cells from virus-induced cell death.
-
Cell Plating: Seed a monolayer of susceptible cells (e.g., A549 human lung carcinoma cells) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Sample Preparation and Addition: Prepare serial dilutions of the interferon standard, non-PEGylated interferon, and PEGylated interferon in cell culture medium. Add the dilutions to the cell monolayers.
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow the cells to develop an antiviral state.
-
Viral Challenge: Add a predetermined amount of a challenge virus (e.g., Encephalomyocarditis virus - EMCV) to all wells except for the cell control wells.
-
Incubation: Incubate the plate for a further 24-48 hours, or until the virus control wells (cells with virus but no interferon) show complete cytopathic effect (i.e., cell death).
-
Staining: Remove the medium and stain the remaining viable cells with a dye such as crystal violet.
-
Quantification: After washing away the excess stain, the dye retained by the viable cells is solubilized, and the absorbance is read on a microplate reader. The absorbance is directly proportional to the number of surviving cells.
-
Data Analysis: The antiviral activity is expressed in units/mL, which is the reciprocal of the interferon dilution that protects 50% of the cells from the viral CPE.
Erythropoietin In-Vitro Cell Proliferation Assay
This assay measures the dose-dependent stimulation of proliferation of the human erythroleukemic cell line, TF-1, by erythropoietin.
-
Cell Culture: Culture TF-1 cells in RPMI 1640 medium supplemented with 10% FBS and 2 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Cell Preparation: Before the assay, wash the cells twice with PBS to remove any residual growth factors.
-
Assay Setup: Inoculate the washed TF-1 cells into 96-well plates at a density of 1 × 10^5 cells/mL.
-
Sample Addition: Add increasing concentrations of the EPO standard, non-PEGylated EPO, and PEGylated EPO to the wells. Include a negative control without EPO.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Measurement: Measure cell viability using the Cell Counting Kit-8 (CCK-8) or a similar metabolic assay.
-
Data Analysis: Plot the net optical density against the EPO concentration to generate a dose-response curve and determine the EC50 value.
ELISA for Anti-PEG Antibody Detection
This enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify antibodies specific to polyethylene glycol.
-
Plate Coating: Coat a high-binding 96-well microplate with a PEG-conjugated protein (e.g., mPEG-BSA) or a monoamine methoxy-PEG overnight at room temperature.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted patient serum or plasma samples and standards (purified anti-PEG antibodies) to the wells and incubate for 1-2 hours.
-
Detection Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects human IgG and/or IgM and incubate for 1 hour.
-
Substrate Addition: Following another wash step, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to the wells. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of anti-PEG antibodies in the samples is determined by comparing their absorbance values to the standard curve.
Visualizations
Caption: Impact of PEGylation on the pharmacokinetic profile of a therapeutic protein.
Caption: Workflow for the in-vitro antiviral cytopathic effect (CPE) assay.
Caption: Logical relationships between PEGylation and its in-vitro/in-vivo effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosimilar Pegfilgrastim-cbqv Demonstrated Similar Immunogenicity to Pegfilgrastim in Healthy Subjects Across Three Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. Immunogenicity Assessment of Lipegfilgrastim in Patients with Breast Cancer Receiving Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying PEGylation for Mal-amido-PEG24-acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately quantifying the degree of PEGylation is critical for ensuring the efficacy, safety, and batch-to-batch consistency of therapeutic molecules. This guide provides an objective comparison of common analytical techniques for quantifying the PEGylation of conjugates synthesized using Mal-amido-PEG24-acid, a popular linker for attaching polyethylene glycol (PEG) to thiol groups on proteins and peptides. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific application.
Comparison of Analytical Techniques for PEGylation Quantification
The choice of analytical method for quantifying the degree of PEGylation depends on several factors, including the nature of the bioconjugate, the required level of detail, and the available instrumentation. The following table summarizes the key characteristics of the most widely used techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, degree of PEGylation (number of PEG chains per molecule), and identification of PEGylation sites (with peptide mapping).[1][2][3] | High accuracy and sensitivity. Provides detailed structural information.[1][4] | Can be complex to interpret due to the polydispersity of PEG and the generation of multiple charge states. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., size, hydrophobicity). | Separation of PEGylated, un-PEGylated, and free PEG species. Quantification of conjugation efficiency. | Robust, reproducible, and widely available. Can be coupled with various detectors for enhanced sensitivity and specificity. | Indirect quantification of PEGylation degree. Resolution may be challenging for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Direct quantification of the average number of PEG chains per molecule. Provides structural information about the conjugate. | Quantitative and non-destructive. Can analyze samples in solution. | Lower sensitivity compared to MS. May require higher sample concentrations. Complex spectra for large proteins. |
| Colorimetric Assays | Utilizes a chemical reaction that produces a colored product, with the intensity of the color being proportional to the amount of PEG. | Estimation of the total PEG content in a sample. | Simple, rapid, and inexpensive. | Indirect method that measures total PEG, not the degree of conjugation. Can be prone to interference from other molecules. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of analytical techniques.
Mass Spectrometry: Intact Mass Analysis
This protocol outlines the general steps for determining the degree of PEGylation by intact mass analysis using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
-
Purify the this compound conjugate to remove unreacted protein, free PEG, and other impurities. Size-exclusion chromatography (SEC) or affinity chromatography are commonly used methods.
-
Buffer exchange the purified conjugate into a volatile buffer system compatible with ESI-MS, such as 10 mM ammonium acetate.
2. LC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4 or C8) coupled to the ESI-MS instrument.
-
Elute the conjugate using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.
3. Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate.
-
The degree of PEGylation is determined by the mass difference between the PEGylated and un-PEGylated protein. The mass of a single this compound is approximately 1297.5 Da.
High-Performance Liquid Chromatography: Reversed-Phase (RP-HPLC)
This protocol describes the use of RP-HPLC to separate and quantify PEGylated species.
1. Instrumentation:
-
An HPLC system equipped with a UV detector and a charged aerosol detector (CAD) is recommended for comprehensive analysis.
2. Chromatographic Conditions:
-
Column: A reversed-phase column suitable for protein separations (e.g., C4, C8, or C18).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the different species. The gradient will need to be optimized based on the specific conjugate.
-
Detection:
-
UV detection at 280 nm to monitor the protein component.
-
CAD to detect the PEG component, which lacks a strong UV chromophore.
-
3. Data Analysis:
-
The chromatogram will show peaks corresponding to the un-PEGylated protein, the PEGylated conjugate(s), and free PEG.
-
The degree of PEGylation can be estimated by comparing the peak areas of the different species. The conjugation efficiency can be calculated from the relative peak areas of the conjugated and unconjugated protein.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol details the quantification of the degree of PEGylation using proton NMR.
1. Sample Preparation:
-
Lyophilize the purified conjugate to remove water.
-
Dissolve a known amount of the lyophilized conjugate in a deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) to the sample.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample using a high-field NMR spectrometer.
3. Data Analysis:
-
Integrate the area of the characteristic PEG signal (a sharp singlet around 3.6 ppm) and the signal from the internal standard.
-
The concentration of PEG can be determined by comparing its integral to that of the known concentration of the internal standard.
-
The degree of PEGylation is then calculated by dividing the molar amount of PEG by the molar amount of the protein.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
References
A Researcher's Guide to Validating Mal-amido-PEG24-acid Conjugate Activity: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise validation of bioconjugate activity is a critical step in the development of targeted therapeutics. Mal-amido-PEG24-acid is a popular linker used to attach payloads to biologics, offering a balance of hydrophilicity and reach. This guide provides a comprehensive framework for validating the functional activity of these conjugates, comparing their performance to alternatives with varying polyethylene glycol (PEG) chain lengths. By presenting key functional assays, detailed experimental protocols, and the underlying biological pathways, this guide serves as a practical resource for the systematic evaluation of these important biopharmaceutical agents.
The length of the PEG linker in a bioconjugate can significantly influence its stability, pharmacokinetics, and ultimately, its therapeutic efficacy. While a longer PEG chain like PEG24 can enhance solubility and reduce immunogenicity, it may also impact cellular uptake and the release of the active payload.[1][2] Therefore, a direct comparison with shorter PEG linkers (e.g., PEG4, PEG8, PEG12) is often necessary to select the optimal candidate for a specific application.
Comparative Performance of Mal-amido-PEG-acid Conjugates
The choice of PEG linker length is a trade-off between several key performance parameters. The following table summarizes the expected impact of varying PEG chain lengths on the functional characteristics of a Mal-amido-PEG-acid conjugate. This comparison is based on established principles of bioconjugation and data from studies on similar PEGylated molecules.[1][2][3]
| Parameter | Mal-amido-PEG4-acid | Mal-amido-PEG8-acid | Mal-amido-PEG12-acid | This compound |
| Conjugation Efficiency | High | High | Moderate to High | Moderate |
| Solubility | Good | Very Good | Excellent | Excellent |
| In Vitro Cytotoxicity | High | High to Moderate | Moderate | Moderate to Low |
| Cellular Uptake | Generally Efficient | Efficient | Potentially Reduced | Potentially Reduced |
| In Vivo Half-Life | Shorter | Intermediate | Longer | Longest |
| Tumor Penetration | Potentially Higher | Good | Potentially Lower | Potentially Lower |
| Immunogenicity | Lower | Low to Moderate | Moderate | Higher |
Key Functional Assays for Conjugate Validation
To empirically determine the optimal PEG linker and validate the activity of a this compound conjugate, a series of functional assays should be performed.
Conjugation Efficiency and Stability
The first step is to confirm the successful conjugation of the payload to the biologic via the Mal-amido-PEG-acid linker and to assess the stability of the resulting conjugate.
-
SDS-PAGE and Western Blot: To visualize the increase in molecular weight of the biologic after conjugation.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the percentage of conjugated, unconjugated, and aggregated species.
-
Mass Spectrometry (MS): To confirm the precise mass of the conjugate and determine the drug-to-antibody ratio (DAR).
-
Linker Stability Assays: Incubating the conjugate in plasma or lysosomal preparations and analyzing for payload release over time.
Cellular Uptake and Internalization
For conjugates that act on intracellular targets, efficient cellular uptake is crucial.
-
Flow Cytometry: Using a fluorescently labeled payload or secondary antibody to quantify the amount of conjugate bound to and internalized by target cells.
-
Confocal Microscopy: To visualize the subcellular localization of the conjugate after internalization.
In Vitro Cytotoxicity
This assay determines the potency of the conjugate in killing target cells.
-
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®): Target cells are incubated with serial dilutions of the conjugates, and cell viability is measured to determine the half-maximal inhibitory concentration (IC50).
In Vivo Efficacy
The ultimate validation of a conjugate's activity comes from in vivo studies.
-
Xenograft or Syngeneic Mouse Models: Tumor-bearing mice are treated with the conjugates, and tumor growth inhibition is monitored over time.
-
Pharmacokinetic (PK) Studies: To determine the in vivo half-life and clearance of the conjugates.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following are example protocols for the key functional assays.
Protocol 1: Thiol-Maleimide Conjugation
Objective: To conjugate a thiol-containing payload to a biologic using Mal-amido-PEG-acid linkers of varying PEG lengths.
Materials:
-
Thiol-containing biologic (e.g., cysteine-engineered antibody)
-
Mal-amido-PEG4-acid, Mal-amido-PEG8-acid, Mal-amido-PEG12-acid, this compound
-
Payload with a compatible reactive group
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional, for antibody reduction): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching reagent: L-cysteine
-
SEC-HPLC system for purification
Procedure:
-
If necessary, partially reduce the antibody with TCEP to expose free thiol groups.
-
Dissolve the Mal-amido-PEG-acid linker and the payload in an appropriate solvent.
-
React the linker and payload to form the maleimide-PEG-payload construct.
-
Add the maleimide-PEG-payload to the reduced antibody at a specific molar ratio.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours.
-
Quench the reaction by adding an excess of L-cysteine.
-
Purify the conjugate using SEC-HPLC to remove unconjugated payload and linker.
-
Characterize the conjugate by SDS-PAGE, SEC-HPLC, and Mass Spectrometry.
Protocol 2: Cellular Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of conjugates with different PEG linker lengths.
Materials:
-
Target cells expressing the antigen of interest
-
Fluorescently labeled conjugates (or a fluorescent secondary antibody)
-
Cell culture medium
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed target cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fluorescently labeled conjugates.
-
Incubate for a defined period (e.g., 4, 24, 48 hours) at 37°C.
-
Wash the cells with cold PBS to remove unbound conjugate.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the IC50 of the conjugates.
Materials:
-
Target cells
-
Conjugates with varying PEG linker lengths
-
Cell culture medium and 96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed target cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the conjugates in cell culture medium.
-
Add the diluted conjugates to the cells.
-
Incubate for 72-96 hours at 37°C.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values by plotting cell viability against conjugate concentration.
Visualizing the Underlying Biology
Understanding the biological pathways involved in the action of these conjugates is crucial for interpreting experimental results.
Intracellular Trafficking of Antibody-Drug Conjugates
Upon binding to its target antigen on the cell surface, an antibody-drug conjugate (ADC) is internalized, typically through endocytosis. It then traffics through the endosomal-lysosomal pathway, where the payload is released to exert its cytotoxic effect.
Figure 1: Intracellular trafficking pathway of an antibody-drug conjugate (ADC).
Common Payload Mechanisms of Action
The cytotoxic payload is the component of the ADC that ultimately kills the cancer cell. Common payloads include microtubule inhibitors and DNA-damaging agents.
These agents disrupt the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Figure 2: Signaling pathway of microtubule inhibitor payloads.
These payloads cause DNA double-strand breaks or intercalate into the DNA, leading to the activation of DNA damage response pathways and ultimately apoptosis.
Figure 3: Signaling pathway of DNA damaging agent payloads.
Conclusion
The validation of this compound conjugates requires a systematic and comparative approach. By employing a suite of functional assays and understanding the underlying biological pathways, researchers can effectively characterize their bioconjugates and make informed decisions about the optimal linker design for their therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these critical validation studies.
References
A Head-to-Head Battle for Bioconjugation: Mal-amido-PEG24-acid vs. Click Chemistry
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of ligation chemistry is a critical decision that can profoundly impact the efficacy and stability of the final product. This guide provides an objective comparison of two prominent methods: the traditional maleimide-thiol conjugation, exemplified by Mal-amido-PEG24-acid, and the versatile "click chemistry" paradigm.
This comprehensive analysis delves into the reaction mechanisms, quantitative performance metrics, and detailed experimental protocols for both approaches. By presenting a side-by-side comparison, this guide aims to equip researchers with the necessary information to select the optimal bioconjugation strategy for their specific application, be it the development of antibody-drug conjugates (ADCs), protein labeling for imaging, or the surface modification of nanoparticles.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative parameters for maleimide-thiol conjugation and the two most common forms of click chemistry used in bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Parameter | This compound (Maleimide-Thiol) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Yield | Variable, can be high (often >80%) but highly dependent on conditions.[1][2] | Typically high to quantitative (>95%).[3][4][5] | Generally high, often >90%. |
| Reaction Rate | Fast, often complete within 30 minutes to 2 hours at room temperature. | Very fast with catalyst, can be complete in under an hour. | Rates vary with cyclooctyne, can be very fast (k₂ up to ~3.6 M⁻¹s⁻¹). |
| Selectivity | Highly selective for thiols at pH 6.5-7.5. | Highly selective for azides and terminal alkynes. | Highly selective for azides and strained alkynes. |
| Biocompatibility | Good, but potential for off-target reactions with other biological thiols. | Use of copper catalyst can be cytotoxic, requiring careful ligand selection and removal. | Excellent, no cytotoxic metal catalyst required, ideal for in vivo applications. |
| Linkage Stability | Thioether bond can be susceptible to retro-Michael reaction and thiol exchange, leading to conjugate degradation (half-life can range from hours to days). | Stable triazole linkage. | Stable triazole linkage. |
| Control over Stoichiometry | Can be challenging to achieve precise stoichiometry, often leading to heterogeneous products. | Excellent control, enabling precise one-to-one conjugation. | Excellent control, enabling precise one-to-one conjugation. |
Reaction Mechanisms and Workflows
Understanding the underlying chemical principles is crucial for optimizing bioconjugation reactions. The following diagrams illustrate the reaction mechanisms and typical experimental workflows for both maleimide-thiol conjugation and click chemistry.
Maleimide-Thiol Conjugation
The reaction between the maleimide group of this compound and a thiol group (typically from a cysteine residue on a protein) proceeds via a Michael addition to form a stable thioether bond.
A typical experimental workflow for conjugating a protein with this compound involves preparation of the protein, reaction with the linker, and subsequent purification.
Click Chemistry: CuAAC and SPAAC
Click chemistry encompasses a set of bioorthogonal reactions, with CuAAC and SPAAC being the most prevalent in bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide, forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications.
The experimental workflow for click chemistry-based bioconjugation is similar for both CuAAC and SPAAC, with the key difference being the inclusion of a copper catalyst in CuAAC.
Detailed Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for maleimide-thiol conjugation, CuAAC, and SPAAC are provided below.
Protocol 1: Protein Conjugation with this compound
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M L-cysteine in reaction buffer
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes. Remove excess TCEP by buffer exchange.
-
Linker Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent using size-exclusion chromatography or dialysis.
-
Analysis: Characterize the conjugate to determine the degree of labeling using methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
Materials:
-
Azide- or alkyne-modified protein
-
Alkyne- or azide-containing linker/payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar (e.g., 50 mM in water)
-
Purification system
Procedure:
-
Reactant Preparation: Dissolve the modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Dissolve the linker/payload in a compatible solvent (e.g., DMSO).
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. The ligand to copper ratio is typically 5:1.
-
Reaction Setup: In the reaction tube containing the protein, add the linker/payload (typically a 2-10 fold molar excess over the protein).
-
Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts using a suitable method such as size-exclusion chromatography with a buffer containing a chelating agent (e.g., EDTA) or dialysis.
-
Analysis: Characterize the final conjugate.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein
Materials:
-
Azide- or cyclooctyne-modified protein
-
Cyclooctyne- or azide-containing linker/payload (e.g., DBCO-functionalized)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system
Procedure:
-
Reactant Preparation: Dissolve the modified protein in the reaction buffer to a concentration of 1-10 mg/mL. Dissolve the linker/payload in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the linker/payload to the protein solution. A 2-5 fold molar excess of the linker/payload is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and the concentration of reactants. The progress of the reaction can be monitored by analytical techniques.
-
Purification: Purify the conjugate using standard methods like size-exclusion chromatography or dialysis to remove any unreacted linker/payload.
-
Analysis: Characterize the purified conjugate to determine the degree of labeling and confirm its integrity.
Conclusion: Making the Right Choice
The selection between this compound and click chemistry for bioconjugation is not a one-size-fits-all decision.
This compound and the broader maleimide-thiol chemistry offer a rapid and straightforward approach for conjugating to cysteine residues. This method is well-established and effective for many applications. However, researchers must be mindful of the potential for instability of the thioether linkage due to the retro-Michael reaction, which can lead to deconjugation, especially in the reducing environment of the cytoplasm.
Click chemistry , in both its copper-catalyzed (CuAAC) and strain-promoted (SPAAC) forms, provides a highly efficient, selective, and robust alternative. The resulting triazole linkage is exceptionally stable, and the bioorthogonal nature of the reaction allows for precise control over the site of conjugation and stoichiometry. While CuAAC requires the use of a potentially cytotoxic copper catalyst, the development of chelating ligands has mitigated this concern for many in vitro applications. For in vivo studies and applications involving live cells, the copper-free SPAAC reaction is the superior choice, offering excellent biocompatibility.
Ultimately, the optimal choice will depend on the specific requirements of the project, including the nature of the biomolecule, the desired stability of the conjugate, the intended application (in vitro vs. in vivo), and the level of control required over the final product. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to advance their bioconjugation endeavors.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Conjugate Purity: Mal-amido-PEG24-acid vs. Alternative Linkers
For researchers, scientists, and drug development professionals in the field of biotherapeutics, the purity of an antibody-drug conjugate (ADC) is a critical quality attribute that directly influences its safety, efficacy, and stability.[1][2] The choice of linker, the chemical bridge connecting the antibody to the potent payload, is a primary determinant of the overall purity of the final conjugate. This guide provides an objective comparison of Mal-amido-PEG24-acid, a hydrophilic polyethylene glycol (PEG) based linker, with other common alternatives, focusing on their impact on conjugate purity and related performance metrics.
The Critical Role of Linkers in ADC Purity
The conjugation of small molecule drugs, which are often hydrophobic, to a large antibody molecule can induce aggregation, a major impurity that can compromise therapeutic efficacy and potentially lead to immunogenicity.[2][3] The linker's chemical properties, particularly its hydrophilicity and length, play a pivotal role in mitigating these challenges.[4] A well-designed linker should not only ensure stable payload attachment in circulation but also promote the solubility and homogeneity of the ADC.
This compound: A Hydrophilic Advantage
This compound is a heterobifunctional linker featuring a maleimide group for thiol-specific conjugation (e.g., to cysteine residues on an antibody) and a terminal carboxylic acid for payload attachment. Its defining feature is the long, discrete 24-unit PEG chain, which imparts significant hydrophilicity to the entire ADC molecule.
Key Advantages of PEGylation for Conjugate Purity:
-
Reduced Aggregation: The hydrophilic PEG chain forms a "hydration shell" around the hydrophobic payload, shielding it and preventing the intermolecular interactions that lead to aggregation. This is a stark contrast to traditional hydrophobic linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which can exacerbate the aggregation propensity of hydrophobic drugs.
-
Higher Drug-to-Antibody Ratios (DAR): By improving solubility, PEG linkers enable the conjugation of a higher number of drug molecules per antibody without causing the aggregation issues often seen with hydrophobic linkers at DAR values greater than 4. This can lead to enhanced potency.
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic volume of the ADC, which can prolong its circulation half-life by reducing renal clearance.
The following diagram illustrates the conceptual impact of choosing a hydrophilic PEG linker versus a hydrophobic linker on the final ADC properties.
Caption: Impact of linker choice on key ADC properties.
Comparative Analysis: this compound vs. Other Linkers
The selection of a linker is a multifactorial decision. The table below summarizes the key properties of this compound in comparison to a common hydrophobic linker, SMCC, and shorter-chain PEG linkers.
| Feature | This compound | SMCC (Non-PEGylated) | Mal-amido-PEG(2-8)-acid (Short Chain) |
| Hydrophilicity | High | Low (Hydrophobic) | Moderate |
| Impact on Aggregation | Significantly reduces aggregation propensity. | Can increase aggregation, especially with hydrophobic payloads. | Offers moderate improvement in solubility. |
| Achievable DAR | Higher DAR (e.g., up to 8) is often possible without aggregation. | Typically limited to DAR 2-4 to avoid aggregation. | Intermediate; higher than SMCC but may be limited compared to longer PEGs. |
| Conjugate Stability | The thioether bond is susceptible to retro-Michael reaction, but the succinimide ring can be hydrolyzed to a stable open form. | The cyclohexane ring provides some stability against maleimide hydrolysis. The thioether bond is similarly unstable without hydrolysis. | Same maleimide chemistry and stability considerations as other PEGylated maleimides. |
| Steric Hindrance | The long PEG chain may introduce steric hindrance, potentially slowing reaction kinetics at sterically hindered sites. | Less steric hindrance compared to long PEG linkers. | Lower steric hindrance than long PEG linkers, potentially faster kinetics. |
| Pharmacokinetics | Generally prolongs circulation half-life. | Shorter half-life compared to PEGylated conjugates. | Modest increase in half-life. |
Maleimide Chemistry and Conjugate Stability
A critical aspect of purity and stability for maleimide-containing linkers is the stability of the thioether bond formed upon conjugation to a cysteine residue. This bond can undergo a "retro-Michael reaction," leading to payload deconjugation. A strategy to prevent this is the hydrolysis of the succinimide ring to a more stable, open maleamic acid form. While this reaction can be slow, certain linker structures and buffer conditions can promote it, permanently locking the payload onto the antibody. The PEG chain in linkers like this compound has been observed to potentially increase the rate of this stabilizing hydrolysis.
Caption: Maleimide-thiol conjugation and subsequent stabilization pathway.
Experimental Protocols
Robust analytical methods are essential for confirming the purity, homogeneity, and stability of ADCs. Below are detailed protocols for a typical conjugation reaction and the subsequent analysis of conjugate purity.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a Mal-amido-PEG-acid linker to a thiol-containing antibody.
1. Materials:
-
Thiol-containing antibody (e.g., cysteine-engineered or reduced native antibody)
-
This compound (or other maleimide linker)
-
Payload with a primary amine for EDC/NHS chemistry (if not pre-attached to linker)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine or L-cysteine.
-
Activation Reagents (for acid-to-amine coupling): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
2. Procedure:
-
Antibody Preparation: Dissolve the antibody in conjugation buffer to a concentration of 2-10 mg/mL. If native disulfide bonds need to be reduced, add a 5-10 fold molar excess of TCEP and incubate at 37°C for 1-2 hours. Remove excess TCEP via dialysis or a desalting column.
-
Linker-Payload Preparation: If the payload is not pre-attached to the linker, activate the carboxylic acid of the this compound by dissolving it in an anhydrous organic solvent (e.g., DMSO) with a 1.5-fold molar excess of both EDC and NHS. Let it react for 15-30 minutes at room temperature. Then, add the amine-containing payload and react for 2-4 hours.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the activated maleimide-linker-payload to the prepared antibody solution.
-
Incubation: Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker-payload and quenching reagent using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Protocol 2: Analysis of Conjugate Purity and Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and fragments.
1. Materials & Equipment:
-
HPLC system with UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (or similar physiological buffer)
-
Purified ADC sample
2. Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL using the mobile phase.
-
HPLC Method:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL
-
Run Time: 20-30 minutes
-
-
Data Analysis: Integrate the peak areas. Aggregates will elute before the main monomer peak, and fragments will elute after. Calculate the percentage of monomer (purity) using the formula:
-
% Purity = (Area of Monomer Peak / Total Area of All Peaks) x 100
-
Visualization of Experimental Workflow
The following diagram outlines the general workflow for ADC production and purity analysis.
Caption: General workflow for ADC conjugation and purity analysis.
Conclusion
The selection of a linker is a critical decision in the design of antibody-drug conjugates, with profound implications for conjugate purity, stability, and overall therapeutic potential. This compound, representing a class of long-chain hydrophilic PEG linkers, offers significant advantages in mitigating aggregation and enabling higher drug loading compared to traditional hydrophobic linkers like SMCC. Its ability to improve the solubility of hydrophobic payloads directly contributes to higher monomer purity, a crucial factor for clinical success. While reaction kinetics and steric hindrance must be considered, the benefits of PEGylation in achieving a more homogeneous and stable ADC product make this compound and similar hydrophilic linkers a compelling choice for the development of next-generation ADCs. A thorough analytical characterization, employing orthogonal methods like SEC, HIC, and mass spectrometry, remains imperative to fully validate the purity of any ADC construct.
References
A Comparative Guide to the Immunogenicity of Bioconjugates: Mal-amido-PEG24-acid vs. Emerging Alternatives
For researchers, scientists, and drug development professionals, mitigating the immunogenicity of bioconjugates is a critical aspect of developing safe and effective therapeutics. The choice of linker and conjugation strategy plays a pivotal role in the potential for a therapeutic to elicit an unwanted immune response. This guide provides an objective comparison of conjugates made with the commonly used Mal-amido-PEG24-acid linker against promising alternatives, supported by available experimental data.
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has long been a standard approach to extend the half-life and improve the stability of biologics. The this compound linker is a popular choice, offering a long, hydrophilic spacer to mask the protein surface from the immune system and a maleimide group for specific conjugation to thiol groups on proteins. However, the potential for PEG itself to be immunogenic, leading to the formation of anti-drug antibodies (ADAs), has prompted the exploration of alternative conjugation technologies.
Comparative Analysis of Immunogenicity
While direct, head-to-head quantitative immunogenicity data for conjugates specifically made with this compound is limited in publicly available literature, we can infer its potential immunogenic profile based on studies of similar maleimide-PEG linkers and the general principles of PEG immunogenicity. This section compares these characteristics with those of emerging alternatives like polysarcosine (pSar) and XTENylation.
Data Summary: Immunogenicity of Different Conjugation Technologies
| Conjugation Technology | Key Immunogenicity Characteristics | Supporting Experimental Data (Example) |
| Mal-amido-PEG-acid | Potential for Anti-PEG Antibody (ADA) Formation: The PEG component can be recognized by the immune system, leading to the generation of anti-PEG antibodies. The length of the PEG chain can influence this response, with longer chains potentially being more immunogenic.[1] Maleimide Linkage Influence: Maleimide-based conjugation has been shown in some contexts to enhance the immunogenicity of the conjugate compared to other methods like glutaraldehyde conjugation. | While specific data for PEG24 is scarce, a study on PEGylated interferon-alpha 2a showed that increasing the PEG molecular weight from 10 kDa to 20 kDa improved circulation time, a factor that can influence immunogenicity.[1] Another study noted that maleimide conjugation can significantly enhance the immunogenicity of idiotype-KLH vaccines. |
| Polysarcosine (pSar) | Low Immunogenicity: Polysarcosine is a biodegradable polypeptoid derived from the endogenous amino acid sarcosine, and it has demonstrated a significantly lower immunogenic profile compared to PEG.[2] | A direct comparison of a polysarcosinylated interferon (pSar-IFN) with a PEGylated interferon (PEG-IFN) in a mouse tumor model revealed a considerably lower anti-IFN antibody titer in the pSar-IFN group. |
| XTENylation | Low Immunogenicity: XTEN is a biopolymer composed of natural amino acids, designed to be non-immunogenic and biodegradable. | Studies have reported that XTENylated proteins are less immunogenic than their PEGylated counterparts, though detailed comparative quantitative data on ADA levels is less readily available in the public domain. |
Visualizing the Pathways and Processes
To better understand the biological and experimental contexts of immunogenicity, the following diagrams illustrate the key pathways and workflows.
Experimental Protocols
Accurate assessment of immunogenicity is paramount in the development of biotherapeutics. The following are detailed methodologies for key experiments cited in the evaluation of anti-drug antibodies and cellular immune responses.
Anti-Drug Antibody (ADA) Bridging ELISA Protocol
This enzyme-linked immunosorbent assay (ELISA) is a common method for the detection of ADAs in patient samples.
-
Materials:
-
High-binding 96-well microtiter plates
-
Biotinylated and Horseradish Peroxidase (HRP)-conjugated therapeutic drug
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Sample Diluent (e.g., 10% human serum in PBST)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coat the microtiter plate with the unconjugated therapeutic drug (capture antibody) at a concentration of 1 µg/mL in PBS and incubate overnight at 4°C.
-
Wash the plate five times with Wash Buffer.
-
Block the plate by adding 300 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Prepare a standard curve by creating a dilution series of a known anti-drug antibody in the Sample Diluent.
-
Add 100 µL of the diluted standards and patient samples to the designated wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated therapeutic drug diluted to 2 µg/mL in a suitable dilution buffer and incubate for 1 hour at room temperature.
-
Wash the plate ten times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for approximately 30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
T-Cell Proliferation Assay Protocol
This assay measures the proliferation of T-cells in response to a therapeutic, indicating a potential for cell-mediated immunogenicity.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Test therapeutic and control articles
-
Anti-CD3 antibody (positive control)
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE dye according to the manufacturer's instructions.
-
Plate the labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add the test therapeutic at various concentrations, a positive control (e.g., anti-CD3 antibody), and a negative control (medium alone) to the wells.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations and measuring the dilution of the CFSE dye, which corresponds to cell proliferation.
-
Cytokine Release Assay Protocol
This assay quantifies the release of cytokines from immune cells upon exposure to a therapeutic, which can indicate a pro-inflammatory response.
-
Materials:
-
Freshly isolated human PBMCs or whole blood
-
Complete RPMI-1640 medium
-
Test therapeutic and control articles
-
Lipopolysaccharide (LPS) (positive control)
-
Multiplex cytokine analysis kit (e.g., Luminex-based assay)
-
-
Procedure:
-
Isolate PBMCs or use fresh whole blood from healthy donors.
-
Seed the PBMCs or dilute the whole blood in a 96-well plate.
-
Add the test therapeutic at various concentrations, a positive control (e.g., LPS), and a negative control (medium alone) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and carefully collect the cell culture supernatant.
-
Analyze the supernatant for the presence of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) using a multiplex cytokine analysis kit according to the manufacturer's instructions.
-
Conclusion
The immunogenicity of bioconjugates is a multifaceted challenge that requires careful consideration of the protein, the payload, and the linker technology. While this compound linkers offer advantages in terms of solubility and stability, the potential for PEG-related immunogenicity remains a significant consideration. Emerging alternatives such as polysarcosine and XTENylation present compelling advantages with their demonstrably lower immunogenic profiles. The selection of an appropriate conjugation strategy should be guided by a thorough risk assessment, incorporating preclinical in vitro and in vivo immunogenicity studies. The experimental protocols provided in this guide offer a framework for conducting such critical assessments, ultimately contributing to the development of safer and more effective biotherapeutics.
References
A Comparative Guide to Mal-amido-PEG24-acid in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The Mal-amido-PEG24-acid linker, a heterobifunctional molecule featuring a maleimide group for thiol conjugation and a carboxylic acid for amine coupling, has emerged as a valuable tool. The integrated 24-unit polyethylene glycol (PEG) chain imparts distinct physicochemical properties that influence the stability, pharmacokinetics, and efficacy of the resulting conjugate.
This guide provides an objective comparison of the preclinical performance of bioconjugates utilizing a this compound linker against alternatives with varying PEG lengths and different linker chemistries. The information is supported by experimental data from preclinical studies to facilitate informed decision-making in drug development.
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a crucial parameter in modulating the properties of an ADC. Longer PEG chains, such as the 24-unit spacer in this compound, are primarily employed to increase the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads. This increased solubility can mitigate aggregation and improve the pharmacokinetic profile.
Pharmacokinetics
Preclinical studies in rats have systematically evaluated the effect of PEG linker length on ADC clearance. The data reveals that increasing the PEG length generally leads to a decrease in systemic clearance, thereby increasing the exposure of the conjugate. A significant reduction in clearance is observed as the PEG length increases, with a plateau effect seen at approximately eight PEG units and beyond. This suggests that a this compound linker would provide a near-optimal reduction in clearance, comparable to that of the parent antibody.
| Linker | Clearance (mL/day/kg) | Data Source |
| No PEG | ~15 | [1] |
| PEG2 | ~10 | [1] |
| PEG4 | ~7 | [1] |
| PEG8 | ~5 | [1] |
| PEG12 | ~5 | [1] |
| PEG24 | ~5 |
In Vitro Cytotoxicity and In Vivo Efficacy
While longer PEG chains enhance pharmacokinetic properties, they can also introduce a trade-off with in vitro potency. Studies on affibody-based drug conjugates demonstrated that the insertion of long PEG chains (4 kDa and 10 kDa) led to a significant reduction in in vitro cytotoxicity. However, this was compensated by a markedly extended plasma half-life, which ultimately resulted in superior in vivo tumor growth inhibition. This highlights the importance of balancing in vitro potency with in vivo bioavailability.
| Linker | In Vitro Cytotoxicity Reduction | Plasma Half-Life Extension | In Vivo Tumor Therapeutic Ability | Data Source |
| No PEG (SMCC linker) | - | - | - | |
| 4 kDa PEG | 4.5-fold | 2.5-fold | Improved | |
| 10 kDa PEG | 22-fold | 11.2-fold | Most Ideal |
Comparison of Linear vs. Branched PEG Architectures
The architecture of the PEG linker also plays a critical role in ADC performance, especially at high drug-to-antibody ratios (DAR). A preclinical study compared a linear 24-unit PEG linker (L-PEG24) with a branched linker containing two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate.
At a high DAR of 8, the ADC with the branched P-(PEG12)2 linker exhibited significantly slower clearance and a nearly 3-fold higher area under the curve (AUC) compared to the ADC with the linear L-PEG24 linker. This suggests that a branched or pendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics and stability, particularly for highly loaded ADCs.
| Linker Architecture (on Trastuzumab-DM1 ADC, DAR ~8) | Clearance Rate | Area Under the Curve (AUC) | Data Source |
| Linear PEG24 (L-PEG24) | Faster | Lower | |
| Branched (Pendant) 2xPEG12 (P-(PEG12)2) | Slower | ~3-fold Higher |
Comparison with Non-PEGylated and Cleavable Linkers
Non-PEGylated Linkers (e.g., SMCC)
The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a commonly used non-PEGylated, non-cleavable linker. ADCs constructed with SMCC linkers are generally more hydrophobic than their PEGylated counterparts, which can lead to faster clearance and a narrower therapeutic window, especially with hydrophobic payloads. The inclusion of a PEG24 spacer, as in this compound, is designed to overcome these limitations by improving hydrophilicity and pharmacokinetic stability.
Cleavable Linkers (e.g., Val-Cit-PABC)
Cleavable linkers, such as the protease-sensitive Val-Cit-PABC, are designed to release the payload upon entering the target cell. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. While this can enhance efficacy in heterogeneous tumors, it can also lead to off-target toxicity if the linker is prematurely cleaved in circulation. Non-cleavable linkers like this compound are generally more stable in plasma, relying on the complete degradation of the antibody in the lysosome to release the payload. This often results in a more favorable safety profile.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
ADC Synthesis via Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using a maleimide-functionalized linker like this compound.
-
Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. This is typically achieved by incubation with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a controlled molar excess and temperature.
-
Drug-Linker Preparation: The this compound linker is first activated at its carboxylic acid end (e.g., via NHS ester formation) and then conjugated to an amine-containing payload molecule.
-
Conjugation: The maleimide-functionalized drug-linker is then added to the reduced antibody solution. The maleimide groups react with the free thiols on the antibody to form stable thioether bonds. The reaction is typically carried out at a slightly acidic to neutral pH (6.5-7.5) for a few hours at room temperature or overnight at 4°C.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other reactants using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to inhibit the proliferation of cancer cells.
-
Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a naked antibody control, and a free drug control.
-
Incubation: The plates are incubated for 72-120 hours to allow for ADC internalization and payload-induced cell death.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then calculated.
Visualizing Experimental Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Comparison of this compound with alternative linkers.
References
Benchmarking Mal-amido-PEG24-acid: A Comparative Guide to Performance in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. Mal-amido-PEG24-acid is a popular heterobifunctional linker valued for its long, hydrophilic polyethylene glycol (PEG) chain, which enhances solubility and improves pharmacokinetic profiles. This guide provides an objective comparison of this compound's performance against key competitors, supported by experimental data to inform rational linker design.
Executive Summary
This compound offers significant advantages in improving the hydrophilicity and in vivo half-life of bioconjugates.[1][2] The extended PEG24 chain is particularly beneficial for hydrophobic payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs).[1][3] However, the optimal PEG linker length is application-dependent, with shorter chains sometimes offering faster conjugation kinetics and longer chains providing superior solubility and shielding.[4] Key competitors include other Mal-amido-PEG-acid linkers with varying PEG lengths, non-PEGylated linkers like SMCC, and next-generation maleimide-based linkers designed for enhanced stability. The choice of linker represents a trade-off between pharmacokinetic advantages, stability, and potential impacts on in vitro potency.
Performance Comparison
The performance of this compound and its competitors can be evaluated across several key metrics: conjugation efficiency, stability of the resulting conjugate, and the biological activity of the final product.
Impact of PEG Chain Length on Pharmacokinetics and Efficacy
The length of the PEG chain in Mal-amido-PEG-acid linkers has a profound impact on the in vivo performance of bioconjugates. Longer PEG chains generally lead to a longer plasma half-life and improved in vivo efficacy, particularly for ADCs with hydrophobic payloads.
| Parameter | No PEG Linker | Short PEG Linker (PEG2-4) | Medium PEG Linker (PEG8-12) | Long PEG Linker (PEG24) | Reference |
| Plasma Half-life | Shortest | Moderate Increase | Significant Increase | Most Significant Increase | |
| Tumor Exposure | Lowest | Moderate | High | Highest | |
| In Vivo Efficacy | Lowest | Moderate | High | Highest | |
| In Vitro Cytotoxicity | Highest | High | Moderate | Potentially Lower |
Note: The presented data are synthesized from multiple studies and represent general trends. The optimal PEG length is context-dependent and should be empirically determined for each specific application.
Competitor Landscape: Beyond PEG Chain Length
While varying the PEG chain length is a key optimization strategy, other classes of linkers offer distinct advantages and disadvantages compared to this compound.
| Linker Class | Key Features | Advantages | Disadvantages |
| Mal-amido-PEG-acid (e.g., PEG24) | Long, hydrophilic PEG spacer with a maleimide group for thiol conjugation. | Improves solubility, reduces aggregation, enhances pharmacokinetics. | The maleimide-thiol bond can be susceptible to a retro-Michael reaction, leading to deconjugation. |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-PEGylated, heterobifunctional linker. | Well-established, high plasma stability of the linker itself. | More hydrophobic, which can lead to aggregation of the conjugate; limited bystander effect in ADCs. |
| Next-Generation Maleimides (NGMs) | Modified maleimide structures designed for increased stability. | Form more stable thioether bonds, reducing deconjugation. | May have different reaction kinetics that require optimization. |
| Vinyl Sulfones | Alternative thiol-reactive group. | Forms a very stable thioether bond, resistant to retro-Michael addition. | Reaction kinetics may be slower than maleimides. |
Experimental Protocols
To empirically determine the optimal linker for a specific application, a systematic comparison is recommended. Below are detailed protocols for key experiments.
Protocol 1: Comparative Thiol-Maleimide Conjugation
Objective: To compare the conjugation efficiency of this compound with shorter-chain analogs.
Materials:
-
Thiol-containing protein (e.g., a cysteine-engineered antibody)
-
Mal-amido-PEG4-acid, Mal-amido-PEG8-acid, Mal-amido-PEG12-acid, this compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine
-
Analytical tools: SDS-PAGE, SEC-HPLC, Mass Spectrometry
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature. Remove excess TCEP using a desalting column.
-
Linker Preparation: Dissolve each Mal-amido-PEG-acid linker in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the prepared protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine relative to the linker to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Analysis:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
SEC-HPLC: To assess the purity and aggregation of the conjugate.
-
Mass Spectrometry: To confirm the identity and determine the precise mass of the conjugate, allowing for the calculation of the drug-to-antibody ratio (DAR).
-
Protocol 2: In Vitro Serum Stability Assay
Objective: To assess the stability of the bioconjugate in plasma.
Materials:
-
Purified bioconjugate
-
Human or mouse serum
-
Incubator at 37°C
-
Analytical method for quantifying intact conjugate (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the bioconjugate in serum at a concentration of approximately 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the serum-conjugate mixture.
-
Quantify the amount of intact conjugate remaining at each time point using a suitable analytical method. An ELISA-based method can be used to capture the antibody and detect the payload.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of an antibody-drug conjugate.
Materials:
-
Target cancer cell line
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
Antibody-drug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium and add them to the cells.
-
Incubate for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Workflows and Relationships
To better understand the processes and factors discussed, the following diagrams are provided.
Caption: Experimental workflow for thiol-maleimide conjugation.
Caption: Key factors influencing bioconjugate performance.
Conclusion
The selection of a linker is a critical decision in the development of bioconjugates. This compound is an effective choice for improving the pharmacokinetic properties and solubility of bioconjugates, particularly those with hydrophobic payloads. However, a thorough evaluation of its performance against shorter-chain PEG linkers and alternative linker chemistries is essential to optimize the therapeutic index of the final product. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision based on the specific requirements of the therapeutic molecule and its intended application.
References
Mal-amido-PEG24-acid: A Literature Review of Applications and Outcomes in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Mal-amido-PEG24-acid, a heterobifunctional linker, has emerged as a valuable tool in this field. This guide provides a comprehensive review of its applications, objectively comparing its performance with alternatives and presenting supporting experimental data.
This compound features a maleimide group for covalent linkage to thiol-containing molecules like cysteine residues in antibodies, and a carboxylic acid group for conjugation to amine-containing molecules. The 24-unit polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting bioconjugate.
Performance in Antibody-Drug Conjugates (ADCs)
A key study compared a linear, 24-unit PEG linker (MAL24PS) to a branched, pendant PEG linker with two 12-unit PEG chains (MAP12PS) in trastuzumab-based ADCs. The study provided quantitative data on the in vivo pharmacokinetic profiles of these ADCs in mice.
Table 1: Comparative Pharmacokinetics of ADCs with Linear PEG24 vs. Pendant PEG Linkers in Mice
| ADC Construct | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg·day/mL) |
| T-(L24-DM1) | ~4 | 0.31 | 1051 |
| T-(P(12x2)-DM1) | ~4 | Not reported | Not reported |
| T-(L24-DM1) | ~8 | 1.24 | 266 |
| T-(P(12x2)-DM1) | ~8 | 0.40 | 737 |
Data synthesized from a study on PEGylated trastuzumab-DM1 ADCs.
The results indicate that at a higher DAR of approximately 8, the ADC with the linear PEG24 linker (T-(L24-DM1)) exhibited significantly faster clearance and a nearly 3-fold lower AUC compared to the ADC with the branched pendant linker. This suggests that for high-DAR ADCs, a branched PEG configuration may be more effective at shielding the hydrophobic drug-linker from the microenvironment, leading to improved pharmacokinetic properties. At a lower DAR of ~4, the differences in pharmacokinetics between the two linker architectures were less pronounced.
Another study investigating a methyl-PEG24 (mPEG24) moiety in an ADC demonstrated that the long PEG chain contributed to increased hydrophilicity and biophysical stability, leading to a prolonged half-life and enhanced tolerability in animal models. This supports the general principle that longer PEG chains can favorably impact the performance of ADCs.
The inclusion of a long PEG chain like PEG24 is primarily aimed at improving the solubility and pharmacokinetic profile of the ADC, which can in turn lead to enhanced in vivo efficacy due to prolonged exposure of the tumor to the therapeutic agent. However, it is important to note that increasing the PEG linker length can sometimes lead to a modest decrease in in vitro cytotoxicity, likely due to steric hindrance.
Applications in PROTACs
This compound is also utilized as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The linker connects a target-binding ligand to an E3 ubiquitin ligase ligand, and its length and composition are critical for the formation of a productive ternary complex and subsequent target degradation.
While the general utility of PEG linkers in PROTACs for improving solubility and optimizing the distance between the two ligands is well-recognized, specific quantitative data directly comparing the performance of this compound with other PEG linkers in PROTACs is limited in publicly available literature. The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair and often requires empirical determination.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates using this compound. Below are representative protocols for the key steps involved.
Protocol 1: General Procedure for Antibody-Drug Conjugation
1. Antibody Reduction (Thiol Generation):
-
Materials: Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Procedure:
-
Prepare a stock solution of TCEP in an appropriate buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 1-2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).
-
2. Drug-Linker Activation and Conjugation:
-
Materials: this compound, N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), amine-containing cytotoxic payload, reduced antibody.
-
Procedure:
-
Activate the carboxylic acid of this compound by reacting it with NHS and DCC or EDC in an anhydrous organic solvent (e.g., DMF or DMSO) to form an NHS ester.
-
React the NHS-activated Mal-amido-PEG24-linker with the amine-containing cytotoxic payload to form a stable amide bond.
-
Purify the maleimide-functionalized drug-linker conjugate using chromatography (e.g., reverse-phase HPLC).
-
Add the purified drug-linker to the reduced antibody solution at a specific molar ratio to achieve the desired DAR.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
3. ADC Purification and Characterization:
-
Purification: Purify the ADC from unconjugated drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization:
-
Determine the protein concentration using UV-Vis spectroscopy.
-
Calculate the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and purity using SDS-PAGE and mass spectrometry.
-
Protocol 2: General Procedure for PROTAC Synthesis
1. Synthesis of Ligand-Linker Intermediates:
-
Procedure:
-
React the carboxylic acid of this compound with an amine-containing E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt) to form an amide bond.
-
Alternatively, react the maleimide group of this compound with a thiol-containing target protein ligand.
-
Purify the resulting ligand-linker intermediate by chromatography.
-
2. Final PROTAC Assembly:
-
Procedure:
-
React the remaining functional group of the ligand-linker intermediate with the second ligand (either the target protein ligand or the E3 ligase ligand).
-
Purify the final PROTAC molecule using chromatography (e.g., reverse-phase HPLC).
-
3. PROTAC Evaluation:
-
Western Blotting: To determine the degradation of the target protein, treat cells with the PROTAC at various concentrations and for different durations. Analyze cell lysates by western blotting using an antibody specific to the target protein.
-
DC50 and Dmax Determination: Quantify the extent of protein degradation from western blot data to determine the concentration at which 50% of the protein is degraded (DC50) and the maximum degradation achieved (Dmax).
Visualizing Key Processes
To better understand the workflows and mechanisms described, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of Mal-amido-PEG24-acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Mal-amido-PEG24-acid, a bifunctional PEG linker critical in bioconjugation and drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Core Safety and Handling Protocols
This compound, while not classified as highly toxic, possesses a reactive maleimide group that necessitates careful handling to avoid unintended reactions. The maleimide group can react with thiol-containing substances, and while specific hazard information for this compound is not fully detailed in publicly available safety data sheets, it is prudent to treat it as a hazardous chemical waste.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.
-
Lab Coat: A full-length laboratory coat is necessary to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust from the solid form of the compound, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area, preferably a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value |
| Molecular Formula | C₅₈H₁₀₈N₂O₂₉ |
| Molecular Weight | 1297.5 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process that includes deactivation of the reactive maleimide group, proper containment, and disposal through a licensed hazardous waste contractor.
Experimental Protocol: Deactivation of this compound
To ensure the safe disposal of this compound, it is best practice to deactivate the reactive maleimide moiety. This is achieved by reacting it with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: A solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) should be prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution (a 10-fold molar excess of the thiol is recommended).
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling Mal-amido-PEG24-acid
Essential Safety and Handling Guide for Mal-amido-PEG24-acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.
Disclaimer: This information is based on the chemical properties of the maleimide and polyethylene glycol (PEG) functional groups. Always consult the official Safety Data Sheet (SDS) provided by your supplier for complete and specific hazard information before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound contains a maleimide group, which is known to be a potential skin and eye irritant. The polyethylene glycol (PEG) component is generally considered to have low toxicity. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust if handled as a solid. Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Change gloves immediately if contaminated. |
| Eyes | Safety goggles | Use chemical safety goggles to protect against splashes and dust. |
| Face | Face shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A full-length, buttoned lab coat is required to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area | Handle in a certified chemical fume hood, especially when working with the solid powder, to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe handling of this compound.
1. Preparation and Storage:
-
Storage: Store the container in a freezer at -20°C, protected from light and moisture.[1][2]
-
Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Safety Equipment: Verify that a safety shower and an eyewash station are accessible and operational.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can degrade the product.[3]
-
Donning PPE: Put on all required PPE as specified in Table 1.
2. Handling the Compound (Solid Form):
-
All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Carefully weigh the required amount of this compound. Avoid creating dust.
-
If preparing a stock solution, dissolve the solid in an appropriate anhydrous solvent (e.g., DMSO, DMF) as recommended by the supplier or experimental protocol.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Plan Summary
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste. Keep in the original, labeled container. |
| Solutions of the Compound | Deactivate the maleimide group (see Step 1 below), then collect in a labeled hazardous waste container. |
| Contaminated Labware | Decontaminate if possible, or dispose of as hazardous solid waste. This includes gloves, pipette tips, and vials. |
Step 1: Deactivation of the Maleimide Group
The reactive maleimide group should be "quenched" before disposal to reduce its reactivity.[4]
-
Prepare a Quenching Solution: Make a solution of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), at a concentration of approximately 100 mM in a suitable buffer.
-
Reaction: In a designated hazardous waste container, add the this compound waste solution to an excess of the quenching solution (a 10-fold molar excess of the thiol is recommended).[4]
-
Incubation: Allow the mixture to react for at least 2 hours at room temperature to ensure the complete deactivation of the maleimide group.
Step 2: Waste Collection and Disposal
-
Waste Segregation: Collect all waste materials, including the deactivated solution and contaminated disposables, in a clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the names of the chemical contents.
-
Storage: Store the sealed waste container in a designated, secure area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not pour down the drain.
Experimental Workflow and Safety Diagram
Caption: A logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
